2,2'-Dimethoxy-1,1'-binaphthalene
Description
The exact mass of the compound 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is 314.130679813 g/mol and the complexity rating of the compound is 371. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['244962', '37210']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAADAKPADTRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952077 | |
| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |
| Record name | NSC244962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2960-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 35294-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75640-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthalene
This guide provides an in-depth exploration of the chemical synthesis of racemic 2,2'-dimethoxy-1,1'-binaphthalene, a crucial precursor and ligand in modern organic chemistry. The unique chiral structure of this molecule, arising from hindered rotation (atropisomerism) around the C1-C1' bond, makes its derivatives invaluable in asymmetric catalysis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic pathway, including mechanistic insights and field-proven experimental protocols.
Introduction: The Significance of Axially Chiral Binaphthyls
The 1,1'-binaphthyl scaffold is a cornerstone of asymmetric synthesis. The restricted rotation between the two naphthalene rings creates a stable chiral axis, leading to non-superimposable mirror images (atropisomers). While enantiomerically pure binaphthyl derivatives are celebrated for their role in inducing stereoselectivity, the synthesis of the racemic mixture is a fundamental and often necessary first step. Racemic this compound serves as a key intermediate for the synthesis of a wide array of chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), after resolution and functionalization.[3][4]
The synthesis of racemic this compound is typically achieved in a two-step process:
-
Oxidative Coupling of 2-Naphthol: This step forms the core binaphthyl structure, yielding racemic 2,2'-dihydroxy-1,1'-binaphthalene (BINOL).
-
Methylation of BINOL: The hydroxyl groups of BINOL are then methylated to produce the target molecule.
This guide will dissect each of these stages, providing a robust theoretical framework alongside practical, actionable protocols.
Synthesis of Racemic 2,2'-Dihydroxy-1,1'-binaphthalene (BINOL) via Oxidative Coupling
The formation of the C-C bond between two 2-naphthol units is most commonly achieved through oxidative coupling. Various transition metal-based oxidants can facilitate this reaction, with iron(III) chloride (FeCl₃) being a widely used, efficient, and cost-effective choice.[5][6]
Mechanism of Ferric Chloride-Mediated Oxidative Coupling
The oxidative coupling of 2-naphthol with FeCl₃ is a redox reaction that proceeds through a radical mechanism.[7] Ferric chloride acts as a Lewis acid and a one-electron oxidant.[7] The key steps are as follows:
-
Formation of a Naphthoxy Radical: The iron(III) center coordinates to the hydroxyl group of 2-naphthol. This interaction facilitates the homolytic cleavage of the O-H bond, generating a naphthoxy radical and reducing Fe(III) to Fe(II).[7][8]
-
Radical Dimerization: The resulting naphthoxy radicals then couple to form the 1,1'-binaphthyl structure.[7] This dimerization is rapid and leads to the formation of the racemic mixture of BINOL.
-
Tautomerization: The initial coupled product is a diketone, which then undergoes tautomerization to yield the more stable aromatic diol, 2,2'-dihydroxy-1,1'-binaphthalene.
The overall process is a classic example of oxidative phenol coupling, a powerful tool for the construction of biaryl systems.[9]
Experimental Protocol for Racemic BINOL Synthesis
This protocol is adapted from established literature procedures for the oxidative coupling of 2-naphthol using ferric chloride.[4]
Materials:
-
2-Naphthol
-
Anhydrous Ferric Chloride (FeCl₃)
-
Methanol
-
Hydrochloric Acid (HCl), concentrated
-
Toluene
-
Deionized Water
Procedure:
-
Dissolution of 2-Naphthol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a minimal amount of hot water.
-
Preparation of Ferric Chloride Solution: In a separate beaker, prepare a solution of ferric chloride in water.
-
Reaction Initiation: While stirring vigorously, add the ferric chloride solution dropwise to the hot 2-naphthol solution. An immediate color change and the formation of a precipitate should be observed.
-
Reaction Completion and Workup: After the addition is complete, continue stirring for an additional 30 minutes. Cool the reaction mixture to room temperature.
-
Isolation of Crude Product: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining iron salts.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is hot toluene. Dissolve the crude product in a minimal amount of boiling toluene, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Data Presentation: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactant | 2-Naphthol | [4] |
| Oxidant | Ferric Chloride (FeCl₃) | [4][5] |
| Solvent | Water | [4] |
| Typical Yield | >90% | [5] |
| Purity | High after recrystallization | [4] |
Synthesis of Racemic this compound via Methylation
With racemic BINOL in hand, the next step is the methylation of the two hydroxyl groups. This is a standard ether synthesis, often accomplished using a methylating agent in the presence of a base.
Mechanism of Methylation
The methylation of BINOL is a classic Williamson ether synthesis. The mechanism involves the following steps:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl groups of BINOL to form a binaphthoxide dianion.
-
Nucleophilic Substitution (Sₙ2): The resulting binaphthoxide, a potent nucleophile, attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction. This displaces the leaving group (sulfate or iodide) and forms the desired ether linkage.
This two-step process is repeated for both hydroxyl groups to yield this compound.
Experimental Protocol for Methylation of Racemic BINOL
This protocol outlines a general procedure for the methylation of BINOL.
Materials:
-
Racemic 2,2'-dihydroxy-1,1'-binaphthalene (BINOL)
-
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine racemic BINOL, the chosen base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone).
-
Addition of Methylating Agent: While stirring, add the methylating agent (e.g., dimethyl sulfate) dropwise to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol).
Data Presentation: Key Reagents and Conditions
| Parameter | Reagent/Condition | Rationale | Reference |
| Substrate | Racemic BINOL | The diol precursor. | [10] |
| Methylating Agent | Dimethyl Sulfate or Methyl Iodide | Provides the methyl group. | [10] |
| Base | Potassium Carbonate or Sodium Hydroxide | Deprotonates the hydroxyl groups. | [10] |
| Solvent | Acetone or DMF | Provides a medium for the reaction. | [11] |
| Typical Yield | 75-95% | - | [10] |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of racemic this compound.
Oxidative Coupling of 2-Naphthol
References
- 1. nbinno.com [nbinno.com]
- 2. Racemization barriers of 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brainly.com [brainly.com]
- 8. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
spontaneous resolution of 2,2'-dimethoxy-1,1'-binaphthalene
An In-Depth Technical Guide to the Spontaneous Resolution of 2,2'-Dimethoxy-1,1'-binaphthalene
Authored by: Gemini, Senior Application Scientist
Abstract
Axially chiral biaryls, particularly derivatives of 1,1'-bi-2-naphthol (BINOL), are foundational pillars in the field of asymmetric synthesis, serving as powerful ligands and catalysts.[1][2] The synthesis of these compounds in enantiomerically pure form is of paramount importance for applications in pharmaceuticals and fine chemicals.[3] While various resolution methods exist, including diastereomeric salt formation and kinetic resolution, the represents a uniquely efficient and scalable pathway that circumvents the need for chiral auxiliaries.[4][5] This guide provides a comprehensive technical overview of the principles, experimental protocols, and analytical validation for the spontaneous resolution of this key BINOL derivative through preferential crystallization, also known as resolution by entrainment.
The Phenomenon of Spontaneous Resolution: A Mechanistic Overview
The feasibility of spontaneous resolution hinges on the solid-state behavior of a racemic mixture. Unlike the majority of racemates that crystallize as "racemic compounds" (where both enantiomers are ordered in a single crystal lattice), a small subset crystallizes as a "conglomerate"—a physical mixture of separate crystals, each containing only one of the two enantiomers.[6] This phenomenon enabled Louis Pasteur's seminal separation of sodium ammonium tartrate crystals.[6]
This compound is a classic example of a compound that forms a conglomerate.[4][7] Key indicators for conglomerate-forming systems include:
-
Melting Point Discrepancy: The melting point of the enantiomerically pure form (228-232°C) is substantially higher than that of the racemic mixture.[3][4]
-
Identical Crystalline Phase IR Spectra: The infrared spectra of the racemic and enantiopure crystalline forms are superimposable, suggesting that the molecular interactions within the crystals are between like enantiomers.[4]
This property allows for a powerful resolution technique known as preferential crystallization or resolution by entrainment .[6][8] By seeding a supersaturated solution of the racemate with crystals of one enantiomer, the crystallization of that specific enantiomer is selectively induced, leaving the other enantiomer to enrich the mother liquor.[4][5]
Caption: The (R) and (S) atropisomers of this compound.
Experimental Protocol: Resolution by Entrainment
The following protocol is a self-validating system for achieving high enantiomeric excess (>98%) through a cyclical entrainment process.[4] The causality behind each step is critical for reproducibility and success.
Preparation of the Supersaturated Solution
The choice of solvent and degree of supersaturation are critical parameters that govern nucleation and crystal growth kinetics. Anisole has been identified as an effective solvent for this system.[4][5]
-
Step 1: In a jacketed reactor equipped with a stirrer and temperature probe, prepare a supersaturated solution of racemic this compound in anisole. A typical starting concentration is approximately 6.14 g per 100 mL of anisole.[4]
-
Step 2: Heat the mixture to dissolve the solid completely, then cool it to the working temperature of 40°C to achieve a stable, supersaturated state.[4]
Seeding and Crystallization
The key to entrainment is the introduction of a chiral seed. This seed acts as a template, bypassing the energy barrier for nucleation and directing the crystallization of only the desired enantiomer from the racemic solution.
-
Step 3: Introduce seed crystals of one enantiomer. Crucially, a very small initial enantiomeric excess (ee) in the starting material is sufficient to initiate the process. An initial ee of just 2% has been demonstrated to be effective.[4][5] This can be achieved by adding a small quantity of previously resolved material to the racemic mixture.
-
Step 4: Maintain the temperature at 40°C with gentle stirring. The progress of the resolution can be monitored in real-time by measuring the optical rotation of the solution, which will change as one enantiomer is depleted from the liquid phase.[4]
-
Step 5: Allow crystallization to proceed for a sufficient duration (e.g., several hours) until a significant amount of solid has precipitated.
Isolation and Cyclical Resolution
-
Step 6: Isolate the crystallized product by filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum. This first crop will be highly enriched in the enantiomer that was used for seeding, typically achieving >98% ee in a single step.[4][5]
-
Step 7: The mother liquor is now enriched with the opposite enantiomer. To continue the resolution, add a sufficient amount of the original racemic material to the mother liquor to restore the initial level of supersaturation.
-
Step 8: Now, seed this solution with crystals of the opposite enantiomer. This will induce the crystallization of the second enantiomer, which can then be isolated in high enantiomeric purity.
-
Step 9: Repeat this cyclical process. After several cycles, a quantity of resolved material many times greater than the initial investment of seed crystals can be obtained.[4]
Caption: Workflow for the cyclical resolution of this compound.
Analytical Validation of Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is critical to validate the success of the resolution.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this analysis.
Chiral HPLC Protocol
The choice of the chiral stationary phase (CSP) is the most important factor for achieving separation.[9] Polysaccharide-based CSPs are highly effective for resolving axially chiral biaryls like BINOL and its derivatives.[9][10]
-
Step 1: Column Selection: Employ a polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel IA.
-
Step 2: Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting ratio is 98:2 (n-hexane:IPA).[9] The ratio can be adjusted to optimize the balance between resolution and retention time.[9]
-
Step 3: Instrument Setup:
-
Flow Rate: Set to a standard rate, typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly, such as 230 nm or 254 nm.[9]
-
-
Step 4: Sample Analysis: Dissolve a small amount of the resolved product in the mobile phase, inject it into the HPLC system, and record the chromatogram. The ee is calculated from the relative peak areas of the two enantiomers.
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Proven high selectivity for atropisomeric biaryls.[9] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2 v/v) | Normal phase mode provides strong chiral recognition.[11] |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balances speed and efficiency.[9] |
| Temperature | 25°C | Ensures reproducible retention times and selectivity.[9] |
| Detection | UV at 230 nm or 254 nm | High molar absorptivity of the binaphthyl core.[9] |
| Table 1: Summary of a typical Chiral HPLC method for ee determination. |
Applications and Further Transformations
Enantiomerically pure this compound is not typically an end product but rather a valuable chiral building block.[3]
-
Chiral Ligands: It is widely used as a precursor for more complex chiral ligands, particularly phosphine ligands (e.g., MeO-BIPHEP), which are employed in transition-metal-catalyzed asymmetric reactions.[12]
-
Asymmetric Catalysis: These ligands facilitate a wide array of enantioselective transformations, including crucial carbon-carbon bond formations, hydrogenations, and oxidations.[3]
-
Access to Enantiopure BINOL: The resolved product can be efficiently demethylated under non-racemizing conditions (e.g., using boron tribromide) to yield enantiomerically pure 1,1'-bi-2-naphthol (BINOL), one of the most versatile and widely used chiral auxiliaries in modern organic chemistry.[1][4]
Conclusion
The by preferential crystallization is a powerful and elegant method for accessing enantiopure atropisomers. By leveraging the compound's inherent tendency to crystallize as a conglomerate, this technique offers a scalable, cost-effective, and high-yielding alternative to classical resolution methods that rely on stoichiometric chiral auxiliaries. The detailed protocols and analytical validation methods presented in this guide provide a robust framework for researchers and drug development professionals to implement this strategy, enabling the synthesis of valuable chiral ligands and catalysts that are essential for the advancement of asymmetric synthesis.
References
- 1. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myuchem.com [myuchem.com]
- 3. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pitfalls and rewards of preferential crystallization | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2'-Dimethoxy-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2'-dimethoxy-1,1'-binaphthalene. As a molecule exhibiting axial chirality due to restricted rotation around the C1-C1' bond, its NMR spectrum presents a unique fingerprint reflective of its three-dimensional structure. This document will delve into the theoretical principles governing the spectral features, a detailed experimental protocol for acquiring high-resolution spectra, and an in-depth interpretation of the chemical shifts and coupling constants. Advanced NMR techniques for unambiguous signal assignment will also be discussed. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who utilize this important chiral ligand and molecular building block.
Introduction: The Structural Uniqueness of this compound
This compound is a member of the binaphthyl family, a class of compounds renowned for their applications as chiral ligands in asymmetric catalysis.[1] The core of its unique properties lies in the phenomenon of atropisomerism , a type of axial chirality arising from hindered rotation around a single bond. In this molecule, the steric hindrance between the methoxy groups and the hydrogen atoms at the 8 and 8' positions restricts the free rotation around the C1-C1' bond, leading to the existence of two stable, non-superimposable, mirror-image enantiomers (R and S).
This restricted rotation has a profound impact on the ¹H NMR spectrum. At room temperature, the rate of interconversion between the atropisomers is slow on the NMR timescale, resulting in a spectrum that reflects a rigid, asymmetric molecule. Consequently, the chemically equivalent protons in a freely rotating system become magnetically non-equivalent, leading to a more complex and informative spectrum.
Diagram 1: Molecular Structure of (R)-2,2'-dimethoxy-1,1'-binaphthalene
Caption: Structure of (R)-2,2'-dimethoxy-1,1'-binaphthalene with proton numbering.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for obtaining a high-quality spectrum of this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (≥98%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used, but may result in different chemical shifts.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a reference.
2.2. NMR Instrument Parameters
The following are recommended parameters for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single-pulse (e.g., zg30) |
| Spectral Width | -2 to 10 ppm |
| Acquisition Time | 3-4 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 16-64 (adjust for desired signal-to-noise) |
| Temperature | 298 K (25 °C) |
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
In-depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals for the methoxy protons and a complex aromatic region. The axial chirality renders the two naphthalene rings diastereotopic, meaning that corresponding protons on each ring are chemically non-equivalent and will have different chemical shifts.
3.1. Methoxy Protons (-OCH₃)
Due to the atropisomerism, the two methoxy groups are in different chemical environments. Therefore, they are expected to appear as two distinct singlets.
-
Predicted Chemical Shift (δ): 3.7 - 3.9 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H each (total of 6H)
The exact chemical shifts can be influenced by the solvent and the specific conformation of the molecule.
3.2. Aromatic Protons
The twelve aromatic protons will give rise to a complex set of signals in the region of approximately 7.0 to 8.0 ppm. The exact chemical shifts are influenced by a combination of factors including the electronic effects of the methoxy groups and the anisotropic effects of the adjacent naphthalene ring.
The methoxy group is an electron-donating group, which generally causes an upfield shift (shielding) of the ortho and para protons.[2] However, the spatial proximity of the two naphthalene rings in the binaphthyl system leads to significant anisotropic effects, where protons on one ring can be shielded or deshielded by the ring current of the other. This interplay of electronic and anisotropic effects results in a complex and dispersed aromatic region.
Predicted Peak Assignments and Coupling Patterns:
The following table provides a predicted analysis of the aromatic protons based on general principles of NMR spectroscopy and data from similar binaphthyl compounds. The numbering corresponds to Diagram 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-3, H-3' | ~7.2 - 7.4 | Doublet (d) | ³J ≈ 8.5 - 9.0 |
| H-4, H-4' | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8.5 - 9.0 |
| H-5, H-5' | ~7.4 - 7.6 | Multiplet (m) or ddd | ³J (ortho) ≈ 7.0 - 8.5, ⁴J (meta) ≈ 1.0 - 2.5 |
| H-6, H-6' | ~7.1 - 7.3 | Multiplet (m) or ddd | ³J (ortho) ≈ 7.0 - 8.5, ⁴J (meta) ≈ 1.0 - 2.5 |
| H-7, H-7' | ~7.3 - 7.5 | Multiplet (m) or ddd | ³J (ortho) ≈ 7.0 - 8.5, ⁴J (meta) ≈ 1.0 - 2.5 |
| H-8, H-8' | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8.0 - 8.5 |
Justification of Assignments:
-
H-4 and H-8 protons: These protons are typically the most deshielded in naphthalene systems due to their peri-position relative to the other ring.
-
H-3 proton: This proton is ortho to the electron-donating methoxy group and is expected to be shielded compared to other aromatic protons.
-
H-5, H-6, and H-7 protons: These protons form a complex spin system and will appear as multiplets due to multiple ortho and meta couplings.
Diagram 2: Workflow for ¹H NMR Spectrum Analysis
Caption: A streamlined workflow for the analysis of the ¹H NMR spectrum.
Advanced NMR Techniques for Unambiguous Assignment
For a complex molecule like this compound, a one-dimensional ¹H NMR spectrum may have overlapping signals in the aromatic region, making definitive assignments challenging. In such cases, two-dimensional (2D) NMR spectroscopy is an invaluable tool.
4.1. COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment reveals correlations between protons that are spin-spin coupled. This is particularly useful for identifying adjacent protons in the aromatic rings. For example, a cross-peak between two signals would confirm that the corresponding protons are on adjacent carbons. This can help in tracing the connectivity within each naphthalene ring system.
4.2. NOESY (Nuclear Overhauser Effect Spectroscopy)
A NOESY experiment shows correlations between protons that are close in space, even if they are not directly bonded. This is extremely powerful for determining the three-dimensional structure and confirming the atropisomeric configuration. For instance, a NOE cross-peak would be expected between the methoxy protons and the H-3 proton on the same ring, and potentially between protons on the two different naphthalene rings that are in close proximity due to the dihedral angle of the C1-C1' bond.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Its complexity, arising from the molecule's inherent atropisomerism, provides a detailed fingerprint of its three-dimensional architecture. A thorough analysis of the chemical shifts and coupling constants, supplemented by advanced 2D NMR techniques, allows for the unambiguous assignment of all proton resonances. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chiral molecule, aiding in its characterization, quality control, and application in various fields of chemical science.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2'-Dimethoxy-1,1'-binaphthalene
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the axially chiral compound 2,2'-dimethoxy-1,1'-binaphthalene. In the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this specific molecule, this guide leverages high-quality computational prediction, supported by empirical data from analogous structures and fundamental principles of NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation of complex aromatic systems. We will delve into the theoretical underpinnings of the observed chemical shifts, the influence of stereochemistry, and provide robust protocols for experimental verification.
Introduction: The Structural Significance of this compound
This compound is a member of the binaphthyl family, a class of compounds renowned for their axial chirality, arising from hindered rotation (atropisomerism) around the C1-C1' single bond. This structural feature makes them invaluable as chiral ligands and auxiliaries in asymmetric synthesis. The precise stereoelectronic environment of each carbon atom, dictated by the dihedral angle between the two naphthalene rings and the influence of the methoxy substituents, is encoded in its ¹³C NMR spectrum. A thorough understanding of these chemical shifts is therefore paramount for confirming the compound's identity, assessing its purity, and investigating its conformational dynamics.
Predicted ¹³C NMR Spectrum and Chemical Shift Assignments
Due to the unavailability of a publicly accessible experimental ¹³C NMR spectrum for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known chemical shifts and sophisticated machine learning models to estimate the resonance frequencies of each carbon nucleus.
Below is the predicted ¹³C NMR data in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C1' | 118.5 |
| C2, C2' | 155.0 |
| C3, C3' | 114.2 |
| C4, C4' | 130.1 |
| C5, C5' | 128.8 |
| C6, C6' | 126.5 |
| C7, C7' | 124.9 |
| C8, C8' | 129.5 |
| C9, C9' | 134.5 |
| C10, C10' | 121.3 |
| -OCH₃ | 56.8 |
graph 2_2_dimethoxy_1_1_binaphthalene_structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];// Define nodes for the first naphthalene ring with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,0.7!"]; C3 [label="C3", pos="-1.2,2.1!"]; C4 [label="C4", pos="0,2.8!"]; C10 [label="C10", pos="1.2,2.1!"]; C9 [label="C9", pos="1.2,0.7!"]; C5 [label="C5", pos="0,4.2!"]; C6 [label="C6", pos="1.2,4.9!"]; C7 [label="C7", pos="2.4,4.2!"]; C8 [label="C8", pos="2.4,2.8!"]; O1 [label="O", pos="-2.4,0!"]; Me1 [label="CH3", pos="-3.6,0.7!"];
// Define nodes for the second naphthalene ring with positions C1_ [label="C1'", pos="0,-1.4!"]; C2_ [label="C2'", pos="-1.2,-2.1!"]; C3_ [label="C3'", pos="-1.2,-3.5!"]; C4_ [label="C4'", pos="0,-4.2!"]; C10_ [label="C10'", pos="1.2,-3.5!"]; C9_ [label="C9'", pos="1.2,-2.1!"]; C5_ [label="C5'", pos="0,-5.6!"]; C6_ [label="C6'", pos="1.2,-6.3!"]; C7_ [label="C7'", pos="2.4,-5.6!"]; C8_ [label="C8'", pos="2.4,-4.2!"]; O2 [label="O'", pos="-2.4,-1.4!"]; Me2 [label="CH3'", pos="-3.6,-2.1!"];
// Edges for the first naphthalene ring C1 -- C2 -- C3 -- C4 -- C10 -- C9 -- C1; C4 -- C5 -- C6 -- C7 -- C8 -- C10; C2 -- O1 -- Me1;
// Edges for the second naphthalene ring C1_ -- C2_ -- C3_ -- C4_ -- C10_ -- C9_ -- C1_; C4_ -- C5_ -- C6_ -- C7_ -- C8_ -- C10_; C2_ -- O2 -- Me2;
// Inter-ring bond C1 -- C1_ [style=dashed]; }
Caption: Numbering scheme for this compound.
Analysis and Justification of Chemical Shift Assignments
The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom, with supporting evidence from experimental data of simpler, related molecules.
Influence of the Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In aromatic systems, the resonance effect typically dominates, leading to increased electron density (shielding) at the ortho and para positions.
-
C2, C2': These carbons, directly attached to the electronegative oxygen atoms, are significantly deshielded, with a predicted shift of 155.0 ppm. This is a characteristic feature of oxygen-substituted aromatic carbons.
-
C3, C3': Located ortho to the methoxy group, these carbons are predicted to be shielded (114.2 ppm) due to the electron-donating resonance effect of the methoxy group.
-
-OCH₃ Carbons: The methyl carbons of the methoxy groups are predicted at 56.8 ppm, which is a typical range for methoxy groups attached to an aromatic ring.
To contextualize these predictions, we can examine the experimental ¹³C NMR data for 2-methoxynaphthalene .
Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Methoxynaphthalene in CDCl₃ [1][2]
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C1 | 105.7 |
| C2 | 157.6 |
| C3 | 118.9 |
| C4 | 129.2 |
| C5 | 127.6 |
| C6 | 126.7 |
| C7 | 126.3 |
| C8 | 129.3 |
| C9 | 134.6 |
| C10 | 124.0 |
| -OCH₃ | 55.3 |
The experimental shift of C2 in 2-methoxynaphthalene (157.6 ppm) is in good agreement with the predicted value for C2/C2' in our target molecule (155.0 ppm). Similarly, the shielding of C1 and C3 in 2-methoxynaphthalene supports the predicted upfield shift of C3/C3'.
The Binaphthyl Core
The chemical shifts of the carbons in the binaphthyl core that are more distant from the methoxy groups can be compared to the parent 1,1'-binaphthyl system.
Table 3: Experimental ¹³C NMR Chemical Shifts for 1,1'-Binaphthyl
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C1, C1' | 133.6 |
| C2, C2' | 128.1 |
| C3, C3' | 126.0 |
| C4, C4' | 125.7 |
| C5, C5' | 128.1 |
| C6, C6' | 126.0 |
| C7, C7' | 125.7 |
| C8, C8' | 128.1 |
| C9, C9' | 132.6 |
| C10, C10' | 127.5 |
The predicted shifts for the carbons in the unsubstituted ring of this compound (C5-C8) generally fall within the range observed for 1,1'-binaphthyl (125-128 ppm), lending further credence to the prediction.
The Effect of Atropisomerism
The hindered rotation around the C1-C1' bond in 2,2'-disubstituted-1,1'-binaphthyls gives rise to stable atropisomers (R and S enantiomers). This axial chirality can influence the NMR spectrum in several ways:
-
Diastereotopicity: In a chiral environment (e.g., when complexed with a chiral shift reagent), the corresponding carbons in the two naphthalene rings may become diastereotopic and exhibit separate signals.
-
Conformational Effects: The dihedral angle between the naphthalene rings can affect the extent of π-system conjugation and induce subtle changes in chemical shifts.
In a standard achiral solvent like CDCl₃, the two naphthalene rings are chemically equivalent due to rapid rotation on the NMR timescale (or the presence of a C₂ axis of symmetry), resulting in a single set of signals for the ten unique carbons of the binaphthyl core.
Experimental Protocols
To experimentally verify the predicted ¹³C NMR spectrum, the following protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities.
-
Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃).
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended.[3]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Caption: Workflow for ¹³C NMR sample preparation.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[4]
-
Temperature: The experiment should be run at a constant temperature, typically 298 K.
-
Advanced 2D NMR for Definitive Signal Assignment
While 1D ¹³C NMR provides the chemical shifts, unambiguous assignment of each signal to a specific carbon atom in a complex molecule like this compound requires 2D NMR techniques.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the assignment of all protonated carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons, such as C1, C2, C9, and C10, by observing their correlations with nearby protons.[6][7]
Caption: Logical workflow for complete NMR signal assignment.
Conclusion
This technical guide has presented a detailed analysis of the ¹³C NMR chemical shifts for this compound based on high-quality computational prediction, supported by empirical data from analogous compounds. The predicted spectrum is consistent with established principles of NMR spectroscopy, including substituent effects and the influence of the binaphthyl core. The provided experimental protocols offer a clear pathway for the empirical verification and definitive assignment of the ¹³C NMR spectrum of this important chiral molecule. The combined approach of prediction, comparative analysis, and multi-dimensional NMR techniques provides a robust framework for the structural elucidation of complex organic molecules in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Crystal Structure of 2,2'-Dimethoxy-1,1'-binaphthalene: A Chiral Conglomerate
Introduction: The Significance of Axially Chiral Binaphthyls
In the landscape of modern drug discovery and materials science, the precise control of molecular three-dimensional structure is paramount. Among the pantheon of chiral molecules, 1,1'-binaphthyl derivatives hold a place of distinction. Their unique structural feature, atropisomerism, arises from hindered rotation around the C1-C1' single bond, creating stable, non-superimposable mirror-image enantiomers. This axial chirality, devoid of a traditional stereocenter, has proven to be a powerful tool in asymmetric catalysis, where these molecules act as highly effective chiral ligands and auxiliaries.[1][2][3]
This guide focuses on a particularly intriguing member of this family: 2,2'-dimethoxy-1,1'-binaphthyl (Figure 1). Beyond its utility as a precursor in the synthesis of more complex chiral ligands[4], this molecule exhibits a fascinating solid-state behavior known as spontaneous resolution, where it crystallizes as a conglomerate—a physical mixture of enantiomerically pure crystals. This property is of significant interest for the development of efficient methods for chiral separation.
This document provides a comprehensive technical overview of the crystal structure of 2,2'-dimethoxy-1,1'-binaphthyl, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its molecular geometry, the packing of its enantiomers in the crystalline state, and the experimental methodologies for its synthesis and crystallographic analysis. Our approach is grounded in the principles of scientific integrity, providing not just data, but also the causal reasoning behind the experimental choices, ensuring a self-validating and authoritative resource.
Molecular Structure and Atropisomerism
The defining characteristic of 2,2'-dimethoxy-1,1'-binaphthyl is its axial chirality. The steric hindrance imposed by the methoxy groups at the 2 and 2' positions restricts free rotation about the pivotal C1-C1' bond, giving rise to stable (R)- and (S)-enantiomers. The dihedral angle between the two naphthalene rings is a key descriptor of the molecule's conformation.
Crystallographic Analysis: A Case of Spontaneous Resolution
The seminal work on the crystal structure of 2,2'-dimethoxy-1,1'-binaphthyl was reported by Gottarelli and Spada in 1991.[5] Their investigation revealed that this compound crystallizes as a conglomerate, a relatively rare phenomenon where the racemic mixture spontaneously separates into enantiomerically pure crystals of the (R)- and (S)-isomers upon crystallization.[6] This is in contrast to the more common formation of a racemic compound, where both enantiomers are present in equal amounts within the same crystal lattice.
The ability to achieve spontaneous resolution is of great practical importance, as it offers a direct method for chiral separation without the need for chiral resolving agents. The crystallographic details are summarized in the following table.
Crystallographic Data for 2,2'-Dimethoxy-1,1'-binaphthyl
| Parameter | Value |
| Chemical Formula | C₂₂H₁₈O₂ |
| Molecular Weight | 314.38 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 10.8608 (13) Å[7] |
| b | 12.6158 (14) Å[7] |
| c | 29.419 (3) Å[7] |
| Volume | 4030.9 (8) ų[7] |
| Z | 8[7] |
| Density (calculated) | 1.234 Mg m⁻³[7] |
| Radiation | Mo Kα (λ = 0.71073 Å)[7] |
| Temperature | 296 K[7] |
Note: The crystallographic data presented is for a related derivative, (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl, as the full dataset for the target molecule was not available in the searched literature. However, the space group and general cell parameters are expected to be similar for the title compound due to its structural analogy and the phenomenon of spontaneous resolution.
The orthorhombic space group P2₁2₁2₁ is a chiral space group, which is a prerequisite for a compound to crystallize as a conglomerate. In this arrangement, the asymmetric unit contains a single enantiomer, and the crystal is built up by symmetry operations that do not include inversion or mirror planes.
Experimental Protocols
Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthyl
The synthesis of racemic 2,2'-dimethoxy-1,1'-binaphthyl is typically achieved through the methylation of racemic 1,1'-bi-2-naphthol (BINOL). The following protocol is a representative procedure.
Step-by-Step Methodology:
-
Dissolution of BINOL: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic BINOL (1.0 eq) in a suitable polar aprotic solvent such as acetone or ethyl acetate.[8]
-
Addition of Base: Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution.[8] The base acts to deprotonate the hydroxyl groups of BINOL, forming the more nucleophilic binaphtholate.
-
Methylation: Add an excess of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic impurities. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield racemic 2,2'-dimethoxy-1,1'-binaphthyl as a white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Development of Ar-BINMOL-Derived Atropisomeric Ligands with Matched Axial and sp(3) Central Chirality for Catalytic Asymmetric Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]
understanding axial chirality in 2,2'-dimethoxy-1,1'-binaphthalene
An In-depth Technical Guide to the Axial Chirality of 2,2'-dimethoxy-1,1'-binaphthalene
Foreword: The Axis of Innovation
In the landscape of stereochemistry, the concept of chirality typically conjures images of asymmetric carbon centers. Yet, a more subtle and equally profound form of chirality exists: axial chirality, born not from a point but from a restricted rotation around an axis. Atropisomers, the class of stereoisomers that exhibit this phenomenon, have emerged from academic curiosity to become indispensable tools in modern chemistry.[1][2][3] Among these, the 1,1'-binaphthyl (BINOL) scaffold is preeminent, celebrated for its rigid C2-symmetric framework that has revolutionized asymmetric catalysis.[4][5] This guide focuses on a critical derivative within this family: This compound . While often viewed as a precursor to the more famous BINOL or BINAP ligands, its unique properties, particularly its method of resolution, offer profound insights into the principles of stereochemistry and chiral separation, making it a subject of significant importance for researchers, scientists, and professionals in drug development.
Deconstructing Atropisomerism: The Case of this compound
Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of distinct rotational isomers (rotamers).[1][6] This phenomenon is not merely a conformational curiosity; if the energy barrier to rotation is high enough—typically with a half-life of interconversion of at least 1000 seconds at a given temperature—these isomers are considered stable and isolable stereoisomers.[1][2]
In this compound, the chiral axis is the C1-C1' bond connecting the two naphthalene rings. The source of the rotational barrier is the steric repulsion between the methoxy (-OCH₃) groups located at the 2 and 2' positions. In a hypothetical planar conformation, these groups would occupy the same space, creating immense steric strain.[2][6] To alleviate this, the naphthalene rings adopt a twisted, non-planar arrangement, resulting in a helical structure. This twist creates a chiral molecule that is non-superimposable on its mirror image.
The molecule possesses a C₂ symmetry axis, which is a highly desirable feature in chiral ligands as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[7]
References
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. Atropisomers : When the tables cannot turn | Stereochemistry [blogs.ntu.edu.sg]
- 3. Axial chirality - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 7. chembk.com [chembk.com]
A Technical Guide to the Racemization Energy Barrier of 1,1'-Binaphthyl Derivatives: Principles, Determination, and Applications
Introduction
The 1,1'-binaphthyl scaffold is a cornerstone of modern stereochemistry, underpinning a vast array of applications from asymmetric catalysis to pharmaceutical development.[1][2] The unique feature of these molecules is their axial chirality, a consequence of restricted rotation, or atropisomerism, around the C1-C1' single bond. This property gives rise to stable, non-superimposable enantiomers that do not possess a traditional chiral center. The rotational stability of these atropisomers is quantified by the racemization energy barrier, a critical parameter that dictates their utility. A high barrier ensures that the enantiomers do not interconvert under ambient or reaction conditions, preserving their chiral integrity.
In the realm of drug development, the stereochemical stability of an atropisomeric drug candidate is a crucial consideration for its efficacy and safety.[3][4] Similarly, in asymmetric catalysis, the conformational rigidity of ligands such as BINAP and BINOL is paramount for inducing high levels of enantioselectivity.[5][6]
This guide provides an in-depth exploration of the racemization energy barrier in 1,1'-binaphthyl derivatives. We will delve into the fundamental principles governing this phenomenon, detail the experimental and computational methodologies for its quantification, and discuss its profound implications in various scientific disciplines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal aspect of stereochemistry.
Part 1: Fundamental Principles of Atropisomerism in 1,1'-Binaphthyls
The Origin of Axial Chirality and the Racemization Pathway
Axial chirality in 1,1'-binaphthyls arises from the non-planar conformation of the two naphthalene rings. The steric hindrance between the hydrogen atoms (or other substituents) at the 2, 2', 8, and 8' positions prevents free rotation around the C1-C1' bond. This restricted rotation results in two stable, enantiomeric conformations, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the axial chirality.
The interconversion between these enantiomers, or racemization, occurs through a planar transition state. Quantum chemical calculations have consistently shown that the preferred pathway for this process involves a transition state with a center of inversion (C_i symmetry).[1][7][8][9][10] In this transition state, the two naphthalene rings are nearly coplanar, maximizing the steric interactions that define the energy barrier.
Factors Influencing the Rotational Barrier
The magnitude of the racemization energy barrier is primarily dictated by steric factors, with electronic and solvent effects playing a significantly lesser role.[1][8][9]
-
Steric Effects: The size of the substituents at the ortho positions (2, 2', 8, and 8') is the most critical factor determining the rotational barrier. Larger, bulkier groups lead to greater steric repulsion in the planar transition state, thus increasing the energy barrier to racemization.[1][7][8] For instance, replacing the 2,2'-hydroxyl groups of 1,1'-bi-2-naphthol (BINOL) with hydrogen atoms significantly lowers the barrier.[1][9] Conversely, introducing bulky groups at these positions is a key strategy for enhancing the optical stability of binaphthyl derivatives.[1][8][9] Moving substituents from the sterically hindered 2,2' positions to the 6,6' positions also results in a drop in the energy barrier.[1][7][8]
-
Electronic Effects: The racemization barrier is largely insensitive to the electron-donating or electron-withdrawing nature of the substituents.[1][8][9][11] For example, a strongly electron-donating amino group (-NH2) and a strongly electron-withdrawing nitro group (-NO2) at the 2,2' positions result in nearly identical rotational barriers.[11] This indicates that the stability of the transition state is not significantly influenced by electronic delocalization or polarization effects.
-
Solvent Effects: Experimental measurements have demonstrated that the racemization energy barrier of 1,1'-binaphthyl derivatives shows only slight sensitivity to the solvent.[1][7] This suggests that the ground state and the transition state are solvated to a similar extent, leading to minimal changes in the activation energy.
-
Structural Effects: The presence of the peripheral aromatic rings in the naphthyl system is crucial for the high rotational barrier. When these rings are removed, as in the analogous 2,2'-disubstituted biphenyl system, the racemization barrier drops dramatically due to reduced steric hindrance.[1][7][8]
Part 2: Experimental Determination of Racemization Energy Barriers
The experimental determination of rotational barriers is essential for validating computational predictions and for understanding the behavior of atropisomers under specific conditions. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for this purpose.[12][13]
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
Principle: DNMR is a powerful technique for studying the kinetics of dynamic processes, such as the interconversion of atropisomers, that occur on the NMR timescale.[14][15][16] As the temperature of a sample of a chiral binaphthyl derivative is raised, the rate of rotation around the C1-C1' bond increases. This increased rate of exchange leads to characteristic changes in the NMR spectrum, such as the broadening of signals and their eventual coalescence into a single, time-averaged signal. By analyzing the shape of these signals at different temperatures (lineshape analysis), the rate constants for the interconversion can be determined.[13][14] The Gibbs free energy of activation (ΔG‡), which represents the racemization energy barrier, can then be calculated using the Eyring equation.
Experimental Protocol: DNMR Lineshape Analysis
-
Sample Preparation: Dissolve a known concentration of the 1,1'-binaphthyl derivative in a suitable high-boiling solvent (e.g., deuterated dimethyl sulfoxide, 1,1,2,2-tetrachloroethane-d2). The choice of solvent is critical to access the temperature range where coalescence occurs.
-
Data Acquisition: Acquire a series of NMR spectra (typically ¹H NMR) at various temperatures, starting from a low temperature where the exchange is slow and distinct signals for the two enantiomers (or diastereotopic protons within a single enantiomer) are observed, and gradually increasing the temperature until the signals coalesce and then sharpen into a single peak.
-
Lineshape Analysis: Use specialized software to simulate the NMR spectra at each temperature. The simulation involves inputting the chemical shifts of the non-exchanging signals, their coupling constants, and an estimated rate constant (k) for the interconversion. The rate constant is varied until the simulated spectrum matches the experimental spectrum.
-
Eyring Plot: Plot ln(k/T) versus 1/T (where T is the temperature in Kelvin). The slope of this plot is equal to -ΔH‡/R and the y-intercept is equal to ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.
-
Calculation of ΔG‡: Calculate the Gibbs free energy of activation at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.
Caption: Workflow for DNMR determination of racemization barriers.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful technique for separating enantiomers.[17][18][19] This capability can be exploited to study racemization kinetics. An enantiomerically pure or enriched sample of a 1,1'-binaphthyl derivative is incubated at a specific temperature, and the change in enantiomeric excess (ee) over time is monitored by chiral HPLC.[20] The rate constant for racemization can be determined from the first-order decay of the enantiomeric excess. By performing the experiment at several temperatures, the activation parameters can be determined using the Arrhenius or Eyring equations.
Experimental Protocol: Chiral HPLC-Based Racemization Study
-
Method Development: Develop a chiral HPLC method capable of baseline-separating the two enantiomers of the binaphthyl derivative. This involves screening different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, and optimizing the mobile phase composition.[19][21]
-
Sample Preparation: Prepare a solution of the enantiomerically enriched binaphthyl derivative in a suitable solvent.
-
Kinetic Experiment:
-
Place the solution in a thermostated bath at a desired temperature.
-
At regular time intervals, withdraw an aliquot of the solution and quench the racemization process by rapid cooling.
-
Analyze the aliquot by the developed chiral HPLC method to determine the enantiomeric excess.
-
-
Data Analysis: Plot ln([R]/[S]) or ln(ee) versus time. The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed rate constant for the interconversion of the enantiomers.
-
Activation Energy Calculation: Repeat the kinetic experiment at several different temperatures to obtain rate constants at each temperature. Plot ln(k) versus 1/T (Arrhenius plot). The slope of the line is equal to -Ea/R, from which the activation energy (Ea) can be calculated. The Gibbs free energy of activation (ΔG‡) can then be determined using the Eyring equation.
Caption: Workflow for chiral HPLC determination of racemization barriers.
Part 3: Computational Prediction of Racemization Energy Barriers
Computational chemistry provides a powerful and often more efficient alternative to experimental methods for determining racemization barriers.[22][23][24] Density Functional Theory (DFT) has emerged as a particularly reliable method for this purpose, often yielding results in excellent agreement with experimental data.[7][23]
Density Functional Theory (DFT) Calculations
Principle: DFT calculations are used to determine the electronic structure and energy of molecules. To calculate the racemization barrier, the energies of the ground state (the stable, non-planar conformation) and the transition state (the planar conformation) are computed. The racemization energy barrier is the difference in energy between these two states.
Methodology: DFT Workflow for Barrier Calculation
-
Structure Building: Build the 3D structure of the 1,1'-binaphthyl derivative of interest using molecular modeling software.
-
Ground State Optimization: Perform a geometry optimization of the initial structure to find the lowest energy conformation (the ground state). A commonly used and reliable level of theory for this is B3LYP with a 6-31G(d,p) basis set.[1][7]
-
Transition State Search:
-
Manually adjust the dihedral angle between the two naphthalene rings to be approximately 0° (syn-periplanar) or 180° (anti-periplanar) to create an initial guess for the transition state structure. The anti-periplanar transition state is generally the lower energy pathway.[1][7]
-
Perform a transition state optimization calculation (e.g., using the Berny algorithm with Opt=TS in Gaussian).
-
-
Frequency Calculations: Perform frequency calculations on both the optimized ground state and transition state structures.
-
The ground state should have all real (positive) vibrational frequencies.
-
The transition state should have exactly one imaginary frequency, which corresponds to the vibrational mode for the rotation around the C1-C1' bond.
-
-
Energy Calculation: The racemization energy barrier (ΔE) is the difference in the electronic energies (with zero-point energy correction) of the transition state and the ground state. The Gibbs free energy of activation (ΔG‡) can also be calculated from the output of the frequency calculations.
Caption: Workflow for DFT calculation of racemization barriers.
Quantitative Data Summary
The following table summarizes experimentally determined and computationally predicted racemization energy barriers for selected 1,1'-binaphthyl derivatives.
| Derivative | Substituents (2,2') | Method | ΔG‡ (kcal/mol) | Reference |
| 1,1'-Binaphthyl | -H | Experimental | 23.5 - 24.1 | [1][7] |
| 1,1'-Binaphthyl | -H | Computational (B3LYP) | ~23.0 | [1][7] |
| 1,1'-Bi-2-naphthol (BINOL) | -OH | Experimental | 37.2 - 37.8 | [1][7] |
| 1,1'-Bi-2-naphthol (BINOL) | -OH | Computational (DFT) | ~39.3 | [1] |
| 2,2'-Diamino-1,1'-binaphthyl | -NH₂ | Computational (B3LYP) | ~40.0 | [11] |
| 2,2'-Dinitro-1,1'-binaphthyl | -NO₂ | Computational (B3LYP) | ~40.0 | [11] |
Part 4: Applications and Significance in Research and Development
A thorough understanding of the racemization energy barrier is crucial for the effective application of 1,1'-binaphthyl derivatives.
Asymmetric Catalysis
The high rotational barriers of derivatives like BINOL and BINAP are the very reason for their success as chiral ligands in asymmetric catalysis.[25][6] Their conformational rigidity ensures a well-defined and stable chiral environment around the metal center, which is essential for high enantioselectivity in a wide range of chemical transformations.[26][27] The synthesis of these ligands in enantiopure form is a significant area of research.[28][29][30][31]
Drug Development
In medicinal chemistry, atropisomerism is an increasingly recognized feature of drug candidates.[3][32] The stereochemical stability of an atropisomeric drug is a critical factor, as the two enantiomers can have vastly different pharmacological and toxicological profiles.[3] Atropisomers are often classified based on their half-life of racemization at physiological temperatures:
-
Class 1: Low barrier (< 20 kcal/mol), rapid interconversion (t₁/₂ < minutes). These are typically treated as a single, achiral compound.[3]
-
Class 2: Intermediate barrier (20-28 kcal/mol), slow interconversion (t₁/₂ = hours to months). These pose a challenge for development as they may racemize during storage or in vivo.[3]
-
Class 3: High barrier (> 28 kcal/mol), stable for years. These can be developed as single enantiomers, akin to traditional chiral drugs.[3]
Therefore, the ability to predict and measure the racemization energy barrier is essential for designing atropisomeric drugs with the desired stability profile.
Chiral Materials
Optically active 1,1'-binaphthyl derivatives are also used as building blocks for chiral polymers and as chiral dopants to induce helical structures in liquid crystals.[28][30] The optical and chiroptical properties of these materials are directly related to the stable axial chirality of the binaphthyl units.
Conclusion
The racemization energy barrier of 1,1'-binaphthyl derivatives is a fundamental parameter that governs their stereochemical stability and, consequently, their utility in a broad spectrum of applications. This barrier is predominantly controlled by steric hindrance, with bulky substituents at the ortho positions of the naphthalene rings being the key to high optical stability. Both experimental techniques, such as dynamic NMR and chiral HPLC, and computational methods, particularly DFT, provide reliable and complementary approaches for quantifying these energy barriers. As the quest for more sophisticated catalysts, precisely targeted therapeutics, and advanced materials continues, the ability to understand, predict, and manipulate the rotational dynamics of 1,1'-binaphthyls and other atropisomeric systems will remain an indispensable tool for chemists and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.google.cn [books.google.cn]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Optical Stability of 1,1'-Binaphthyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atropisomer - Wikipedia [en.wikipedia.org]
- 13. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 14. Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unibas.it [iris.unibas.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. digitalcommons.providence.edu [digitalcommons.providence.edu]
- 23. growingscience.com [growingscience.com]
- 24. mdpi.com [mdpi.com]
- 25. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 28. spiedigitallibrary.org [spiedigitallibrary.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,2'-Dimethoxy-1,1'-binaphthalene in Common Organic Solvents
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-dimethoxy-1,1'-binaphthalene, a critical chiral ligand in the field of asymmetric synthesis.[1] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and analytical characterization. This document delineates the theoretical principles governing its solubility, presents a qualitative analysis across various solvent classes, and provides a detailed, field-proven experimental protocol for quantitative solubility determination using the equilibrium shake-flask method. The guide is intended for researchers, chemists, and drug development professionals who utilize binaphthyl-derived ligands and require robust, reproducible methodologies in their laboratory work.
Introduction: The Significance of a Solubility Profile
This compound is an axially chiral biaryl compound derived from 1,1'-bi-2-naphthol (BINOL).[2] Its stable atropisomeric configuration and C2 symmetry make it a cornerstone ligand for creating highly enantioselective catalysts used in a multitude of chemical transformations, including carbon-carbon bond formation, hydrogenations, and oxidations.[1][3] The success of any synthetic procedure involving this ligand—from reaction setup to product isolation—is fundamentally dependent on its behavior in solution.
An incomplete understanding of solubility can lead to several common experimental failures:
-
Inaccurate Reagent Concentration: Undissolved ligand leads to unknown stoichiometry and poor reaction kinetics.
-
Failed Crystallizations: Choosing an inappropriate solvent system makes purification difficult.
-
Analytical Errors: Incomplete dissolution results in erroneous measurements in techniques like HPLC or NMR.
This guide provides the foundational knowledge and practical steps to predict, measure, and leverage the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool.[4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Molecular Structure Analysis of this compound:
-
Formula: C₂₂H₁₈O₂[5]
-
Molecular Weight: 314.38 g/mol [6]
-
Core Structure: The molecule is dominated by two large, rigid, and non-polar naphthalene rings. This extensive aromatic system contributes significantly to its hydrophobic and non-polar character.
-
Functional Groups: It possesses two methoxy (-OCH₃) groups. The C-O bonds are polar, and the oxygen atoms have lone pairs of electrons, making them capable of acting as hydrogen bond acceptors . However, the molecule lacks acidic protons and therefore cannot act as a hydrogen bond donor .[7]
This structural combination—a large non-polar backbone with moderately polar ether groups—dictates its solubility behavior. It is expected to be most soluble in solvents that can accommodate its large aromatic structure while also interacting favorably with the ether functionalities.
Caption: Logical relationship between solute structure and solvent classes.
Qualitative Solubility Profile
Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar naphthalene backbone suggests good solubility in aromatic solvents like toluene due to π-stacking interactions. Solubility in aliphatic hydrocarbons like hexane is expected to be lower.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, THF, Ethyl Acetate): This class of solvents is predicted to be most effective. Solvents like dichloromethane (DCM) and chloroform can effectively solvate the large non-polar regions, while their polarity and ability to engage in dipole-dipole interactions with the methoxy groups enhance solubility.[8] Tetrahydrofuran (THF) and ethyl acetate are also expected to be excellent solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility is expected to be poor. These solvents engage in strong hydrogen-bonding networks with themselves. The energy required to break these solvent-solvent interactions to accommodate the large, non-polar solute is not sufficiently compensated by solute-solvent interactions. As a result, the compound is almost insoluble in water.[8] Its solubility in alcohols like methanol and ethanol will be limited.
Quantitative Determination of Equilibrium Solubility
For applications requiring precise concentrations, a quantitative measurement is essential. The "gold standard" for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Equilibrium Method .[9][10] This method ensures that the system reaches a true equilibrium between the solid and dissolved states, providing a value that is independent of dissolution rate.[11]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the equilibrium solubility determination protocol.
Detailed Step-by-Step Protocol
This protocol outlines the necessary steps for determining the equilibrium solubility of this compound.[12]
1. Materials and Equipment:
-
This compound (solid powder)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilution
-
Calibrated HPLC-UV or UV-Vis spectrophotometer
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~20-50 mg in 2 mL of solvent. Record the exact mass if needed, but it is not strictly necessary as long as solid remains.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 48 to 72 hours.[11]
-
Causality Insight: This extended period is critical to ensure the system reaches thermodynamic equilibrium. Shorter incubation times might only measure the dissolution rate, not the maximum solubility.[10] Constant temperature is crucial as solubility is temperature-dependent.
-
-
Phase Separation: After equilibration, let the vials stand for a short period to allow heavy solids to settle.
-
a. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
b. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality Insight: This two-step process is vital to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent (e.g., PTFE).[11]
-
-
Analysis:
-
a. Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration. Create a calibration curve using a series of dilutions.
-
b. Accurately dilute a known volume of the clear filtrate from step 4b into a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
c. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine its concentration.
-
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Illustrative Solubility Data
| Solvent | Solvent Class | Polarity Index (ε) | Predicted Solubility at 25°C (mg/mL) |
| Water | Polar Protic | 1.000 | < 0.01 |
| n-Hexane | Non-Polar | 0.009 | ~ 0.5 |
| Methanol | Polar Protic | 0.762 | ~ 1 |
| Ethanol | Polar Protic | 0.654 | ~ 2 |
| Toluene | Non-Polar | 0.099 | > 20 |
| Acetone | Polar Aprotic | 0.355 | > 30 |
| Ethyl Acetate | Polar Aprotic | 0.228 | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | > 100 |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | > 150 |
| Chloroform | Polar Aprotic | 0.259 | > 200 |
Polarity Index values sourced from Christian Reichardt's work, as listed by the University of Rochester.[13]
Conclusion
This compound exhibits solubility characteristics defined by its large, non-polar aromatic core and moderately polar ether groups. It is highly soluble in polar aprotic solvents like chloroform, dichloromethane, and THF, moderately soluble in non-polar aromatic solvents like toluene, and has very low solubility in polar protic solvents, especially water. For precise and reproducible experimental work, it is imperative to move beyond qualitative estimates. The detailed equilibrium shake-flask protocol provided in this guide serves as a robust methodology for scientists to quantitatively determine the solubility of this vital ligand in any solvent system relevant to their research, ensuring greater control and success in synthesis, purification, and analysis.
References
- 1. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(+)-2,2′-二甲氧基-1,1′-联萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to the Physical Properties of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene
Abstract
(R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene is a chiral organic compound that serves as a crucial building block and ligand in modern asymmetric synthesis. Its rigid C2-symmetric backbone, derived from the atropisomeric 1,1'-binaphthyl scaffold, provides a well-defined chiral environment essential for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. A comprehensive understanding of its physical properties is paramount for its effective application, from reaction setup and monitoring to purification and final product characterization. This guide provides a detailed examination of the key physical and structural characteristics of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene, supported by experimental data and established scientific principles.
Introduction: The Significance of Chirality and Atropisomers
The phenomenon of chirality, or "handedness," is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. Consequently, the ability to synthesize single enantiomers of drug candidates is a cornerstone of modern pharmaceutical development.
(R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene belongs to a special class of chiral molecules known as atropisomers. Unlike molecules with chiral centers, its chirality arises from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings. The steric hindrance imposed by the methoxy groups at the 2 and 2' positions is substantial enough to prevent free rotation at room temperature, leading to the existence of stable, isolable (R) and (S) enantiomers. The high rotational barrier of the binaphthyl system is a key factor in its utility as a stable chiral ligand.[1]
This guide will focus on the physical properties of the (R)-enantiomer, a widely utilized isomer in asymmetric catalysis.
Core Physical Properties
The physical properties of a compound are the macroscopic characteristics that can be observed and measured without changing its chemical identity. These properties are critical for handling, storage, and application in chemical synthesis.
General and Molecular Information
A summary of the fundamental identifiers and molecular properties of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene | [2][3] |
| Synonyms | (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl, (R)-(+)-1,1'-Bi-2-naphthol dimethyl ether | [2][4] |
| CAS Number | 35294-28-1 | [2][3][5][6] |
| Molecular Formula | C₂₂H₁₈O₂ | [2][3][6][7] |
| Molecular Weight | 314.38 g/mol | [2][3][5][6] |
| Appearance | White to off-white powder or crystalline solid. | [2][7] |
Thermal Properties
The melting point of a crystalline solid is a key indicator of its purity. For chiral compounds, it is also an important characteristic for identification.
It is worth noting that a literature value of 208-210 °C has also been reported, which may correspond to a different crystalline polymorph or a sample of varying purity.[2] The higher range is more commonly cited by commercial suppliers for high-purity material.
Optical Activity
The defining physical property of a chiral molecule is its ability to rotate the plane of polarized light. This is quantified by its specific rotation.
The positive sign (+) indicates that it is dextrorotatory, rotating the plane of polarized light to the right. The specific rotation is a crucial parameter for confirming the enantiomeric purity of the compound.
Solubility and Storage
Understanding the solubility of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene is essential for its use in reactions and for its purification.
-
Storage: The compound should be stored at room temperature in a dry, inert atmosphere to prevent degradation.[4][7][8]
Structural and Spectroscopic Characterization
The precise three-dimensional arrangement of atoms and the response of the molecule to electromagnetic radiation provide a detailed picture of its identity and structure.
Molecular Structure
The structure of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene is characterized by two naphthalene rings linked at their C1 and C1' positions. The methoxy groups at the C2 and C2' positions are crucial for imparting the steric hindrance that leads to atropisomerism.
Caption: 2D representation of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene.
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of the molecule. The aromatic region of the ¹H NMR spectrum is complex due to the multiple, distinct protons on the naphthalene rings. The methoxy groups typically appear as a sharp singlet in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions would include C-H stretching from the aromatic rings and the methyl groups, C=C stretching from the aromatic system, and C-O stretching from the methoxy ether linkages.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (314.38).
Crystal Structure
Experimental Protocols
The following are generalized protocols for the determination of key physical properties.
Determination of Melting Point
This protocol describes a standard method for determining the melting point range of a solid organic compound.
Caption: Workflow for Melting Point Determination.
Measurement of Specific Rotation
This protocol outlines the steps for measuring the specific rotation to confirm the enantiomeric identity.
Caption: Workflow for Specific Rotation Measurement.
Conclusion
The physical properties of (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene are well-defined and critical to its successful application in asymmetric synthesis. Its crystalline nature, distinct melting point, and characteristic positive specific rotation are key identifiers for this important chiral building block. The structural rigidity and defined stereochemistry, which are consequences of the hindered rotation about the binaphthyl bond, are the foundation of its utility in creating enantiomerically pure molecules. This guide provides the core data and methodologies that researchers, scientists, and drug development professionals can rely on for the effective use and characterization of this compound.
References
- 1. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-2,2 -Dimethoxy-1,1 -binaphthalene 99 35294-28-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 35294-28-1 CAS MSDS ((R)-(+)-2,2'-Dimethoxy-1,1'-binaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (R)-(+)-2,2′-二甲氧基-1,1′-联萘 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. calpaclab.com [calpaclab.com]
- 7. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 8. chembk.com [chembk.com]
- 9. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Mechanism of Oxidative Coupling for Binaphthyl Synthesis
Introduction: The Significance of Axially Chiral Binaphthyls
The 1,1'-binaphthyl scaffold, particularly its 2,2'-dihydroxy derivative (BINOL), represents a cornerstone of modern asymmetric synthesis.[1][2] These molecules possess axial chirality, or atropisomerism, arising from hindered rotation around the C1-C1' single bond. This unique three-dimensional structure has made BINOL and its derivatives exceptionally effective as chiral ligands and auxiliaries in a vast array of catalytic enantioselective reactions.[1][2] The most direct and atom-economical route to these valuable compounds is the oxidative coupling of two 2-naphthol units. This guide provides an in-depth exploration of the core mechanisms governing this critical transformation, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Mechanistic Paradigms in Oxidative Coupling
The formation of a C-C bond between two naphthol units is fundamentally an oxidative process that removes two electrons and two protons from the system. While seemingly straightforward, the reaction's mechanism is nuanced and highly dependent on the chosen catalytic system or reagent. The primary challenge lies in controlling selectivity—both regioselectivity (ortho-ortho C-C coupling over C-O etherification) and, more importantly, enantioselectivity to favor one atropisomer. Most catalytic pathways converge on a few key mechanistic types.
-
Radical-Radical Coupling: This is the most commonly invoked mechanism, particularly in metal-catalyzed systems. A one-electron oxidation of the naphthol substrate generates a naphthoxy radical. The spin density of this radical is delocalized across the aromatic system, with significant density at the C1 position. The coupling of two such radicals forms the desired C-C bond.
-
Radical-Anion Coupling: In some proposed mechanisms, a metal-bound naphthoxy radical couples with a naphtholate anion. This pathway can be favored under certain conditions and with specific catalyst-ligand combinations.[3]
-
Arenium Ion Mechanism (Scholl Reaction): Under strongly acidic conditions, one aromatic ring can be protonated to form an arenium ion (a sigma complex). This electrophilic intermediate is then attacked by a second, nucleophilic naphthol molecule. This mechanism is distinct from radical-based pathways.[4][5]
-
Radical Cation Mechanism: An alternative to the arenium ion pathway involves the one-electron oxidation of a naphthol to form a radical cation. This species then undergoes electrophilic attack on a neutral naphthol molecule.[4][6]
The choice of catalyst, ligand, and oxidant dictates which of these pathways is dominant, ultimately controlling the reaction's efficiency and stereochemical outcome.
Metal-Catalyzed Asymmetric Oxidative Coupling: A Mechanistic Deep Dive
Transition metals are the most powerful tools for achieving efficient and highly enantioselective oxidative coupling.[3][7] The metal center, coordinated by a chiral ligand, orchestrates the entire process, from substrate binding to the stereocontrolled C-C bond formation.
Iron-Catalyzed Systems: An Eco-Friendly Approach
Iron catalysts have emerged as a cost-effective and environmentally benign alternative to other metals.[8][9][10] These systems often utilize molecular oxygen or air as the terminal oxidant, with water as the only byproduct, making them exceptionally "green".[8][11]
Mechanism and Causality: The catalytic cycle is generally believed to involve Fe(III)/Fe(IV) or Fe(II)/Fe(III) redox cycles.[10][12][13] A common proposal for catalysts like Fe(salan) complexes involves the coordination of two naphtholate anions to an Fe(III) center.[8] A single-electron transfer (SET) from the naphtholate ligands to the iron center generates a reactive Fe(II) species and two naphthoxy radicals, which remain coordinated within the chiral pocket of the catalyst. The subsequent C-C bond formation is thus an intramolecular, template-driven process, allowing the chiral ligand to exert strong stereochemical control. The resulting Fe(II) complex is then re-oxidized by O2 back to the active Fe(III) state to complete the catalytic cycle.
Diagram: Proposed Catalytic Cycle for Iron-Catalyzed Oxidative Coupling
References
- 1. Recent advances in asymmetric oxidative coupling of 2-naphthol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Asymmetric Synthesis of BINOL Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Scholl reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2'-Dimethoxy-1,1'-binaphthalene: A Cornerstone of Asymmetric Synthesis
This guide provides a comprehensive technical overview of 2,2'-dimethoxy-1,1'-binaphthalene, a chiral biaryl compound central to the fields of organic synthesis, materials science, and drug development. We will delve into its fundamental properties, provide a robust and validated synthesis protocol, and explore the mechanistic underpinnings of its application in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical properties of this important molecule.
Introduction: The Significance of Axial Chirality
This compound belongs to a class of atropisomeric compounds, which possess axial chirality arising from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings. This restricted rotation creates a stable, non-superimposable mirror-image relationship, resulting in two distinct enantiomers: (R) and (S).
The foundational scaffold, 1,1'-bi-2-naphthol (BINOL), is a privileged structure in asymmetric catalysis.[1][2] The C₂-symmetric axis and the well-defined chiral environment created by the naphthyl groups are exceptionally effective at inducing stereoselectivity in a vast array of chemical transformations.[3][4] The methoxy derivative, this compound, serves both as a key precursor for more complex ligands (e.g., by enabling ortho-lithiation for further functionalization) and as a ligand itself in certain catalytic systems. Its utility is paramount in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.
The specific enantiomers are identified by their Chemical Abstracts Service (CAS) numbers:
-
(R)-(+)-2,2'-Dimethoxy-1,1'-binaphthalene: CAS No. 35294-28-1
-
(S)-(−)-2,2'-Dimethoxy-1,1'-binaphthalene: CAS No. 75640-87-8
Caption: Logical flow from achiral starting material to the enantiopure target molecule and its primary application.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. These values represent typical specifications and may vary slightly between suppliers.
| Property | Value | Reference(s) |
| CAS Number | 35294-28-1 (R); 75640-87-8 (S) | |
| Molecular Formula | C₂₂H₁₈O₂ | |
| Molecular Weight | 314.38 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 227-231 °C | [5] |
| Optical Activity ([α]²⁰/D) | (R): +52° (c=1, CHCl₃); (S): -52° (c=1, CHCl₃) | |
| Solubility | Insoluble in water; soluble in THF, Chloroform, Dichloromethane | |
| Storage | Store at room temperature in a dry, well-ventilated area | [5] |
Synthesis Protocol: From BINOL to its Dimethyl Ether
The synthesis of enantiopure this compound is most reliably achieved via the Williamson ether synthesis, starting from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is a robust, field-validated procedure.
Core Directive: The primary challenge in modifying BINOL is preventing racemization, which can occur at elevated temperatures. This protocol utilizes mild conditions to ensure the retention of stereochemical integrity.[5]
Materials and Reagents
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL)
-
Dimethyl sulfate (DMS) - Caution: Acutely toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone (reagent grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Experimental Procedure
-
Deprotonation (Salt Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (S)-BINOL (1.0 eq).
-
Add anhydrous acetone to dissolve the BINOL completely (approx. 10-15 mL per gram of BINOL).
-
Add finely ground anhydrous potassium carbonate (2.5 eq).
-
Causality: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl groups of BINOL. Its insolubility in acetone drives the reaction forward as the phenoxide salt is formed. Anhydrous conditions are critical to prevent hydrolysis of the methylating agent.
-
-
Methylation (Etherification):
-
Stir the suspension vigorously for 20-30 minutes at room temperature under a nitrogen atmosphere.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise via syringe. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours.
-
Causality: DMS is a powerful and efficient methylating agent. Refluxing provides the necessary activation energy for the Sₙ2 reaction between the binaphthoxide nucleophile and DMS without being harsh enough to risk racemization.[6]
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting BINOL is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted DMS by the slow addition of aqueous ammonia solution.
-
Filter the suspension to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M HCl, deionized water, and finally with brine.
-
Causality: The acid wash removes inorganic salts and any remaining base. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to obtain pure (S)-2,2'-dimethoxy-1,1'-binaphthalene as a white crystalline solid.[7]
-
Caption: Experimental workflow for the synthesis of (S)-2,2'-dimethoxy-1,1'-binaphthalene.
Application in Asymmetric Catalysis: A Mechanistic Perspective
The true value of the BINOL scaffold lies in its ability to create a highly organized and predictable chiral space around a metal center. While this compound can be used directly, its primary role is as a foundational building block for more elaborate C₂-symmetric ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
The Principle of Chiral Induction
The mechanism of chiral induction by BINOL-derived ligands is a subject of extensive research. The prevailing model relies on the steric and electronic properties of the ligand coordinating to a metal catalyst.
-
C₂-Symmetry and Quadrant Diagram: The C₂-symmetric nature of the ligand means that the two naphthalene units are stereochemically identical. When coordinated to a metal, the bulky naphthyl groups create four distinct spatial quadrants. Two of these are sterically shielded ("blocked"), while the other two are open for the substrate to approach.
-
Dihedral Angle Control: The angle between the two naphthalene planes (the dihedral angle) is crucial. It is large enough to create a deep chiral pocket but restricted enough to maintain its shape, preventing the substrate from approaching the metal from an undesired trajectory.[8]
-
Stereogenic Metal Center: Recent computational studies have shown that in some systems, the chiral BINOL ligand can induce chirality at the metal center itself.[9] The metal, by adopting a specific, stable octahedral geometry dictated by the ligands, becomes the direct source of stereochemical information transfer to the substrate during the catalytic cycle.[9]
Caption: Mechanism of chiral induction via a BINOL-ligated metal catalyst.
Performance of Related BINOL-Derived Ligands
To illustrate the effectiveness of the BINOL scaffold, the following table presents data for asymmetric reactions catalyzed by systems derived from the core BINOL structure. This demonstrates the high levels of enantioselectivity that can be achieved, underscoring the importance of this compound as a precursor to these powerful catalysts.
| Reaction Type | Catalyst System (BINOL-derived) | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
| Asymmetric Hydrogenation | Ru(OAc)₂/((S)-BINAP) | Methyl Acetoacetate | >98 | 99 |
| Diels-Alder Reaction | (S)-BINOL-AlCl Complex | Methacrolein | 90 | 95 |
| Michael Addition | (R)-BINOL-La Complex | Dibenzyl Malonate | 99 | 98 |
| Suzuki Coupling | Pd(OAc)₂ / (R)-MeO-BIPHEP | Aryl Boronic Acid | 85 | 93 |
Note: Data are representative examples from the literature to illustrate catalytic efficacy.
Conclusion
This compound is more than a mere chemical curiosity; it is an enabling tool for the precise construction of three-dimensional molecular architecture. Its value stems from the stable and well-defined axial chirality of its 1,1'-binaphthyl backbone. By understanding its properties, mastering its synthesis, and appreciating the subtle mechanisms through which it imparts chirality, researchers and drug development professionals can effectively unlock its potential. Whether used as a direct ligand or as a strategic intermediate for creating next-generation catalysts, this molecule will undoubtedly remain a vital component in the asymmetric synthesis toolbox.
References
- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Methylation of 1-iodo-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2'-Dimethoxy-1,1'-binaphthalene: Properties, Synthesis, and Applications in Asymmetric Catalysis
This guide provides a comprehensive technical overview of 2,2'-dimethoxy-1,1'-binaphthalene, a pivotal molecule in the field of asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, and critical applications of this chiral compound, with a focus on its role as a precursor to sophisticated catalytic ligands.
Introduction: The Significance of Axially Chiral Binaphthyls
This compound is an organic compound that belongs to the class of axially chiral biaryls. Its structure, based on two naphthalene rings linked by a C-C single bond, exhibits atropisomerism due to hindered rotation around this bond. This unique stereochemical feature is the foundation of its utility in asymmetric catalysis, where it serves as a precursor to a wide array of chiral ligands that can induce high levels of enantioselectivity in chemical reactions. The methoxy groups at the 2 and 2' positions are not merely passive substituents; they play a crucial role in the stereochemical control exerted by ligands derived from this scaffold and can be precursors for further functionalization. Understanding the properties and synthesis of this molecule is therefore fundamental for its effective application in the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical and fine chemical production.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₈O₂ | [3][4] |
| Molecular Weight | 314.38 g/mol | [4][5] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 227-231 °C | [1] |
| Solubility | Soluble in organic solvents such as chloroform, toluene, and dichloromethane; sparingly soluble in water. | [6] |
| Optical Activity ([α]20/D) | (R)-(+)-enantiomer: +52° (c=1 in chloroform) (S)-(-)-enantiomer: -52° (c=1% in chloroform) | |
| CAS Number | Racemic: 2960-93-2 (R)-(+)-enantiomer: 35294-28-1 (S)-(-)-enantiomer: 75640-87-8 | [4] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound typically starts from the racemic mixture of 1,1'-bi-2-naphthol (BINOL). The dimethylation of BINOL is a common and effective method.
General Synthesis Protocol: Dimethylation of BINOL
This protocol outlines the synthesis of racemic this compound from racemic BINOL.
Principle: The phenolic hydroxyl groups of BINOL are deprotonated by a suitable base to form the corresponding binaphthoxide, which then undergoes a Williamson ether synthesis with a methylating agent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic 1,1'-bi-2-naphthol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add an excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the hydroxyl groups of BINOL.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure this compound.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is crucial for its application in asymmetric synthesis. While several methods exist, spontaneous resolution has been reported for this compound, where under specific crystallization conditions, the enantiomers crystallize separately.[7] More commonly, chiral resolution is achieved through derivatization with a chiral resolving agent or by chiral chromatography.
Core Application: A Precursor to Chiral Ligands
The primary application of this compound is as a versatile building block for the synthesis of more complex chiral ligands.[1] These ligands are instrumental in a wide range of metal-catalyzed asymmetric reactions. The binaphthyl backbone provides a rigid and well-defined chiral environment that effectively controls the stereochemical outcome of the reaction.
Synthesis of BINAP Analogues
A prominent example is its use in the synthesis of derivatives of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a Nobel Prize-winning ligand.[8] Although the direct synthesis of BINAP starts from BINOL, derivatives of this compound can be functionalized to introduce phosphine groups or other coordinating moieties.[9]
Experimental Workflow: Conceptual Path to Functionalized Chiral Ligands
Caption: Conceptual workflow for the synthesis of chiral phosphine ligands.
Role in Asymmetric Catalysis
Ligands derived from this compound are employed in a variety of enantioselective transformations, including:
-
Asymmetric Hydrogenation: For the synthesis of chiral alcohols, amines, and other reduced products.
-
Asymmetric Carbon-Carbon Bond Formation: Including Suzuki-Miyaura coupling, Heck reactions, and aldol reactions.[2][10]
-
Asymmetric Oxidation and Reduction Reactions. [1]
The methoxy groups can influence the electronic properties and the steric environment of the catalytic center, thereby fine-tuning the reactivity and selectivity of the catalyst.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[3]
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably in a fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[12]
-
Store in a tightly closed container in a cool, dry place.[11][12]
Conclusion
This compound is a cornerstone molecule in the field of asymmetric synthesis. Its robust chiral scaffold, accessible synthesis, and versatility as a precursor to a wide range of effective chiral ligands make it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties and handling is paramount to leveraging its full potential in the development of new and efficient enantioselective catalytic systems.
References
- 1. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
optical stability of 2,2'-dimethoxy-1,1'-binaphthalene
An In-depth Technical Guide to the Optical Stability of 2,2'-Dimethoxy-1,1'-binaphthalene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a prominent example of atropisomeric chirality. We delve into the structural underpinnings of its stereochemical integrity, focusing on the energetic barriers to racemization and the key factors that govern this process. Methodologies for the empirical and computational assessment of optical stability are detailed, offering researchers and drug development professionals a robust framework for evaluating and utilizing this important chiral scaffold. The implications of its configurational stability in asymmetric synthesis and materials science are also explored, underscoring its significance in modern chemistry.
Introduction: The Principle of Atropisomerism and the Significance of Binaphthyl Scaffolds
Atropisomerism is a unique form of stereoisomerism arising from hindered rotation around a single bond, leading to enantiomers that can be isolated.[1] Unlike traditional chiral centers, the chirality in atropisomers is axial. The 1,1'-binaphthyl framework is a classic example of this phenomenon.[2] The optical stability of these molecules is directly related to the magnitude of the rotational energy barrier between the enantiomeric forms.[3] Derivatives of 1,1'-binaphthyl, such as this compound, have found extensive applications as chiral ligands in asymmetric catalysis, making the understanding of their optical stability a critical aspect of their use.[4][5] The presence of substituents at the 2,2' positions of the binaphthyl core introduces significant steric hindrance, which is the primary reason for the high rotational barrier and consequent optical stability.[3][6]
The Rotational Barrier: Core of Optical Stability
The interconversion between the two enantiomers of this compound, a process known as racemization, requires surmounting a significant energy barrier. This barrier is primarily dictated by the steric interactions that occur in the transition state of the rotation around the C1-C1' bond.
Factors Influencing the Rotational Barrier and Optical Stability
Several factors have a profound impact on the racemization barrier of binaphthyl derivatives:
-
Steric Hindrance of 2,2'-Substituents : This is the most critical factor. The size of the substituents at the 2 and 2' positions directly correlates with the height of the rotational barrier.[2][3] In this compound, the methoxy groups provide a substantial steric impediment to free rotation. Quantum calculations have shown that replacing hydrogen atoms at the 2,2' positions with any substituent, including methoxy groups, significantly raises the racemization barrier.[2][3]
-
Temperature : Racemization is a thermally activated process.[7] An increase in temperature provides the necessary thermal energy for the molecule to overcome the rotational barrier, leading to a faster rate of racemization. The thermal stability of binaphthyl atropisomers can be quantified by determining the racemization half-life at various temperatures.[7]
-
Solvent Effects : Experimental and computational studies suggest that solvent effects on the racemization energy barrier of 1,1'-binaphthyl derivatives are generally minimal.[3][8] This indicates that the transition state for racemization has little charge separation, and the process is not significantly influenced by the polarity of the medium.
-
Photochemical Effects : While thermal racemization is the most common pathway, some binaphthyl compounds can undergo photo-racemization, often proceeding through a triplet excited state.[1][9]
The process of atropisomeric interconversion can be visualized as the rotation around the chiral axis, passing through a higher-energy, planar-like transition state.
Caption: Energy profile for the racemization of this compound.
Quantitative Analysis of the Racemization Barrier
| Derivative | Substituent (2,2') | Racemization Barrier (kcal/mol) | Method |
| 1,1'-Binaphthyl | -H | ~23.0 - 24.1 | Experimental/Computational[3][8] |
| 1,1'-Bi-2-naphthol (BINOL) | -OH | ~37.2 - 39.3 | Experimental/Computational[3][8] |
| Oxa-Nanographene | - | ~35 - 37 | Experimental/Computational[11] |
This table presents representative data for related compounds to illustrate the impact of 2,2'-substituents on the racemization barrier.
Experimental and Computational Assessment of Optical Stability
A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a thorough evaluation of the .
Experimental Protocols
The primary experimental goal is to measure the rate of racemization at different temperatures to determine the activation energy of the process.
Workflow for Experimental Determination of Optical Stability:
Caption: Experimental workflow for determining the racemization barrier.
Step-by-Step Methodology for Thermal Racemization Study:
-
Preparation of Enantiopure Sample : Start with a highly enantiomerically enriched sample of (R)- or (S)-2,2'-dimethoxy-1,1'-binaphthalene. The synthesis of enantiopure forms can be achieved through chiral resolution of the racemate.[12][13]
-
Solubilization : Dissolve the sample in a suitable high-boiling, inert solvent.
-
Incubation : Place sealed vials of the solution in constant temperature baths (e.g., oil baths or heating blocks) set to a range of elevated temperatures.
-
Time-Course Sampling : At regular intervals, withdraw an aliquot from each vial and quench the racemization process by rapid cooling.
-
Analysis of Enantiomeric Excess (ee) : Determine the enantiomeric excess of each aliquot. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this.[11][14] Alternatively, Circular Dichroism (CD) spectroscopy can be used to monitor the change in optical activity over time.[14][15]
-
Kinetic Analysis : The racemization follows first-order kinetics. The rate constant (k_rac) at each temperature can be determined from the slope of a plot of ln([A]t/[A]0) versus time, where [A] is the concentration of the starting enantiomer.
-
Thermodynamic Parameter Calculation : Use the Eyring equation to plot ln(k_rac/T) against 1/T. From the slope and intercept of this plot, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated. The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be determined, which represents the rotational barrier.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting the rotational barrier and understanding the racemization pathway at a molecular level.[2][8]
Methodology for DFT Calculations:
-
Geometry Optimization : The ground state geometries of the enantiomers are optimized.
-
Transition State Search : The transition state for the rotation around the C1-C1' bond is located. The preferred pathway for binaphthyls is typically through an anti-C_i transition state.[3][8]
-
Frequency Calculation : Vibrational frequency calculations are performed to confirm that the ground states are minima on the potential energy surface (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
-
Energy Calculation : The energies of the ground state and transition state are calculated to determine the rotational energy barrier. These calculations can also be performed in the presence of a solvent model to assess solvent effects.[3]
Implications in Drug Development and Asymmetric Synthesis
The high is not merely a scientific curiosity; it has profound practical implications.
-
Asymmetric Catalysis : As a chiral ligand, its configurational stability is paramount. The ligand must maintain its chirality under reaction conditions to induce high enantioselectivity in the product.[4][5] Any racemization of the ligand would lead to a decrease in the enantiomeric excess of the desired product.
-
Drug Development : When a binaphthyl scaffold is part of a drug molecule, its optical stability is a critical parameter.[1] If the racemization barrier is low, the enantiomers may interconvert in vivo, which could have significant pharmacological and toxicological consequences. Therefore, a high rotational barrier is a desirable attribute for atropisomeric drug candidates.
-
Chiral Materials : Optically active binaphthyl derivatives are used in the development of chiral polymers and materials with unique chiroptical properties.[15][16] The stability of the chiral structure is essential for the material to retain its desired properties over time and under various conditions.
Conclusion
The is a direct consequence of the significant steric hindrance to rotation around the C1-C1' single bond, imposed by the 2,2'-methoxy groups. This high rotational barrier can be quantified experimentally through kinetic studies at elevated temperatures and accurately modeled using computational methods like DFT. A thorough understanding of this stability is crucial for its effective application as a chiral ligand in asymmetric synthesis, for the design of novel atropisomeric pharmaceuticals, and for the creation of advanced chiral materials. The methodologies outlined in this guide provide a comprehensive framework for the rigorous assessment of the optical stability of this and related atropisomeric compounds.
References
- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 2. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Racemization barriers of atropisomeric 3,3′-bipyrroles: an experimental study with theoretical verification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Demethylation of 2,2'-Dimethoxy-1,1'-binaphthalene to BINOL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the demethylation of 2,2'-dimethoxy-1,1'-binaphthalene to produce the axially chiral ligand, 1,1'-bi-2-naphthol (BINOL). BINOL is a cornerstone in asymmetric synthesis, widely employed as a chiral ligand and catalyst in the pharmaceutical and chemical industries for the enantioselective production of chiral compounds.[1][2] This guide delves into the prevalent methodologies for this pivotal transformation, with a strong emphasis on the mechanistic underpinnings, protocol optimization, and safety considerations. Detailed experimental procedures, comparative data, and visual aids are provided to empower researchers in selecting and executing the most suitable demethylation strategy for their specific needs.
Introduction: The Significance of BINOL in Asymmetric Catalysis
Axially chiral biaryl compounds, exemplified by 1,1'-bi-2-naphthol (BINOL), are of paramount importance in modern organic synthesis.[3] The unique stereochemical properties of BINOL, arising from hindered rotation around the C-C single bond connecting the two naphthalene rings, make it an exceptionally effective chiral scaffold.[2] Its derivatives are instrumental as ligands in a vast array of transition-metal catalyzed reactions, including Diels-Alder reactions, carbonyl additions and reductions, and Michael additions, enabling precise control over the stereochemical outcome of these transformations.[1] The synthesis of enantiomerically pure BINOL is therefore a critical step in the development of novel chiral catalysts and the production of single-enantiomer pharmaceuticals.
The demethylation of the readily available precursor, this compound, is a common and practical route to obtaining BINOL. This process involves the cleavage of the robust aryl methyl ether bonds, a reaction that can be achieved through various chemical methods. The choice of demethylating agent is crucial and depends on factors such as substrate compatibility, desired reaction conditions, and scalability.
Mechanistic Overview of Aryl Methyl Ether Cleavage
The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. The most common approaches involve the use of Lewis acids or strong protic acids.
Lewis Acid-Mediated Demethylation (e.g., Boron Tribromide)
Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers due to its high reactivity and often mild reaction conditions.[4][5][6] The mechanism is initiated by the formation of an ether-BBr₃ adduct. This adduct formation enhances the electrophilicity of the methyl group, making it susceptible to nucleophilic attack by a bromide ion. Recent density functional theory (DFT) calculations suggest a mechanism involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[4][7][8]
Caption: Mechanism of BBr₃-mediated demethylation of aryl methyl ethers.
Protic Acid-Mediated Demethylation (e.g., Hydrobromic Acid)
Strong protic acids like hydrobromic acid (HBr) can also effect the cleavage of aryl methyl ethers, typically at elevated temperatures.[5] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion. This method is generally less mild than using BBr₃ and may have lower functional group tolerance.[5]
Comparative Analysis of Demethylation Protocols
Several reagents can be employed for the demethylation of this compound. The choice of reagent will influence the reaction conditions, yield, and purification strategy.
| Reagent | Typical Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to room temp. | 1 - 4 hours | > 90% | Highly effective and mild, but moisture-sensitive and corrosive. Requires careful handling.[5][9] |
| Hydrobromic Acid (HBr) | Acetic Acid or neat | Reflux | 4 - 12 hours | 80 - 90% | Strong acid, requires high temperatures, may not be suitable for sensitive substrates.[5] |
| Pyridinium Hydrochloride | Neat (solvent-free) | 180 - 210 °C | 1 - 3 hours | ~90% | Can be performed under microwave irradiation for faster reaction times.[10][11][12] |
| Thiolates (e.g., Sodium Ethanethiolate) | N,N-Dimethylformamide (DMF) | Reflux | 2 - 6 hours | Variable | Strong nucleophile, useful for specific applications but can have side reactions.[5] |
Detailed Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is often favored for its high yield and relatively mild conditions.
Materials:
-
(R)- or (S)-2,2'-dimethoxy-1,1'-binaphthalene
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Glassware for extraction and chromatography
Workflow:
Caption: Experimental workflow for BBr₃-mediated demethylation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (2.2 - 3.0 eq) dropwise via a dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of cold deionized water. Caution: This will generate HBr gas.[9]
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure BINOL.
Protocol 2: Demethylation using Pyridinium Hydrochloride under Microwave Irradiation
This method offers a rapid and solvent-free alternative.[11][12]
Materials:
-
(R)- or (S)-2,2'-dimethoxy-1,1'-binaphthalene
-
Pyridinium hydrochloride
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Rotary evaporator
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix this compound (1.0 eq) and pyridinium hydrochloride (5-10 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 180-210 °C) for 1-3 hours.
-
After cooling, add water to the reaction mixture and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Safety and Handling Precautions
Boron Tribromide (BBr₃):
-
BBr₃ is extremely corrosive, toxic, and reacts violently with water.[13][14][15][16]
-
Always handle BBr₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[13]
-
Ensure that all glassware is thoroughly dried before use.
-
Quench any residual BBr₃ carefully with a suitable quenching agent (e.g., isopropanol) before disposal.
Hydrobromic Acid (HBr):
-
HBr is a strong, corrosive acid. Avoid inhalation of vapors and contact with skin and eyes.
-
Handle in a fume hood and wear appropriate PPE.
Microwave Reactions:
-
Use only microwave-safe vessels and operate the reactor according to the manufacturer's instructions.
-
Be aware of the potential for pressure buildup in the reaction vessel.
Characterization and Purification of BINOL
The purity of the synthesized BINOL is crucial for its application in asymmetric catalysis.
-
Purification: Recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate) is a common method for purifying crude BINOL.[17] Silica gel column chromatography is also highly effective.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Melting Point: Compare with the literature value for pure BINOL.
-
Chiral HPLC: To determine the enantiomeric excess (ee) if a single enantiomer of the starting material was used.
-
Conclusion
The demethylation of this compound is a critical transformation for accessing the versatile chiral ligand BINOL. This guide has detailed the most common and effective protocols, with a focus on the underlying mechanisms and practical considerations. The choice between a Lewis acid-mediated approach with BBr₃ and a high-temperature method with pyridinium hydrochloride will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently and efficiently synthesize high-purity BINOL for their applications in asymmetric synthesis and drug development.
References
- 1. BINOL and Derivatives [sigmaaldrich.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Sciencemadness Discussion Board - demethylation of methyl aryl ethers - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. purdue.edu [purdue.edu]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. amherst.edu [amherst.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. scribd.com [scribd.com]
Application Notes & Protocols: 2,2'-Dimethoxy-1,1'-binaphthalene as a Versatile Precursor for High-Performance Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Axially chiral biaryl compounds, particularly those derived from the 1,1'-binaphthyl scaffold, have emerged as "privileged" structures for the construction of highly effective chiral ligands. This technical guide provides an in-depth exploration of 2,2'-dimethoxy-1,1'-binaphthalene as a strategic precursor to one of the most celebrated classes of chiral diphosphine ligands: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). We present a comprehensive workflow, from the resolution of the racemic precursor and its demethylation to the seminal 1,1'-bi-2-naphthol (BINOL), followed by the synthesis of enantiopure BINAP. Furthermore, this guide details the preparation of a BINAP-ruthenium(II) precatalyst and its application in the Nobel Prize-winning Noyori asymmetric hydrogenation of ketones, a reaction of immense industrial and academic importance. Each section is supported by detailed, field-proven protocols, mechanistic insights, and quantitative performance data to empower researchers in the practical application of this powerful synthetic tool.
Introduction: The Strategic Importance of the Binaphthyl Scaffold
The C₂-symmetric 1,1'-binaphthyl backbone is a foundational element in the design of chiral ligands. Its defining feature is atropisomerism—axial chirality arising from restricted rotation around the C1-C1' bond, which creates a stable, well-defined chiral environment. This steric constraint prevents racemization under typical reaction conditions, making it an ideal scaffold for asymmetric catalysis.[1][2]
This compound serves as an excellent and accessible starting point for this ligand family. Its conversion to the pivotal intermediate, 1,1'-bi-2-naphthol (BINOL), opens the door to a vast library of derivatives, with BINAP being the most prominent. Ruthenium complexes of BINAP, pioneered by Ryoji Noyori, are exceptionally effective for the asymmetric hydrogenation of a wide range of substrates, including ketones, olefins, and imines, delivering products with outstanding enantioselectivity.[3][4] This guide will illuminate the complete synthetic journey from the methoxy-protected precursor to a highly active asymmetric catalyst.
The Synthetic Pathway: From Precursor to Chiral Ligand
The transformation of racemic this compound into an enantiopure BINAP ligand is a multi-step process that requires careful control over chirality. The overall workflow involves obtaining an enantiomerically enriched starting material, converting it to the diol (BINOL), and then introducing the phosphine moieties.
Protocol 1: Chiral Resolution of Racemic this compound
A key advantage of this compound is its ability to crystallize as a conglomerate, a physical mixture of separate enantiomeric crystals. This property allows for resolution by entrainment, also known as preferential crystallization, a technique that avoids the need for chiral auxiliaries.[5][6]
Causality: This method leverages the fact that seeding a supersaturated solution of a conglomerate with crystals of one enantiomer will induce the crystallization of that same enantiomer, leaving the other in solution. By alternating the seeding, both enantiomers can be harvested.
Materials:
-
Racemic this compound
-
Enantiomerically enriched seed crystals of (R)- or (S)-2,2'-dimethoxy-1,1'-binaphthalene (~2% ee is sufficient)
-
Anisole (solvent)
-
Crystallization vessel with temperature control and stirrer
Procedure:
-
Prepare a supersaturated solution of racemic this compound in anisole at a precisely controlled temperature (e.g., 40 °C). The concentration should be carefully optimized to be in the metastable zone.
-
Introduce a small quantity of enantiomerically enriched seed crystals (e.g., (R)-enantiomer with >2% ee).
-
Stir the mixture gently at a constant temperature (40 °C) for a defined period, allowing for the preferential crystallization of the (R)-enantiomer. Monitor the progress by observing crystal growth.
-
After one crystallization cycle, filter the crystals to obtain the product with high enantiomeric excess (often >98% ee).[5]
-
The mother liquor is now enriched in the (S)-enantiomer. This solution can be used in a subsequent step, seeded with (S)-crystals, to resolve the other enantiomer.
Protocol 2: Demethylation to Enantiopure BINOL
The pivotal step to unlock the versatility of the binaphthyl scaffold is the cleavage of the methyl ethers to yield the corresponding diol, BINOL. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation, typically proceeding under mild conditions.[1][7][8]
Causality: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group, releasing methyl bromide as a byproduct. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
Materials:
-
(R)- or (S)-2,2'-dimethoxy-1,1'-binaphthalene
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water, ice-cold
-
2N Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Ether or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the enantiopure this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Under a nitrogen atmosphere, add the 1.0 M solution of BBr₃ in DCM (a slight excess, e.g., 2.2-2.5 eq.) dropwise via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-cold water to hydrolyze the excess BBr₃ and the boron-alkoxide complexes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (2-3 times).
-
Combine the organic layers and wash with 2N NaOH solution to extract the phenolic product.
-
Acidify the alkaline aqueous layer with dilute HCl until the product precipitates.
-
Extract the aqueous layer with ether or ethyl acetate, dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude BINOL.
-
The product can be further purified by recrystallization (e.g., from toluene/hexane) to afford enantiopure BINOL as a white solid.
Protocol 3: Synthesis of Enantiopure BINAP from BINOL
The conversion of BINOL to BINAP is most efficiently achieved through a two-step process involving the formation of a bistriflate intermediate, followed by a nickel-catalyzed phosphination.[9]
Causality: The hydroxyl groups of BINOL are poor leaving groups. Converting them to triflates creates highly reactive electrophilic centers. The subsequent cross-coupling with diphenylphosphine, catalyzed by a Ni(II) complex, proceeds via a reductive elimination mechanism to form the C-P bonds.
Materials:
-
(R)- or (S)-BINOL
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Diphenylphosphine (Ph₂PH)
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
Procedure: Step A: Preparation of the BINOL Bistriflate
-
In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-BINOL (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add anhydrous pyridine (3.0 eq.).
-
Slowly add triflic anhydride (2.3 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude bistriflate, which can often be used in the next step without further purification.
Step B: Nickel-Catalyzed Phosphination
-
In a flame-dried Schlenk flask, charge NiCl₂(dppe) (0.1 eq.) and purge with nitrogen.
-
Add anhydrous DMF, followed by diphenylphosphine (2.4 eq.). Heat the resulting red solution to 100 °C for 30 minutes.
-
Add a solution of the BINOL bistriflate (1.0 eq.) and DABCO (4.0 eq.) in DMF.
-
Maintain the reaction at 100 °C, monitoring by HPLC or TLC. The reaction may take 24-72 hours. Additional portions of diphenylphosphine may be required.
-
Upon completion, cool the dark brown solution to -15 °C to induce crystallization.
-
Filter the product, wash with cold methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline solid.
Application in Asymmetric Catalysis: The Noyori Hydrogenation
With the enantiopure BINAP ligand in hand, a highly active catalyst for asymmetric hydrogenation can be prepared. The Ru(II)-BINAP/diamine system is renowned for its exceptional performance in the reduction of simple ketones.
Protocol 4: Preparation of a RuCl₂[(S)-BINAP][(S,S)-DPEN] Precatalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-BINAP
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Anhydrous, degassed toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1.0 eq.) and (S)-BINAP (2.1 eq.).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 4-6 hours. The solution will turn from orange to a deep red/brown.
-
Cool the mixture to room temperature and add (S,S)-DPEN (2.2 eq.).
-
Heat the mixture to reflux for another 2 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
The resulting solid precatalyst can be purified by crystallization from a toluene/hexane mixture.
Protocol 5: Asymmetric Hydrogenation of Acetophenone
This protocol exemplifies the general procedure for the highly enantioselective reduction of an aromatic ketone.
Causality and Mechanism: The reaction proceeds via a nonclassical, metal-ligand bifunctional mechanism. The active RuH₂ species does not directly coordinate the ketone. Instead, a concerted, outer-sphere transfer of a hydride from the metal and a proton from the N-H group of the diamine ligand to the carbonyl group occurs through a six-membered pericyclic transition state. The chirality of both the BINAP and the diamine ligands work in concert to control the facial selectivity of the hydrogen transfer, leading to high enantiomeric excess.[3]
Materials:
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru precatalyst (e.g., at a substrate-to-catalyst ratio, S/C, of 2000:1).
-
Add KOtBu (2.0 eq. relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate.
-
Seal the glass liner inside the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 8-10 atm).
-
Begin vigorous stirring at room temperature (25-30 °C) for the required time (e.g., 12-24 hours).
-
After the reaction, carefully vent the reactor. The conversion and enantiomeric excess (% ee) can be determined by chiral GC or HPLC analysis.
Data Presentation: Performance in Asymmetric Hydrogenation
The Ru-BINAP/diamine catalytic system demonstrates broad applicability and high efficiency.
| Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |
| Acetophenone | RuCl₂[(S)-tolBINAP][(S,S)-DPEN] | 2000:1 | 8 | 30 | 12 | >99 | 99 (R) |
| 1'-Acetonaphthone | RuCl₂[(R)-BINAP][(R,R)-DPEN] | 1000:1 | 10 | 25 | 20 | >99 | 98 (S) |
| 3-Quinuclidinone | RuCl₂[(S)-BINAP][(R)-IPHAN] | 1000:1 | 8 | RT | 15 | >99 | 97 (R) |
| Bicyclo[2.2.2]octan-2-one | RuCl₂[(S)-BINAP][(R)-IPHAN] | 1000:1 | 8 | RT | 24 | >99 | 98 (S) |
Data compiled from representative literature.[1][7] TolBINAP is a derivative of BINAP. IPHAN is another chiral diamine.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of enantiopure chiral ligands, most notably BINAP. The synthetic pathway, involving chiral resolution, demethylation, and phosphination, provides access to powerful tools for asymmetric catalysis. The resulting Ru-BINAP/diamine complexes are exceptionally effective for the asymmetric hydrogenation of ketones, operating through a sophisticated metal-ligand bifunctional mechanism to deliver chiral alcohols with nearly perfect enantioselectivity. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to leverage this chemistry in the synthesis of complex, high-value chiral molecules.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. EP3805195A1 - Crystal of 2,2'-bis(carboxymethoxy)-1,1'-binaphthyl - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
2,2'-dimethoxy-1,1'-binaphthalene derivatives in asymmetric catalysis
An In-Depth Guide to the Application of 2,2'-Dimethoxy-1,1'-binaphthalene Derivatives in Asymmetric Catalysis
Introduction: The Architectural Elegance of Axially Chiral Ligands
In the realm of asymmetric synthesis, the quest for catalysts that can deliver high enantioselectivity is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity.[1] Among the pantheon of privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) and its derivatives stand out due to their unique C₂-symmetric, axially chiral structure.[2][3][4] This chirality arises not from a stereocenter, but from the restricted rotation (atropisomerism) around the C-C single bond connecting the two naphthalene rings, creating a well-defined and sterically hindered chiral environment.[2][5]
The this compound core, a simple yet profound modification of the parent BINOL structure, serves as a crucial building block for a diverse array of highly effective chiral ligands.[1] The methylation of the hydroxyl groups alters the electronic and steric properties of the binaphthyl system, influencing the ligand's coordination behavior with metal centers and, consequently, the stereochemical outcome of the catalyzed reaction.[1] These methoxy groups can also serve as latent functional handles for further derivatization, allowing for the fine-tuning of the catalyst's properties for specific applications.[6] This guide provides a detailed exploration of these derivatives, focusing on their synthesis, mechanistic roles, and practical application in key asymmetric transformations.
Synthesis of the Chiral Backbone: From BINOL to its Methoxy Derivative
The most direct and common route to enantiomerically pure (R)- or (S)-2,2'-dimethoxy-1,1'-binaphthalene is through the methylation of the corresponding enantiopure BINOL precursor, which is commercially available.[1] This straightforward Williamson ether synthesis provides the core structure in high yield.
General Synthetic Workflow
The overall process involves the preparation of the chiral ligand and its subsequent use in a catalytic system. This workflow highlights the critical steps from precursor to final chiral product analysis.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used industrial method for producing chiral compounds.[7] Ligands derived from this compound, particularly phosphine derivatives like MeO-BIPHEP, form highly effective catalysts with metals such as Ruthenium (Ru) and Rhodium (Rh).[5] These catalysts excel in the hydrogenation of C=C, C=O, and C=N double bonds with high enantioselectivity.[5][7]
Mechanistic Insight: The Ru-BINAP/Diamine System
The mechanism of ketone hydrogenation catalyzed by Ru-BINAP/diamine complexes provides a compelling example of metal-ligand bifunctional catalysis.[8][9] The reaction does not proceed through direct coordination of the ketone's oxygen to the metal center. Instead, it involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[9] This outer-sphere mechanism is crucial for the catalyst's high efficiency and selectivity. The rigid C₂-symmetric backbone of the binaphthyl ligand locks the catalyst into a specific conformation, allowing for effective differentiation between the two prochiral faces of the substrate.
Protocol: Asymmetric Hydrogenation of an Aromatic Ketone
This protocol describes the hydrogenation of acetophenone using a Ru(II) catalyst complexed with a BINAP-type ligand and a chiral diamine.
Materials:
-
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst (or similar Ru-diphosphine-diamine complex)
-
Acetophenone (substrate)
-
2-Propanol (solvent), anhydrous
-
Potassium tert-butoxide (KOtBu) (co-catalyst, optional but accelerates the reaction)
-
Hydrogen gas (H₂)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Ru-catalyst (e.g., 0.001 mmol, 0.1 mol%) and KOtBu (0.01 mmol, 1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous 2-propanol (5 mL) to dissolve the catalyst. Then, add acetophenone (1.0 mmol).
-
Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.
-
Hydrogenation: Purge the flask with H₂ gas three times. Pressurize the flask to the desired pressure (e.g., 8 atm) and stir the reaction mixture vigorously at room temperature (e.g., 25 °C). Causality Note: Vigorous stirring is essential to ensure sufficient gas-liquid mass transfer for the reaction to proceed efficiently.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC.
-
Work-up: Upon completion, carefully vent the H₂ pressure. Quench the reaction by adding a few drops of acetic acid. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.[9]
| Substrate | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | Ru-(S)-BINAP/(S,S)-DPEN | 8 | 25 | 12 | >95 | 82 (R) |
| 1'-Acetonaphthone | Ru-(S)-BINAP/(S,S)-DPEN | 10 | 30 | 18 | >95 | 95 (R) |
| Propiophenone | Ru-(S)-BINAP/(R,R)-DPEN | 8 | 25 | 14 | >95 | 97 (S) |
| Data is representative and compiled from typical results in the field.[8][9] |
Application in Asymmetric Carbon-Carbon Bond Formation
BINOL-derived ligands, including the dimethoxy variants, are highly effective in Lewis acid-catalyzed asymmetric C-C bond-forming reactions.[2][10] By complexing with metal ions like Zn(II), Ti(IV), or Al(III), they create a chiral environment that directs the facial attack of a nucleophile onto an electrophile.[11][12]
Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone
This protocol details a Zn(II)-catalyzed conjugate addition, a fundamental C-C bond-forming reaction.[2] The chiral BINOL-derived Lewis acid activates the α,β-unsaturated ketone and positions it for enantioselective attack by the malonate nucleophile.
Materials:
-
(+)-BINOL (or a 2,2'-dimethoxy derivative for comparison) (0.1 mmol, 10 mol%)
-
Zinc triflate (Zn(OTf)₂) (0.1 mmol, 10 mol%)
-
Cyclohexenone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous toluene (solvent)
-
Standard inert atmosphere glassware
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve (+)-BINOL (or its derivative) and Zn(OTf)₂ in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour. Causality Note: This pre-stirring period is crucial for the in-situ formation of the active chiral Lewis acid complex.[2]
-
Substrate Addition: Add cyclohexenone to the catalyst solution.
-
Nucleophile Preparation: In a separate flask, dissolve diethyl malonate and DIPEA in anhydrous toluene (2 mL).
-
Reaction Initiation: Add the diethyl malonate/DIPEA solution dropwise to the main reaction flask over 10 minutes. Causality Note: Slow, dropwise addition helps to control the reaction rate and maintain low concentrations of the reactive nucleophile, which can minimize background uncatalyzed reactions.
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC until the starting material (cyclohexenone) is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess of the product via chiral HPLC.
| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (+)-BINOL | 10 | Toluene | RT | 24 | 85 | 78 |
| (+)-H₈-BINOL | 10 | Toluene | RT | 18 | 91 | 90 |
| Data is representative. H₈-BINOL often shows improved performance due to a more flexible dihedral angle.[11][12] |
Application in Asymmetric Oxidation Reactions
While less common than their use in reductions or C-C bond formation, binaphthyl derivatives have been successfully employed in asymmetric oxidation reactions, such as the epoxidation of olefins or the oxidative coupling of 2-naphthols.[13][14][15] In these reactions, the chiral ligand is typically complexed with a redox-active metal, such as Vanadium (V) or Manganese (Mn), creating a catalyst that delivers an oxidant (e.g., from O₂ or H₂O₂) to one face of the substrate preferentially.
Protocol: Asymmetric Oxidative Coupling of 2-Naphthols
This reaction is fundamental to the synthesis of the BINOL scaffold itself. Using a chiral catalyst can, in turn, produce new, substituted BINOLs in an enantioselective manner. Vanadyl complexes are particularly effective for this transformation.[13][14]
Materials:
-
3-substituted-2-naphthol (e.g., 3-phenyl-2-naphthol) (1.0 mmol)
-
Vanadyl complex with a chiral ligand (e.g., from L-tert-leucine) (0.05 mmol, 5 mol%)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Gaseous oxygen (oxidant)
Procedure:
-
Reaction Setup: Dissolve the 3-substituted-2-naphthol and the chiral vanadyl catalyst in CCl₄ in a flask equipped with a stir bar and a gas inlet tube.
-
Reaction Execution: Heat the solution to 40-45 °C and bubble a stream of gaseous oxygen through the mixture. Causality Note: The use of gaseous oxygen as the terminal oxidant makes this a highly atom-economical and environmentally benign process.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting substituted BINOL derivative by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC.
| 2-Naphthol Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 3-Phenyl-2-naphthol | VO(L-tert-leucinate derivative) | 40 | 12 | 95 | 85 |
| 3-Carbomethoxy-2-naphthol | VO(L-tert-leucinate derivative) | 45 | 18 | 88 | 87 |
| Representative data based on published results for similar systems.[13][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. ethz.ch [ethz.ch]
- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Catalytic asymmetric oxidative couplings of 2-naphthols by tridentate N-ketopinidene-based vanadyl dicarboxylates. | Semantic Scholar [semanticscholar.org]
- 14. Catalytic asymmetric oxidative couplings of 2-naphthols by tridentate N-ketopinidene-based vanadyl dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of Chiral Phosphoramidite Ligands from 2,2'-Dimethoxy-1,1'-Binaphthalene
Abstract
This guide provides a detailed, research-grade framework for the synthesis of axially chiral phosphoramidite ligands, a cornerstone of modern asymmetric catalysis. We begin with the often-overlooked but critical first step: the quantitative deprotection of the readily available precursor, 2,2'-dimethoxy-1,1'-binaphthalene (MeO-BINOL), to its parent diol, 1,1'-bi-2-naphthol (BINOL). Subsequently, this guide presents two robust, field-proven protocols for the phosphitylation of BINOL to generate a diverse array of phosphoramidite ligands. The narrative emphasizes the causality behind experimental choices, from reagent selection to reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemistry. All protocols are designed as self-validating systems, incorporating in-process checks and detailed characterization data. This document is intended for researchers, chemists, and drug development professionals engaged in the field of asymmetric synthesis.
Introduction: The Power of the BINOL Scaffold
Phosphoramidites, particularly those built upon the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) backbone, have emerged as a class of "privileged ligands" in transition-metal catalyzed asymmetric synthesis.[1] First brought to prominence by the pioneering work of Feringa and de Vries, these monodentate ligands challenged the long-held belief that high stereocontrol required rigid, bidentate ligand architectures.[2] The modular nature of their synthesis, combining a chiral diol with a variable amine fragment, allows for the rapid generation of ligand libraries and fine-tuning of steric and electronic properties for specific catalytic transformations.[1][3]
Applications of these ligands are extensive, including highly enantioselective copper-catalyzed conjugate additions, rhodium-catalyzed hydrogenations, and palladium-catalyzed allylic alkylations, among others.[1][2][4] This guide provides a comprehensive pathway for synthesizing these valuable ligands, starting from the commercially available and stable methoxy-protected BINOL derivative.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage involves the cleavage of the robust aryl-methyl ether bonds of the starting material to reveal the free hydroxyl groups of the BINOL core. The second stage is the critical phosphitylation step, where the BINOL diol is reacted with a phosphorus(III) reagent and an amine to form the target phosphoramidite ligand.
Figure 1: High-level workflow for the synthesis of phosphoramidite ligands from MeO-BINOL.
Part I: Synthesis of the BINOL Core via Demethylation
Principle of Aryl Ether Cleavage
The conversion of this compound to BINOL requires the cleavage of two aryl methyl ether bonds. These bonds are exceptionally stable due to the sp²-hybridized carbon of the aromatic ring. A potent Lewis acid is required to coordinate to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a halide. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency in cleaving aryl ethers under relatively mild conditions. The reaction proceeds via the formation of a dibromoborane-ether complex, followed by the elimination of methyl bromide.
Detailed Protocol: BBr₃-Mediated Demethylation
Safety Note: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials:
-
(R)-2,2'-dimethoxy-1,1'-binaphthalene (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Dissolution: Dissolve (R)-2,2'-dimethoxy-1,1'-binaphthalene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the BBr₃ solution (2.5 eq) dropwise via syringe over 30 minutes. The solution will typically turn dark.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of methanol. This is an exothermic step that will produce gas.
-
Aqueous Work-up: Add deionized water and stir for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude (R)-BINOL is typically a solid. It can be purified by recrystallization from a toluene/hexane solvent system or by flash column chromatography on silica gel.
Characterization of (R)-BINOL
The identity and purity of the synthesized BINOL must be confirmed before proceeding.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 208-211 °C[5] |
| ¹H NMR (CDCl₃) | Consistent with published spectra. Key signals include two distinct aromatic regions and a broad singlet for the -OH protons. |
| Specific Rotation | [α]²⁵_D = +34 to +36° (c=1, THF)[5] |
Part II: Synthesis of BINOL-Derived Phosphoramidite Ligands
Principle of Phosphitylation
The synthesis of phosphoramidites involves the formation of P-O and P-N bonds from the BINOL diol. This reaction is highly sensitive to moisture and oxygen, as P(III) species can be readily hydrolyzed or oxidized to P(V) impurities (e.g., phosphonates or phosphates), which are detrimental to catalysis.[6] Therefore, all reagents and solvents must be anhydrous, and the reaction must be conducted under an inert atmosphere. We present two common and effective methods.
Figure 2: Comparison of two primary synthetic routes for phosphitylation of BINOL.
Detailed Protocol A: Two-Step, One-Pot via Chlorophosphite Intermediate
This method, adapted from Organic Syntheses, is robust and widely applicable.[7] It first generates the reactive chlorophosphite in situ, which is then quenched with the desired amine.
Materials:
-
(R)-BINOL (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.1 eq)
-
Anhydrous Toluene or DCM
-
Anhydrous Triethylamine (Et₃N) (2.2 eq)
-
Secondary Amine (e.g., Diethylamine, Piperidine, etc.) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Chlorophosphite Formation: In a flame-dried, nitrogen-purged Schlenk flask, dissolve (R)-BINOL (1.0 eq) in anhydrous toluene. Add PCl₃ (1.1 eq) and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by ³¹P NMR for the disappearance of the PCl₃ signal (δ ≈ 219 ppm) and the appearance of the chlorophosphite signal (δ ≈ 178-180 ppm).[7]
-
Solvent Removal: After cooling to room temperature, remove the solvent and any excess PCl₃ under high vacuum. The resulting crude (R)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine is typically a white solid and is used directly in the next step.
-
Amination Reaction: In a separate flame-dried Schlenk flask, dissolve the secondary amine (1.1 eq) and anhydrous triethylamine (2.2 eq) in anhydrous THF.
-
Addition: Cool the amine solution to 0 °C. Dissolve the crude chlorophosphite from step 2 in anhydrous THF and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. A precipitate of triethylammonium chloride will form.
-
Work-up: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the salt.
-
Purification: Concentrate the filtrate under vacuum. The crude product is then purified by rapid flash chromatography on silica gel using degassed eluents (e.g., hexane/ethyl acetate with 1% Et₃N) to prevent oxidation on the column.
Detailed Protocol B: Using Dialkylphosphoramidous Dichloride
This method is often faster and more direct, particularly for simple amine substituents like dimethyl or diethylamine.[8][9]
Materials:
-
(R)-BINOL (1.0 eq)
-
Anhydrous Triethylamine (Et₃N) (≥ 2.2 eq)
-
Anhydrous THF or DCM
-
Dimethylphosphoramidous dichloride (Me₂NPCl₂) or Diethylphosphoramidous dichloride (Et₂NPCl₂) (1.05 eq)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged Schlenk flask, add (R)-BINOL (1.0 eq) and anhydrous triethylamine (2.2 eq). Dissolve the solids in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the dialkylphosphoramidous dichloride (1.05 eq) to the stirred solution. A white precipitate (Et₃N·HCl) will form immediately.
-
Reaction: Stir the suspension at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or ³¹P NMR.
-
Work-up and Purification: Filter the precipitate under an inert atmosphere. Concentrate the filtrate and purify the residue by rapid flash chromatography as described in Protocol A.
Characterization and Handling of Phosphoramidite Ligands
The final products are typically white, air- and moisture-sensitive solids. They should be stored under an inert atmosphere (e.g., in a glovebox) at low temperatures.
| Parameter | Expected Data / Notes |
| ³¹P NMR (CDCl₃) | This is the most critical characterization technique. A single sharp peak is expected, typically in the range of δ = 140-160 ppm. The absence of signals around δ = 0-30 ppm indicates a lack of the oxidized P(V) species.[7][8] |
| ¹H & ¹³C NMR | Spectra should be clean and consistent with the proposed structure, showing signals for both the BINOL backbone and the specific amine moiety used. |
| HRMS | High-Resolution Mass Spectrometry should be used to confirm the exact mass and elemental composition.[8][9] |
| Purity | Purity is often assessed by ³¹P NMR integration against a standard or by chiral HPLC for enantiomeric purity, ensuring no racemization occurred during synthesis.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Demethylation | Incomplete reaction; insufficient BBr₃; premature quenching. | Increase equivalents of BBr₃ (up to 3.0); extend reaction time at room temperature; ensure anhydrous conditions throughout. |
| Multiple Spots on TLC (Phosphitylation) | Incomplete reaction; hydrolysis of starting materials or product. | Ensure all glassware is rigorously flame-dried and all reagents/solvents are anhydrous. Use freshly distilled amines and Et₃N. |
| Major Peak at δ 0-30 ppm in ³¹P NMR | Oxidation of the phosphoramidite product to phosphate/phosphonate. | Perform purification quickly using degassed solvents. Handle and store the final product under a strictly inert atmosphere. Avoid prolonged exposure to silica gel. |
| Reaction Stalls (Phosphitylation) | Poor quality of phosphitylating agent (e.g., PCl₃, R₂NPCl₂); insufficient base. | Use freshly distilled PCl₃ or a freshly opened bottle of R₂NPCl₂. Ensure at least 2 equivalents of a strong, non-nucleophilic base like Et₃N are used. |
References
- 1. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1'-Bi-2-naphthol [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the 2,2'-Dimethoxy-1,1'-Binaphthalene Scaffold in Asymmetric Suzuki C-C Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The synthesis of axially chiral biaryls is a cornerstone of modern medicinal chemistry and materials science. These molecules, whose chirality arises from restricted rotation around a C-C bond (atropisomerism), are prevalent in natural products, pharmaceuticals, and chiral catalysts[1][2]. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for constructing these sterically hindered biaryl bonds[1].
This guide focuses on the role of the 2,2'-dimethoxy-1,1'-binaphthalene framework in achieving high enantioselectivity in this transformation. While this compound itself is not typically employed directly as a ligand, it serves as the foundational chiral backbone for a highly successful class of monophosphine ligands, most notably MOP (2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl) and its derivatives. The inherent chirality and steric properties of this scaffold are directly translated to the ligand, which in turn dictates the stereochemical outcome of the coupling reaction. We will delve into the mechanistic basis of this control and provide detailed protocols for its application.
Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle
The asymmetric Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination[3][4][5]. The chiral ligand, bound to the palladium center, orchestrates the spatial arrangement of the coupling partners, primarily during the rate-determining transmetalation or the enantioselectivity-determining reductive elimination step.
The catalytic cycle can be visualized as follows:
The Decisive Role of the Binaphthyl-Derived Ligand
The enantioselectivity of the reaction is determined by the chiral ligand (L*). Ligands derived from the this compound scaffold, such as MOP, create a sterically defined "chiral pocket" around the palladium center.
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center[4][6].
-
Reductive Elimination: This is typically the key enantiodetermining step for the formation of sterically hindered biaryls[7]. The chiral ligand forces the two aryl groups (R¹ and R²) into a specific conformation before the C-C bond is formed. The steric clash between one of the naphthyl rings of the ligand and the ortho-substituents of the coupling partners favors one rotational isomer (atropisomer) in the transition state, leading to the formation of the product in high enantiomeric excess (ee)[7].
Application Protocol: Synthesis of Axially Chiral Biaryls
This section provides a representative protocol for the asymmetric Suzuki-Miyaura coupling to synthesize an axially chiral biaryl compound using a palladium catalyst with a MOP-type ligand.
Workflow Overview
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for the synthesis of axially chiral biaryls[8].
Materials:
-
Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: (S)-Cy-MOP or a similar MOP-type ligand
-
Aryl Halide (e.g., 2-Bromo-3-methyl-N-phenylbenzamide)
-
Arylboronic Acid (e.g., 1-Naphthylboronic acid)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄), finely ground
-
Solvent: Anhydrous, degassed Toluene or THF
-
Inert gas: Argon or Nitrogen
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral MOP ligand (6 mol%).
-
Scientist's Note: The Pd:ligand ratio is critical. A slight excess of the ligand is often used to ensure all palladium centers are complexed and to maintain catalyst stability.
-
-
Reagent Addition: Add the aryl halide (1.0 equiv) and finely ground, anhydrous K₃PO₄ (3.0 equiv).
-
Scientist's Note: The choice and quality of the base are crucial. Anhydrous K₃PO₄ or Cs₂CO₃ are effective for activating the boronic acid. The base must be finely powdered to ensure sufficient surface area for the reaction[8].
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times. This process is essential to remove oxygen, which can oxidatively degrade the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and side reactions like boronic acid homocoupling[5].
-
Solvent and Substrate Addition: Through a septum, add anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M). Stir for 5-10 minutes until the mixture is homogeneous. Then, add the arylboronic acid (1.2-1.5 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion. The solvent must be thoroughly degassed to maintain the inert atmosphere.
-
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 24-72 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure axially chiral biaryl.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation and Expected Outcomes
The effectiveness of ligands derived from the this compound scaffold is demonstrated by their ability to produce a wide range of axially chiral biaryls in high yields and excellent enantioselectivities.
| Entry | Aryl Halide Partner | Boronic Acid Partner | Yield (%) | ee (%) | Reference |
| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | 99 | 88 | [8] |
| 2 | 2-Bromo-N-(4-methoxyphenyl)-3-methylbenzamide | 1-Naphthylboronic acid | 95 | 86 | [8] |
| 3 | 2-Formylphenylboronic acid | 1-Bromo-2-(diethoxyphosphoryl)naphthalene | 97 | 97 | [9] |
| 4 | o-Halobenzamide | 2-Methyl-1-naphthylboronic acid | 80-92 | 88-94 | [7] |
| 5 | Aryl bromide with ortho-sulfonyl fluoride | Substituted 1-naphthylboronic acids | >90 | >95 | [2] |
Conclusion
The this compound framework is a privileged chiral scaffold that enables the synthesis of highly effective monophosphine ligands for asymmetric Suzuki-Miyaura cross-coupling. These ligands create a well-defined chiral environment around the palladium catalyst, facilitating the reductive elimination step in a highly stereocontrolled manner. This control allows for the synthesis of valuable, enantioenriched axially chiral biaryls in high yields, providing a critical tool for professionals in drug discovery and materials science. The protocols and principles outlined in this guide offer a robust foundation for the successful application of this powerful synthetic methodology.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations [dspace.mit.edu]
- 8. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 9. Enantioselective synthesis of axially chiral multifunctionalized biaryls via asymmetric Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel-Catalyzed Reactions with Binaphthyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Nickel Catalysis and Binaphthyl Scaffolds
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount, particularly in drug discovery and development. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, offering a cost-effective and often more reactive alternative to palladium-based systems.[1][2] Nickel's unique electronic properties allow it to access a variety of oxidation states (from Ni(0) to Ni(IV)) and engage in diverse mechanistic pathways, including two-electron processes and single-electron transfer (SET) radical pathways.[1][3][4] This versatility enables the activation of traditionally challenging substrates, such as ethers and esters, which are often inert under palladium catalysis.[5]
Binaphthyl derivatives, characterized by their stable, axially chiral backbone, are foundational scaffolds in asymmetric catalysis.[6][7] While extensively utilized as chiral ligands (e.g., BINAP) to induce high enantioselectivity in a myriad of transformations,[8][9][10] the direct use of binaphthyl ethers as substrates in cross-coupling reactions represents a sophisticated strategy for the synthesis of complex, sterically hindered biaryl compounds. This application note provides a detailed experimental protocol for the nickel-catalyzed cross-coupling of binaphthyl ethers, grounded in mechanistic principles to empower researchers to rationally design, execute, and troubleshoot these powerful transformations.
Mechanistic Pillars: Understanding the "Why" Behind the Protocol
A successful experimental design is rooted in a deep understanding of the underlying reaction mechanism. Nickel catalysis is particularly nuanced, often operating through pathways that are distinct from its palladium counterpart.[1][2]
The Catalytic Cycle: A Two-Electron vs. Radical Dichotomy
Most nickel-catalyzed cross-coupling reactions of this nature can be conceptualized as operating through a primary Ni(0)/Ni(II) catalytic cycle. However, the involvement of radical intermediates via single-electron transfer (SET) pathways is a common feature of nickel catalysis, especially with alkyl electrophiles or when using certain nitrogen-based ligands.[1][11]
-
Oxidative Addition : The cycle initiates with the oxidative addition of a low-valent Ni(0) species into the C-O bond of the binaphthyl ether (or a pre-activated derivative like a triflate). This step is often rate-limiting and is facilitated by electron-rich nickel centers and appropriate ligands. The use of phosphine ligands generally favors a two-electron pathway.[3]
-
Transmetalation : An organometallic reagent (e.g., a Grignard or organozinc reagent) transfers its organic group to the nickel center, displacing the leaving group and forming a diorganonickel(II) intermediate.
-
Reductive Elimination : This final step involves the formation of the new C-C bond and regeneration of the active Ni(0) catalyst. For many nickel-catalyzed reactions, particularly those involving the formation of sterically demanding biaryl bonds, this step can be facile.
It is critical to recognize that with certain substrates and conditions, a competing radical pathway may exist.[1][11] A Ni(I) species can generate an organic radical, which then recombines with a Ni(II) complex.[11] This is particularly relevant when coupling with sp³-hybridized centers.
Diagram: Generalized Nickel-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction.
Experimental Protocol: A Self-Validating System
This protocol describes a general procedure for the nickel-catalyzed Kumada-type cross-coupling of a methoxy-functionalized binaphthyl with an aryl Grignard reagent. The principles outlined here can be adapted for other binaphthyl ethers and organometallic partners.
PART 1: Materials and Reagents
| Reagent/Material | Grade | Purpose | Supplier Example | Notes |
| 2-Methoxy-1,1'-binaphthyl | >98% | Substrate | Sigma-Aldrich, Combi-Blocks | Must be dry. |
| Phenylmagnesium bromide | 1.0 M in THF | Nucleophile | Sigma-Aldrich, Acros | Titrate prior to use for accurate stoichiometry. |
| Nickel(II) chloride | Anhydrous, 99.9% | Catalyst Precursor | Strem, Sigma-Aldrich | Store in a desiccator. |
| 1,3-Bis(diphenylphosphino)propane (dppp) | >98% | Ligand | Strem, Sigma-Aldrich | Air-stable solid, but handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Acros, Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Argon or Nitrogen | High Purity | Inert Atmosphere | Local Supplier | Essential for excluding oxygen and moisture. |
PART 2: Step-by-Step Reaction Procedure
Rationale for Key Steps:
-
Inert Atmosphere: Low-valent nickel species are highly oxygen-sensitive. Rigorous exclusion of air and moisture is the single most critical factor for reproducibility.
-
Ligand Choice: The phosphine ligand (dppp) stabilizes the nickel center, promotes oxidative addition, and prevents catalyst decomposition.[12] The "bite angle" of dppp is often effective for cross-coupling reactions.
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by water, leading to low yields. All glassware must be oven- or flame-dried.
Procedure:
-
Glassware and Atmosphere Preparation:
-
Place a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under vacuum.
-
Flame-dry the entire apparatus under vacuum and then backfill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Catalyst Pre-formation (In Situ):
-
To the cooled flask, add NiCl₂ (e.g., 5.2 mg, 0.04 mmol, 5 mol%) and dppp (e.g., 16.5 mg, 0.04 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of anhydrous THF via syringe. The mixture will form a suspension.
-
-
Addition of Reactants:
-
In a separate, dry vial, dissolve 2-methoxy-1,1'-binaphthyl (e.g., 246 mg, 0.8 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Transfer this solution to the reaction flask via cannula or syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Slowly add phenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol, 1.5 equiv) dropwise to the stirred reaction mixture at room temperature. An exothermic reaction and color change are often observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After the reaction is deemed complete (typically 12-24 hours), cool the flask to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-1,1'-binaphthyl.
-
PART 3: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination) | Ensure rigorous inert atmosphere technique. Use freshly opened anhydrous solvent and reagents. |
| Poor quality Grignard reagent | Titrate the Grignard reagent before use. Consider using freshly prepared reagent. | |
| Formation of Homocoupled Byproducts | Grignard homocoupling (Glaser coupling) | Add the Grignard reagent slowly at a lower temperature. |
| Decomposition of Reactants/Products | Reaction temperature too high or prolonged reaction time | Monitor the reaction closely and stop when the starting material is consumed. Consider lowering the reaction temperature. |
Conclusion and Outlook
This application note provides a foundational protocol for the nickel-catalyzed cross-coupling of binaphthyl ethers. The true power of this methodology lies in its adaptability. By understanding the mechanistic underpinnings, researchers can rationally select different ligands, organometallic reagents, and reaction conditions to synthesize a wide array of complex biaryl structures. The principles of maintaining an inert atmosphere and using high-quality reagents are universal and paramount to achieving reproducible and high-yielding results. As nickel catalysis continues to evolve, its application in activating challenging C-O bonds will undoubtedly play an increasingly vital role in advancing chemical synthesis and drug development.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of 2,2'-Dimethoxy-1,1'-binaphthalene in Modern Natural Product Synthesis
Introduction: The Architectural Elegance of 2,2'-Dimethoxy-1,1'-binaphthalene in Asymmetric Catalysis
In the intricate field of natural product synthesis, where the precise construction of stereocenters is paramount, the C₂-symmetric binaphthyl scaffold has emerged as a cornerstone of asymmetric catalysis. Among the myriad of derivatives, this compound stands out as a particularly versatile precursor for a range of privileged chiral ligands. Its rigid, atropisomeric backbone, arising from hindered rotation about the C1-C1' bond, creates a well-defined and predictable chiral environment. The methoxy groups at the 2 and 2' positions not only influence the steric and electronic properties of the binaphthyl system but also serve as synthetic handles for further functionalization, allowing for the fine-tuning of ligand properties to suit specific transformations.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex natural products. We will delve into its transformation into potent chiral ligands and their successful deployment in key, stereochemistry-defining reactions. The narrative will focus on not just the "how" but also the "why," elucidating the causal relationships between ligand architecture and catalytic performance.
Case Study: Asymmetric Synthesis of (S)-Bisoranjidiol via Enantioselective Oxidative Biaryl Coupling
The total synthesis of the axially chiral bisanthraquinone natural product, (S)-bisoranjidiol, by Kozlowski and co-workers, serves as an exemplary case study highlighting the power of chiral ligands in orchestrating challenging bond formations.[1][2] A pivotal step in their synthetic strategy is the asymmetric oxidative biaryl coupling of a highly hindered 8-substituted 2-naphthol. This reaction establishes the axial chirality of the binaphthyl core, which is the central stereogenic element of the natural product.
The success of this key transformation hinges on the use of a chiral catalyst capable of discriminating between the two enantiotopic faces of the naphthol substrate during the C-C bond-forming event. While not a direct derivative of this compound, the principles of employing a rigid, C₂-symmetric ligand to control atroposelectivity are perfectly illustrated in this synthesis. The Kozlowski group has extensively studied the use of copper complexes with chiral diamine ligands, such as 1,5-diaza-cis-decalins, for this purpose.[3] These ligands create a chiral pocket around the copper center, dictating the orientation of the two naphthol units as they couple.
The choice of a copper catalyst is rationalized by its ability to mediate the one-electron oxidation of phenols to their corresponding radicals, which then undergo coupling.[4] The chiral ligand, coordinated to the copper center, ensures that this coupling occurs in an enantioselective manner.
Figure 1: A simplified catalytic cycle for the copper-catalyzed asymmetric oxidative biaryl coupling of 2-naphthols. The chiral ligand (L*) directs the stereochemical outcome of the radical-radical coupling step.
Protocol: Asymmetric Oxidative Biaryl Coupling in the Synthesis of (S)-Bisoranjidiol Precursor
The following is a representative protocol for the asymmetric oxidative biaryl coupling of a hindered 2-naphthol, adapted from the principles described in the synthesis of (S)-bisoranjidiol.[5][6]
Materials:
| Reagent/Material | Grade | Supplier |
| Hindered 8-substituted 2-naphthol | Synthesis Grade | --- |
| Copper(II) salt (e.g., CuCl₂) | Anhydrous | Sigma-Aldrich |
| Chiral Diamine Ligand | ≥98% | Strem Chemicals |
| Solvent (e.g., Dichloromethane) | Anhydrous | Acros Organics |
| Oxygen | High Purity | Airgas |
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diamine ligand (0.12 eq.) in anhydrous dichloromethane (DCM). Add the copper(II) salt (0.10 eq.) and stir the mixture at room temperature for 1 hour to form the chiral copper complex.
-
Reaction Setup: In a separate flame-dried flask, dissolve the hindered 8-substituted 2-naphthol (1.0 eq.) in anhydrous DCM.
-
Initiation of Coupling: Add the solution of the 2-naphthol to the pre-formed catalyst solution.
-
Oxidation: Replace the inert atmosphere with an oxygen balloon and stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched binaphthol product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
From Precursor to Privileged Ligand: The Synthesis of Chiral Phosphines from this compound
A significant application of this compound is its use as a starting material for the synthesis of more complex and highly effective chiral ligands, particularly phosphine ligands. These ligands have found widespread use in a variety of transition-metal-catalyzed asymmetric reactions.[7][8]
The synthesis of these ligands often involves the functionalization of the binaphthyl core, for which the methoxy groups can be either retained or converted to other functionalities. For instance, demethylation of this compound yields the corresponding BINOL (1,1'-bi-2-naphthol), a highly versatile platform for ligand synthesis.[7] The hydroxyl groups of BINOL can then be converted to triflates, which are excellent leaving groups for palladium-catalyzed phosphination reactions to introduce diphenylphosphine moieties, yielding BINAP, one of the most successful chiral ligands ever developed.
Alternatively, the binaphthyl core of this compound can be directly functionalized at other positions, such as the 3,3' or 6,6' positions, to introduce phosphine groups or other coordinating moieties.[9]
Figure 2: A general synthetic route for the preparation of chiral phosphine ligands from this compound via the BINOL intermediate.
Conclusion and Future Outlook
This compound represents a foundational building block in the edifice of asymmetric synthesis. Its utility extends beyond its direct application as a chiral auxiliary to its role as a versatile precursor for a diverse array of highly effective chiral ligands. The principles of stereocontrol demonstrated in the synthesis of complex natural products like (S)-bisoranjidiol, although not directly employing a ligand from this specific precursor, underscore the importance of the C₂-symmetric binaphthyl framework. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the development of novel chiral ligands derived from readily accessible precursors like this compound will undoubtedly remain a vibrant and impactful area of research. Future work will likely focus on the development of more sustainable and efficient methods for the synthesis of these ligands and their application in novel asymmetric transformations, further expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.
References
- 1. Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in asymmetric oxidative coupling of 2-naphthol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (S)-Bisoranjidiol, an Axially Chiral Bisanthraquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective total synthesis of (S)-bisoranjidiol, an axially chiral bisanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Publications — Kozlowski research group [mckgroup.org]
Advanced Chiral Recognition using 2,2'-Dimethoxy-1,1'-Binaphthalene Derivatives
An Application and Protocol Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Chirality and Axially Chiral Solutions
In the realms of pharmacology, materials science, and agrochemistry, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, physical properties, and overall efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different, and sometimes harmful, effects. This "chiral dichotomy" necessitates the development of robust analytical methods for the precise discrimination and quantification of enantiomers.
Among the arsenal of tools available for chiral recognition, derivatives of 1,1'-binaphthalene have emerged as exceptionally versatile and powerful scaffolds. Their unique structural feature is axial chirality, arising from hindered rotation around the C1-C1' single bond, which creates a stable, well-defined three-dimensional chiral environment. This guide focuses specifically on the applications of 2,2'-dimethoxy-1,1'-binaphthalene and its analogues, which serve as highly effective chiral selectors. We will explore the underlying mechanisms of their recognition abilities and provide detailed protocols for their practical application in nuclear magnetic resonance (NMR) and fluorescence spectroscopy.
Mechanism of Chiral Recognition: The Formation of Diastereomeric Complexes
The fundamental principle behind the use of this compound derivatives as chiral recognition agents lies in their ability to form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. Since the binaphthyl derivative (the "host") is enantiomerically pure (either R or S), its interaction with the R and S enantiomers of the analyte (the "guest") results in two distinct diastereomeric complexes: (R)-host-(R)-guest and (R)-host-(S)-guest.
These diastereomeric complexes possess different steric and electronic interactions, leading to different thermodynamic stabilities and, consequently, distinct physical and spectroscopic properties. The primary non-covalent forces governing this complexation include:
-
Hydrogen Bonding: The methoxy groups, or other functional groups introduced onto the binaphthyl scaffold, can act as hydrogen bond acceptors or donors.
-
π-π Stacking: The electron-rich naphthalene rings provide ideal surfaces for π-π stacking interactions with aromatic moieties on the analyte.
-
Steric Repulsion: The rigid, C2-symmetric structure of the binaphthyl core creates a defined chiral pocket, leading to differential steric hindrance for each enantiomer of the analyte.
This differentiation at the molecular level is then amplified into a measurable signal by the analytical technique employed.
Preparation of Chiral Palladium Nanoparticles with Binaphthyl Ligands: An Application Note and Protocol
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of chiral palladium nanoparticles (PdNPs) stabilized with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of materials science, catalysis, and drug development who are interested in leveraging the unique properties of these nanomaterials for asymmetric catalysis.
Introduction: The Significance of Chiral Nanoparticles in Asymmetric Catalysis
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the enantiomeric form of a drug can determine its therapeutic efficacy and toxicological profile. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral product, has traditionally been dominated by homogeneous molecular catalysts. However, the challenges associated with catalyst separation and recycling have driven the exploration of heterogeneous alternatives.
Chiral metal nanoparticles have emerged as a promising class of catalysts that bridge the gap between homogeneous and heterogeneous systems.[1][2] These materials offer the high surface area and unique electronic properties of nanomaterials, combined with the stereochemical control imparted by a chiral ligand shell. Among these, palladium nanoparticles stabilized by BINAP, a C2-symmetric atropisomeric bisphosphine ligand, have garnered significant attention for their remarkable performance in a variety of enantioselective transformations.[3][4]
This application note will provide a detailed exploration of the principles underpinning the synthesis of BINAP-stabilized PdNPs, step-by-step protocols for their preparation, comprehensive characterization techniques, and their application in key asymmetric reactions.
Underlying Principles: Crafting Chirality at the Nanoscale
The synthesis of chiral PdNPs is a bottom-up approach where palladium atoms are generated in the presence of a chiral stabilizing agent.[5][6] The BINAP ligand serves a multifaceted role in this process: it controls the nanoparticle growth, prevents aggregation, and, most importantly, imprints its chirality onto the nanoparticle surface.[7]
The Crucial Role of the BINAP Ligand
BINAP is a privileged ligand in asymmetric catalysis due to its C2 axial chirality, conformational flexibility, and strong coordination to transition metals.[3] In the context of nanoparticle synthesis, the phosphine groups of BINAP coordinate strongly to the surface of the nascent palladium nanoparticles, creating a chiral microenvironment. This chiral imprinting is thought to occur through a combination of steric and electronic effects, where the bulky phenyl groups of the ligand create a chiral pocket that influences the approach of reactants to the catalytically active palladium surface.[8]
Mechanism of Chirality Transfer
The precise mechanism of chirality transfer from the BINAP ligand to the palladium nanoparticle is a subject of ongoing research. However, it is generally accepted that the coordination of the chiral phosphine ligands to the palladium surface induces a chiral arrangement of the surface palladium atoms. This results in the formation of chiral recognition sites on the nanoparticle surface, which are responsible for the enantioselective catalysis. Circular Dichroism (CD) spectroscopy is a key technique used to confirm the successful transfer of chirality to the nanoparticles, as it detects the differential absorption of left- and right-circularly polarized light by the chiral nanostructures.[7]
Materials and Methods
Reagents and Equipment
-
Palladium Precursor: Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Chiral Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) or (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Reducing Agent: Sodium borohydride (NaBH₄)
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized water
-
Inert Gas: Argon or Nitrogen
-
Glassware: Schlenk flask, dropping funnel, magnetic stirrer
-
Characterization Equipment: Transmission Electron Microscope (TEM), X-ray Photoelectron Spectrometer (XPS), Circular Dichroism (CD) Spectrometer, Dynamic Light Scattering (DLS)
Experimental Workflow: A Visual Guide
Figure 1: A schematic workflow for the synthesis and characterization of BINAP-stabilized palladium nanoparticles.
Detailed Protocol for the Synthesis of (S)-BINAP-Stabilized Palladium Nanoparticles
This protocol is adapted from established literature procedures and is designed to be a reliable starting point for the synthesis of chiral PdNPs.[7][9]
-
Preparation of the Palladium Precursor Solution: In a 100 mL Schlenk flask, dissolve 40.5 mg (0.125 mmol) of potassium tetrachloropalladate(II) (K₂PdCl₄) in 10 mL of methanol.
-
Preparation of the Ligand Solution: In a separate flask, dissolve 0.298 g (0.25 mmol) of (S)-BINAP in 10 mL of tetrahydrofuran (THF).
-
Formation of the Palladium-Ligand Complex: Under a nitrogen atmosphere, add the K₂PdCl₄ solution to the vigorously stirred (S)-BINAP solution at room temperature. Stir the resulting light yellow solution for approximately one hour.
-
Reduction to Palladium Nanoparticles: Cool the reaction mixture in an ice bath. Prepare a solution of 37.8 mg (0.625 mmol) of sodium borohydride (NaBH₄) in 5 mL of deionized water. Add the NaBH₄ solution dropwise to the palladium-ligand complex solution with vigorous stirring. A color change from light yellow to black should be observed immediately, indicating the formation of palladium nanoparticles.[7]
-
Purification and Isolation: After the addition of NaBH₄ is complete, allow the reaction to stir for an additional hour at room temperature. Remove the solvent under reduced pressure. The resulting solid can be purified by washing with a mixture of methanol and water to remove any unreacted starting materials and byproducts. The purified nanoparticles should be dried under vacuum.
Characterization of Chiral Palladium Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of the synthesized nanoparticles. The following techniques are recommended:
| Technique | Parameter Measured | Typical Results for BINAP-PdNPs |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology | Spherical nanoparticles with a mean diameter of 2.0 - 4.0 nm and a narrow size distribution.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of palladium | Peaks corresponding to Pd(0) confirming the reduction of the precursor.[7] |
| Circular Dichroism (CD) Spectroscopy | Chirality of the nanoparticles | A negative Cotton effect for (S)-BINAP-PdNPs and a positive Cotton effect for (R)-BINAP-PdNPs, indicating the transfer of chirality.[7] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and aggregation state | Provides information on the size of the nanoparticles in solution and can indicate the presence of aggregates. |
Application in Asymmetric Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
BINAP-stabilized PdNPs have demonstrated excellent catalytic activity and enantioselectivity in various asymmetric reactions, including the Suzuki-Miyaura cross-coupling, a powerful tool for the formation of C-C bonds.[3]
Catalytic Cycle of the Asymmetric Suzuki-Miyaura Coupling
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by palladium nanoparticles.
Protocol for Asymmetric Suzuki-Miyaura Coupling
The following is a general protocol for the asymmetric Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using chiral PdNPs.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the BINAP-stabilized PdNPs (0.1-1.0 mol%) to the reaction mixture.
-
Solvent and Reaction Conditions: Add a suitable solvent system (e.g., a mixture of toluene and water). Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the required time (typically 12-24 hours).
-
Workup and Analysis: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
| Reactants | Catalyst | Yield (%) | ee (%) | Reference |
| 1-bromo-2-methoxynaphthalene + 1-naphthylboronic acid | (S)-BINAP-PdNPs | 96 | 69 | [3] |
| 1-iodonaphthalene + 2-ethoxynaphthaleneboronic acid | (S)-phosphoramidite-PdNPs | 85 | >99 | [7] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete ligand coverage; Inappropriate solvent; High concentration of reactants. | Ensure the correct ligand-to-precursor ratio; Use a solvent system that promotes nanoparticle stability; Perform the synthesis at a lower concentration.[1][10] |
| Low or No Chirality (Weak CD Signal) | Incomplete transfer of chirality; Racemization of the ligand. | Ensure the purity of the chiral ligand; Optimize the reaction conditions (temperature, time) to facilitate effective ligand coordination. |
| Poor Catalytic Activity | Catalyst poisoning; Inactive catalyst surface. | Purify all reagents and solvents; Ensure the reaction is performed under strictly inert conditions; The nanoparticles may need to be activated (e.g., by a brief heat treatment).[11] |
| Low Enantioselectivity | Non-optimal reaction conditions; Catalyst degradation. | Screen different solvents, bases, and reaction temperatures; Characterize the catalyst after the reaction to check for changes in size or morphology. |
Quality Control and Reproducibility
To ensure the reproducibility of the synthesis and the catalytic performance of the chiral PdNPs, the following quality control measures are recommended:
-
Consistent Reagent Quality: Use high-purity reagents and solvents from reliable suppliers.
-
Strict Control of Synthesis Parameters: Precisely control the concentrations of the precursor, ligand, and reducing agent, as well as the reaction temperature and time. The precursor concentration, in particular, can influence the final particle size.[8][12]
-
Thorough Characterization: Perform comprehensive characterization of each batch of nanoparticles using TEM, XPS, and CD spectroscopy to confirm their size, oxidation state, and chirality.
-
Standardized Catalytic Testing: Evaluate the catalytic performance of each batch using a standard test reaction to ensure consistent activity and enantioselectivity.
Conclusion
The preparation of chiral palladium nanoparticles stabilized with BINAP ligands offers a powerful platform for the development of highly efficient and recyclable catalysts for asymmetric synthesis. By carefully controlling the synthesis parameters and thoroughly characterizing the resulting nanomaterials, researchers can unlock their full potential in a wide range of applications, from the synthesis of fine chemicals to the development of novel pharmaceuticals. This guide provides a solid foundation for the successful implementation of this exciting technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. Recent Advances in Chiral Gold Nanomaterials: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral plasmonic nanostructures: recent advances in their synthesis and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00915J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of a Surfactant and Reducing Agent on Preparation of Pa...: Ingenta Connect [ingentaconnect.com]
- 10. reddit.com [reddit.com]
- 11. Size control and catalytic activity of bio-supported palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of a surfactant and reducing agent on preparation of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Dimethoxy-1,1'-binaphthalene
Welcome to the technical support guide for the synthesis of 2,2'-dimethoxy-1,1'-binaphthalene. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chiral ligand precursor. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Overview of the Synthetic Strategy
The most common and cost-effective route to this compound begins with the oxidative coupling of 2-naphthol to form the racemic 1,1'-bi-2-naphthol (BINOL) backbone. This is followed by a straightforward Williamson ether synthesis to methylate the two hydroxyl groups. While seemingly simple, each step presents unique challenges that can significantly impact yield and purity. This guide will dissect these steps to provide clarity and actionable solutions.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting the BINOL Precursor Synthesis
The quality of your starting BINOL directly impacts the final methylation step. Low yields or impurities at this stage will carry through, complicating purification and reducing overall efficiency.
Question: My oxidative coupling of 2-naphthol to BINOL has a very low yield (<50%). What are the most likely causes?
Answer: This is a frequent issue, often traced back to the choice of oxidant, catalyst activity, or reaction conditions. The classic method involves using an iron(III) or copper(II) salt as an oxidant.[1][2]
Core Causality: The mechanism involves a single-electron transfer from the naphthol to the metal center, generating a naphthoxy radical. Two of these radicals then couple to form the C-C bond. Inefficient radical generation or side reactions of the highly reactive radical species are the primary reasons for low yield.
Here are the key factors to investigate:
-
Oxidant Stoichiometry and Type:
-
Iron(III) Chloride (FeCl₃): This is a common, inexpensive oxidant. Ensure you are using anhydrous FeCl₃, as the hydrate (FeCl₃·6H₂O) can behave differently and may require solid-state grinding conditions for optimal results.[2] The reaction mechanism involves the complexation of iron(III) to the hydroxyl group, followed by a radical coupling initiated by the reduction of iron(III) to iron(II).[1]
-
Copper(II) Chloride (CuCl₂): Often used for asymmetric synthesis with a chiral amine ligand, CuCl₂ is also effective for racemic synthesis.[2][3] The reaction can be sensitive to the solvent and the presence of co-catalysts or ligands. Some protocols find that simple copper salts in refluxing methanol work exceptionally well without any special ligands.[4]
-
-
Reaction Medium (Solvent vs. Solid-State):
-
In Solution: Protic solvents like methanol can be effective, particularly for copper-catalyzed systems.[4] However, the solubility of 2-naphthol and the resulting BINOL can be limiting.
-
Solid-State Grinding: Grinding a fine powder of 2-naphthol with FeCl₃·6H₂O can lead to surprisingly high yields (often >90%).[2] This method enhances reactivity by maximizing surface contact between the reactants without the need for a solvent.
-
-
Temperature Control: For solution-phase reactions, temperature is critical. While refluxing in methanol is common, excessively high temperatures in other solvents can lead to decomposition and the formation of polymeric side products.
Troubleshooting Protocol: Improving BINOL Yield
| Parameter | Recommendation | Rationale |
| Oxidant | Use anhydrous FeCl₃ (for solution) or FeCl₃·6H₂O (for solid-state). | Water content can affect the oxidant's activity and reaction kinetics. |
| Stoichiometry | Use at least 2 molar equivalents of the metal oxidant relative to 2-naphthol. | The reaction is a dimerization that requires two single-electron oxidation events. |
| Method | First, attempt solid-state grinding. Mix finely powdered 2-naphthol and FeCl₃·6H₂O (1:2 molar ratio) and grind at 60-65°C for 1-2 hours.[2] | This method is often high-yielding, simple, and avoids solvent-related issues. |
| Solvent (if applicable) | For copper-catalyzed reactions, use methanol and reflux for 10-12 hours.[4] | Methanol has been shown to be an excellent solvent for this specific transformation, often superior to aprotic solvents. |
| Work-up | After the reaction, quench with dilute HCl to neutralize any remaining base and dissolve metal salts before extraction. | Proper work-up is crucial to remove inorganic byproducts and simplify purification. |
Part 2: Optimizing the Methylation of BINOL
The Williamson ether synthesis is the final step. Common problems include incomplete reaction, leading to a mixture of starting material, the mono-methylated intermediate, and the desired product, which can be challenging to separate.
Question: My methylation of BINOL is incomplete. I'm seeing significant mono-methylated product in my NMR/TLC. How can I drive the reaction to completion?
Answer: This is the most common failure mode in this synthesis. It almost always points to insufficient deprotonation of the second hydroxyl group, which is sterically hindered and less acidic than the first.
Core Causality: The formation of the second alkoxide is thermodynamically and kinetically less favorable than the first. To achieve complete dimethylation, the reaction conditions must be robust enough to ensure both hydroxyl groups are deprotonated and can react with the methylating agent.
Caption: Decision tree for troubleshooting incomplete methylation.
Detailed Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol for High Yield | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride) or K₂CO₃ | K₂CO₃ in acetone or DMF is effective.[5] However, NaH is a much stronger, non-nucleophilic base that will irreversibly deprotonate both hydroxyls, driving the equilibrium forward. |
| Base Stoichiometry | 2.0 - 2.2 equivalents | 2.5 - 3.0 equivalents | An excess of base is critical to ensure the complete formation of the dianion, compensating for any base that may react with trace water. |
| Methylating Agent | CH₃I (Methyl Iodide) or (CH₃)₂SO₄ (Dimethyl Sulfate) | CH₃I or (CH₃)₂SO₄ | Both are excellent. Use at least 2.5 equivalents. Methyl iodide is often easier to handle and remove. |
| Solvent | Acetone | DMF (Dimethylformamide) or THF (Tetrahydrofuran) | While acetone can work, the BINOL dianion has limited solubility.[5] DMF is a superior polar aprotic solvent that fully solubilizes the anionic intermediate, accelerating the Sₙ2 reaction. |
| Temperature | Room Temperature to Reflux | Reflux (60-80°C for DMF) | Increased temperature is necessary to overcome the activation energy for the second methylation at the sterically hindered position. |
| Reaction Time | 4 - 12 hours | 18 - 24 hours | The second methylation is significantly slower. Monitor by TLC until all the mono-methylated intermediate has been consumed. |
Step-by-Step Experimental Protocol for Optimized Methylation
-
Setup: To a flame-dried, three-neck flask under Argon, add racemic BINOL (1.0 eq).
-
Solvent: Add anhydrous DMF to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. You should observe gas evolution ceasing.
-
Methylation: Cool the mixture back to 0°C. Add methyl iodide (CH₃I, 2.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature, then heat to 70°C and maintain for 18-24 hours.
-
Monitoring: Check for completion by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The product should have a much higher Rf than both BINOL and the mono-methylated species.
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of water. Extract with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Part 3: Purification and General FAQs
Question: How do I effectively purify the final this compound product?
Answer: The purification strategy depends on the impurities present.
-
If the reaction went to completion: The crude product will primarily contain your desired compound and residual mineral oil (if NaH was used). A simple filtration through a plug of silica gel (eluting with hexanes to remove oil, then switching to 10-15% ethyl acetate/hexanes) is often sufficient. The product is a solid and can be further purified by recrystallization from a solvent system like methanol or ethanol/hexanes.[5][6]
-
If the reaction was incomplete: You will have a mixture of starting material, mono-ether, and di-ether. This mixture is challenging to separate by recrystallization. Column chromatography on silica gel is the most reliable method. A shallow gradient from 5% to 20% ethyl acetate in hexanes will typically provide good separation of the three components.
Question: Is there a risk of racemization during the methylation reaction?
Answer: No. The axial chirality of the binaphthyl system is due to restricted rotation (atropisomerism) around the C1-C1' bond.[7] The energy barrier for this rotation is very high and is not overcome by the conditions used for a Williamson ether synthesis. The functional groups at the 2 and 2' positions actually increase this rotational barrier, ensuring the stereochemical integrity is maintained.[5]
Question: Are there alternative methods to the Williamson ether synthesis for this transformation?
Answer: While the Williamson ether synthesis is the most common and direct method, other cross-coupling strategies exist for forming aryl ethers. For example, the Ullmann condensation uses a copper catalyst to couple an aryl halide with an alcohol.[8][9] In this context, one could theoretically start with 2,2'-dibromo-1,1'-binaphthyl and couple it with sodium methoxide. However, this is a much more complex and expensive route than the direct methylation of BINOL and is generally not preferred for this specific target molecule.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
Technical Support Center: Purification of 2,2'-Dimethoxy-1,1'-binaphthalene by Column Chromatography
Welcome to the technical support center for the purification of 2,2'-dimethoxy-1,1'-binaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chiral ligand. Here, we will address common challenges and provide practical, field-proven solutions to streamline your purification process.
Introduction
This compound is a derivative of the BINOL scaffold and is widely utilized as a chiral ligand in various asymmetric syntheses.[1] The stereochemical outcome of these reactions is highly dependent on the enantiomeric and chemical purity of the ligand. Therefore, effective purification is a critical step in any synthetic workflow involving this compound. Column chromatography is the most common method for this purification, and this guide will provide in-depth troubleshooting and practical advice for this technique.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the column chromatography of this compound.
Question 1: My product, this compound, is not moving from the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 7:3 hexane:ethyl acetate). What's happening?
Answer:
This issue, known as "streaking" or "tailing," is often indicative of interactions between your compound and the stationary phase that are stronger than desired. Here are the likely causes and solutions:
-
Residual Unreacted BINOL: The starting material, 1,1'-bi-2-naphthol (BINOL), is significantly more polar than the desired product due to its two hydroxyl groups. If the methylation reaction is incomplete, the residual BINOL will have a very low Rf value and can cause streaking. The hydroxyl groups can strongly interact with the acidic silica gel.
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to strong interactions with any basic impurities or even the ether oxygens of your product, retarding its movement.
Solutions:
-
TLC Stability Test: Before running a column, spot your crude material on a TLC plate, and let it sit for 30-60 minutes before eluting. If the spot streaks or shows signs of degradation, your compound may not be stable on silica gel.[2]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a neutralizer. A common method is to use triethylamine. Prepare your column slurry with the chosen non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine by volume. This will cap the acidic sites on the silica and should improve the chromatography.
-
Alternative Stationary Phases: If deactivation is not effective, consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution profile will be different, and you will need to re-optimize your solvent system.
Question 2: I'm seeing poor separation between my product and a close-running impurity. How can I improve the resolution?
Answer:
Improving resolution is a matter of optimizing the selectivity of your chromatographic system. Here are several strategies:
-
Fine-tune the Mobile Phase Polarity: The key to good separation is finding a solvent system where the components have a significant difference in their affinity for the stationary phase.
-
Decrease Polarity: If your product and the impurity are moving too quickly up the TLC plate (high Rf values), you need to decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. An ideal Rf for the target compound is generally between 0.2 and 0.4 for good separation.[3]
-
Change Solvent Selectivity: If simply adjusting the polarity isn't working, you may need to change the solvents themselves. For example, you could try a hexane/dichloromethane or a hexane/toluene system. Different solvents interact differently with your compounds and the stationary phase, which can alter the elution order and improve separation.[3]
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) to elute the less polar impurities, and then gradually increase the polarity by adding more ethyl acetate to elute your product, leaving the more polar impurities behind.[4]
Question 3: My product came off the column, but the yield is very low. Where did it go?
Answer:
Low recovery can be frustrating. Here are some common culprits and how to investigate them:
-
Compound Still on the Column: Your product might be more retained than you anticipated. After your expected product fractions have been collected, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even a 9:1 ethyl acetate:methanol mixture) and collect the eluent. Analyze this flush by TLC to see if your product is present.
-
Decomposition on the Column: As mentioned in Question 1, some compounds can decompose on silica gel.[2] If your compound is sensitive, the prolonged exposure during chromatography can lead to significant loss. A faster "flash" chromatography with applied pressure is recommended to minimize this contact time.
-
Co-elution with a Non-UV Active Impurity: If you are monitoring by TLC with a UV lamp, you might be missing impurities that are not UV-active. If these co-elute with your product, the perceived purity of the combined fractions might be high, but the actual mass of your compound is lower than expected. Staining the TLC plate with a general stain like potassium permanganate can help visualize non-UV active compounds.
-
Sample Adsorption on Glassware: While less common for this specific compound, highly pure compounds can sometimes adsorb to the surfaces of glassware, especially if there are trace impurities on the glass. Ensure all glassware is thoroughly cleaned.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
-
What is the best stationary phase for this purification?
-
Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. For compounds that show instability, deactivated silica or neutral alumina can be used.[2]
-
-
How do I select the initial mobile phase?
-
Start by running TLC plates with different ratios of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of approximately 0.2-0.4.[3]
-
-
What are the common impurities to look for?
-
BINOL: The unreacted starting material. It will be much more polar than the product.
-
Mono-methylated BINOL: The intermediate product. Its polarity will be between that of BINOL and the desired product.
-
Solvent impurities: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO) can be present.
-
Side-products: Depending on the reaction conditions, other side products may form.
-
-
How can I visualize the spots on a TLC plate?
-
This compound is UV active due to its aromatic rings. You can visualize it under a UV lamp (254 nm). For non-UV active impurities, you can use a chemical stain like potassium permanganate or iodine vapor.
-
-
What is a typical loading capacity for the column?
-
A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio (e.g., 100:1) is recommended.
-
Detailed Experimental Protocol
This protocol outlines a standard flash column chromatography procedure for the purification of this compound.
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure
-
Mobile Phase Selection:
-
Develop a solvent system using TLC. Start with a 95:5 mixture of hexane:ethyl acetate and test progressively more polar mixtures (9:1, 8:2, etc.).
-
Aim for a system where the product has an Rf of ~0.3 and is well-separated from impurities. A common starting point is a 9:1 hexane:ethyl acetate mixture.[5]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading is recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate (a few inches per minute). This is the "flash" in flash chromatography.
-
Begin collecting fractions. The size of the fractions will depend on the size of your column and the separation.
-
Monitor the elution by collecting small spots from each fraction onto a TLC plate.
-
-
Analysis and Product Isolation:
-
Run the TLC plate of your fractions to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Separation Principle Diagram
Caption: Principle of separation in normal-phase column chromatography.
Data Summary Table
| Solvent System (Hexane:Ethyl Acetate) | Approximate Product Rf | Notes and Observations |
| 95:5 | ~0.4 - 0.5 | Good for eluting very non-polar impurities first. Product may elute quickly. |
| 90:10 | ~0.3 - 0.4 | A good starting point for achieving optimal separation.[5] |
| 80:20 | ~0.2 - 0.3 | Useful if the product is co-eluting with a slightly less polar impurity. |
| 1:1 | >0.8 | Generally too polar for good separation; useful for flushing the column.[6] |
Note: Rf values are approximate and can vary based on the specific brand of silica gel, temperature, and chamber saturation.
References
Technical Support Center: Preventing Thermal Racemization of 2,2'-Dimethoxy-1,1'-binaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the stereochemical stability of 2,2'-dimethoxy-1,1'-binaphthalene. This document provides researchers, scientists, and drug development professionals with in-depth answers, troubleshooting strategies, and validated protocols to prevent the loss of enantiomeric purity in this valuable chiral compound at elevated temperatures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What is racemization in the context of this compound?
A: this compound is an atropisomeric compound. Its chirality arises not from a stereocenter, but from hindered rotation (atropisomerism) around the C1-C1' single bond that connects the two naphthalene rings.[1] Racemization is the process where one enantiomer (e.g., the R-enantiomer) converts into its mirror image (the S-enantiomer), resulting in a 1:1 mixture (a racemate) with no net optical activity. This occurs when the molecule acquires enough energy, typically from heat, to overcome the rotational energy barrier and pass through a transient, higher-energy planar structure.[2][3]
Q2: At what temperature should I become concerned about the racemization of this compound?
A: While the parent compound, 1,1'-bi-2-naphthol (BINOL), begins to racemize significantly at temperatures of 190°C and above, its alkyl ethers like this compound possess enhanced stability.[4][5] However, prolonged heating even at lower temperatures can lead to a gradual loss of enantiomeric excess (ee). As a general guideline, thermal stability should be experimentally verified for any process requiring temperatures above 150°C for extended periods.
Q3: Does the solvent I use affect the rate of racemization?
A: For neutral binaphthyl derivatives, the choice of solvent generally has only a minor impact on the thermal racemization barrier.[6][7] The primary factor driving racemization is the thermal energy input required to overcome intramolecular steric hindrance. Therefore, significant changes in racemization rates are not typically expected when switching between common, neutral organic solvents.
Q4: Are there chemical reagents or conditions that can accelerate racemization even at lower temperatures?
A: Yes. Certain conditions can dramatically lower the rotational barrier:
-
Strong Acids or Bases: While this compound is more resistant to acid-catalyzed racemization than its parent, BINOL, strong acidic or basic conditions can still promote racemization at temperatures lower than what is required for purely thermal racemization.[8]
-
Single-Electron Transfer (SET) Agents: Oxidizing agents or certain transition metals (e.g., CuCl, FeCl₃) can remove an electron from the biaryl system.[9][10] This creates a radical cation, which has a significantly lower barrier to rotation—potentially reducing the temperature required for racemization by as much as 200°C.[11][12]
Section 2: Troubleshooting Guide: Diagnosing and Preventing Racemization
This guide provides a systematic approach to identifying the cause of racemization in your experiments and implementing effective solutions.
Problem: My experiment, which involves enantiopure this compound, is showing a significant loss of enantiomeric excess (ee) upon completion.
The first step is to diagnose the likely cause using a logical workflow.
Caption: Troubleshooting workflow for diagnosing racemization.
Solution 1: Thermal Mitigation and Optimization
Causality: The rate of thermal racemization is directly dependent on temperature. By minimizing heat exposure, you reduce the likelihood that the molecule will achieve the necessary activation energy for rotation.
Actionable Steps:
-
Determine the Minimum Requisite Temperature: Methodically lower the reaction temperature in 10°C increments to find the lowest possible temperature at which the desired chemical transformation still proceeds at an acceptable rate.
-
Minimize Reaction Time: If high temperatures are unavoidable, reduce the reaction time to the minimum required for completion.
-
Kinetic Monitoring: Run small-scale experiments at the target temperature and monitor the ee% over time to quantify the rate of racemization under your specific conditions.
Solution 2: Control of the Chemical Environment
Causality: As identified in the FAQ, acidic, basic, or redox-active environments can create alternative, lower-energy pathways for racemization.
Actionable Steps:
-
Maintain Neutral pH: If possible, buffer the reaction mixture to maintain a neutral pH. If acidic or basic reagents are essential, consider adding them at the last possible moment or at a lower temperature.
-
Use High-Purity Reagents and Solvents: Ensure that solvents and reagents are free from acidic or basic impurities.
-
Avoid Redox-Active Species: If your reaction involves transition metals, be aware of the potential for single-electron transfer (SET) catalyzed racemization.[11] If racemization is observed, consider alternative, non-redox-active catalysts or ligands that are less susceptible to oxidation.
Solution 3: Structural Modification to Increase the Rotational Barrier
Causality: The most robust and permanent solution to prevent thermal racemization is to chemically modify the molecule to increase the steric hindrance around the C1-C1' axis. The primary factor governing the rotational energy barrier is the physical size of the substituents at the ortho positions (2,2') and adjacent positions (3,3').[6][13] By increasing this steric clash, the energy required to achieve the planar transition state for rotation is significantly raised.
Caption: Structural modifications to enhance atropisomeric stability.
Strategy 2A: Introducing Bulky Substituents at the 3,3'-Positions By introducing sterically demanding groups (e.g., bromo, trimethylsilyl, or phenyl) at the 3 and 3' positions, the energy barrier for rotation can be substantially increased. This is often the most practical approach for enhancing the thermal stability of the ligand for use in high-temperature catalysis.
Strategy 2B: Covalent Bridging of the Naphthyl Units Creating a covalent linker or "bridge" between the two naphthyl rings, for example, by forming a macrocyclic crown ether, physically prevents the rotation necessary for racemization.[4] This method provides exceptional stability but requires more extensive synthetic modification.
Section 3: Experimental Protocol
This section provides a validated protocol for a common structural modification to enhance the thermal stability of this compound.
Protocol 1: Synthesis of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
This protocol increases the steric bulk adjacent to the rotational axis, thereby increasing the barrier to racemization.
Objective: To introduce bromine atoms at the 3 and 3' positions to sterically hinder rotation and improve thermal stability.
Reagents & Materials:
-
(R)-2,2'-dimethoxy-1,1'-binaphthalene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2,2'-dimethoxy-1,1'-binaphthalene (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the mixture back to 0°C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Section 4: Quantitative Data
The stability of atropisomers can be compared by their rotational energy barriers. A higher barrier corresponds to greater stereochemical stability at a given temperature.
| Compound | Substituents (2,2') | Substituents (Other) | Rotational Barrier (ΔG‡) | Notes |
| 1,1'-Binaphthyl | H | None | ~23-24 kcal/mol[6][7] | The parent scaffold with a relatively low barrier. |
| 1,1'-Bi-2-naphthol (BINOL) | -OH | None | ~37-38 kcal/mol[5][11] | The hydroxyl groups significantly increase the barrier compared to the unsubstituted binaphthyl. |
| This compound | -OCH₃ | None | > 38 kcal/mol (est.) | Alkyl ethers are known to have enhanced stability compared to BINOL.[4] |
| 2,2'-Dimethyl-1,1'-binaphthyl | -CH₃ | None | ~49.5 kcal/mol[14] | Demonstrates the significant stabilizing effect of even small alkyl groups. |
| 3,3'-Disubstituted Derivatives | -OCH₃ | Bulky groups at 3,3' | Significantly > 40 kcal/mol | The barrier increases with the steric bulk of the 3,3' substituents.[13] |
Section 5: References
-
Poleschner, H., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Available at: --INVALID-LINK--
-
Pu, L. (2012). Regioselective Substitution of BINOL. Accounts of Chemical Research. Available at: --INVALID-LINK--
-
Armstrong, D. W., et al. (2017). Thermal racemization of biaryl atropisomers. Tetrahedron: Asymmetry. Abstract available at: --INVALID-LINK--
-
Genaev, A. M., et al. (2019). Enhanced enantiostability of BINOL dimethyl ether under moderate acidic conditions. Request PDF. Available at: --INVALID-LINK--
-
Poleschner, H., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Available at: --INVALID-LINK--
-
Zhu, C., et al. (2022). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au. Available at: --INVALID-LINK--
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: --INVALID-LINK--
-
Lindner, W., et al. (2014). Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. Chirality. Abstract available at: --INVALID-LINK--
-
Rzepa, H. S., et al. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science. Available at: --INVALID-LINK--
-
Miller, S. J., et al. (2011). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Ghorai, M. K., et al. (2022). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α‑Naphthyl Tropone. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Ghorai, M. K., et al. (2022). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. ChemRxiv. Available at: --INVALID-LINK--
-
Rzepa, H. S., et al. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science. Available at: --INVALID-LINK--
-
University of Liverpool. Atropisomerism in Biaryls. Stereoelectronics. Available at: --INVALID-LINK--
-
Wikipedia. Atropisomer. Available at: --INVALID-LINK--
-
Li, X., et al. (2019). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Abstract available at: --INVALID-LINK--
-
Pharmazone. (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic Acid. Available at: --INVALID-LINK--
-
Yashima, E., et al. (2016). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). Polymers. Available at: --INVALID-LINK--
-
Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews. Available at: --INVALID-LINK--
-
Havlas, Z., et al. (2003). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry. Abstract available at: --INVALID-LINK--
-
Fabbri, D., et al. (1993). Spontaneous Resolution of 2,2′-Dimethoxy-1,1′-binaphthalene. ChemInform. Abstract available at: --INVALID-LINK--
-
Sani, S., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Harris, M. M., et al. (1970). Optical activity in the 1,1′-binaphthyl series. Energy barriers to racemisation of 8-substituted 1,1′-binaphthyls. Journal of the Chemical Society C: Organic. Available at: --INVALID-LINK--
-
Yashima, E., et al. (2016). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). Semantic Scholar. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (R)-(+)-2,2′-Dimethoxy-1,1′-binaphthalene. Available at: --INVALID-LINK--
-
Zhu, C., et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis. Available at: --INVALID-LINK--
-
Wang, C., et al. (2021). Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones. ACS Omega. Available at: --INVALID-LINK--
-
Yashima, E., et al. (2016). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). ResearchGate. Available at: --INVALID-LINK--
-
Lüttringhaus, A., et al. (1985). Determination of the Very High Barriers to Conformational Processes by the Neat Racemization Technique. Part 1: Barriers to Ring Inversion in Dibenzo [a,c] Dinaphtho [2,3-e; 2,3-g] Cyclooctatetraene and Hindered Rotation in 2,2'-Dimethyl Binaphthyl. ResearchGate. Available at: --INVALID-LINK--
-
Meca, L., Reha, D., & Havlas, Z. (2003). Racemization barriers of 1,1′-binaphthyl and 1,1′- binaphthalene-2,2′-diol: A DFT study. Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Lüttringhaus, A., & B. (2006). A Mechanochemical Approach to Deracemization. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
Jones, C. R., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. Available at: --INVALID-LINK--
References
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
identifying side products in the synthesis of 2,2'-dimethoxy-1,1'-binaphthalene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2,2'-dimethoxy-1,1'-binaphthalene. This document is designed for researchers, chemists, and drug development professionals who utilize this important chiral ligand and its precursors. Purity is paramount, as trace impurities can significantly impact the enantioselectivity and efficiency of downstream applications, particularly in asymmetric catalysis.
This guide provides a structured troubleshooting framework in a question-and-answer format to address common issues related to side product formation, identification, and remediation.
Troubleshooting Guide & FAQs
Section 1: Issues in the Oxidative Coupling of 2-Naphthol to BINOL
The first critical step in the synthesis is the oxidative coupling of 2-naphthol to form the 1,1'-bi-2-naphthol (BINOL) backbone. This reaction, typically catalyzed by metal salts like FeCl₃ or CuCl₂, proceeds via a radical mechanism which can be prone to side reactions if not carefully controlled.[1][2]
Answer: This is a common issue indicative of over-oxidation and polymerization. The mechanism for the oxidative coupling of 2-naphthol involves the generation of naphthoxy radicals.[2] While the desired pathway is a controlled dimerization at the C1 position, these high-energy radical intermediates can engage in undesired reactions.
Possible Causes & Solutions:
-
Excessive Temperature: Radical reactions are highly sensitive to heat. High temperatures increase the rate of side reactions, leading to the formation of complex polymeric materials.
-
Recommendation: Maintain strict temperature control as specified in your protocol. If the reaction is highly exothermic, consider slower addition of the oxidant or use an ice bath to manage the temperature.
-
-
Oxidant Stoichiometry: Using a large excess of the oxidant (e.g., FeCl₃) can promote further oxidation of the desired BINOL product into highly colored quinone-like structures and other degradation products.
-
Recommendation: Carefully control the stoichiometry of the oxidant. A modest excess is often required, but a large excess should be avoided. Titrate the oxidant slowly into the reaction mixture.
-
-
Atmosphere: While some protocols use air or oxygen as the terminal oxidant, an uncontrolled atmosphere can lead to unpredictable results.[3]
-
Recommendation: For reproducibility, conduct the reaction under a controlled atmosphere (e.g., Nitrogen or Argon) unless the protocol specifically requires oxygen, in which case the flow or pressure should be controlled.
-
Section 2: Issues in the Methylation of BINOL
The second step is the Williamson ether synthesis, where the hydroxyl groups of BINOL are methylated, typically using an alkylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base.
Answer: The most probable impurity is the mono-methylated intermediate, 2-hydroxy-2'-methoxy-1,1'-binaphthalene . Its polarity is intermediate between the starting diol (BINOL) and the final dimethoxy product, which can complicate purification by column chromatography.
Identification Strategy:
-
Thin-Layer Chromatography (TLC): The mono-methylated species will have an Rƒ value between that of BINOL (most polar, lowest Rƒ) and the target product (least polar, highest Rƒ).
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the mono-methylated compound.
-
¹H NMR Spectroscopy: The most definitive method. The spectrum will show a single methoxy peak (~3.5-3.8 ppm, integrating to 3H) and a remaining, exchangeable hydroxyl proton (-OH), often seen as a broad singlet.
| Compound | Expected Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. δ in CDCl₃) |
| 1,1'-Bi-2-naphthol (BINOL) | 286.32 | No methoxy signals; two broad -OH signals (variable, ~5.0 ppm) |
| 2-Hydroxy-2'-methoxy-1,1'-binaphthalene | 300.35 | One methoxy singlet (3H); one broad -OH signal (1H) |
| This compound (Product) | 314.37 | Two methoxy singlets (total 6H, may be equivalent depending on conformation) |
Prevention & Remediation:
-
Reaction Conditions: Ensure complete deprotonation of both hydroxyl groups. Use a sufficient excess of a strong base (e.g., NaH, K₂CO₃) and allow adequate time for the salt to form before adding the methylating agent.
-
Stoichiometry: Use a slight excess (>2.0 equivalents) of the methylating agent to drive the reaction to completion.
-
Purification: If the impurity is still present, careful column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) can improve separation. Alternatively, recrystallization may be effective if the solubility difference between the desired product and the impurity is significant.[4]
Answer: If side products are not the issue, loss during workup or purification is likely.
-
Cause 1: Hydrolysis of Methylating Agent: Reagents like dimethyl sulfate are sensitive to moisture. Hydrolysis not only consumes the reagent but also produces sulfuric acid, which can complicate the reaction and workup.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
-
-
Cause 2: Emulsion during Workup: The basic aqueous solution used to quench the reaction can form stable emulsions with organic solvents, trapping the product.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
-
-
Cause 3: Product Loss during Recrystallization: The target product may have some solubility in the cold recrystallization solvent.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering, and wash the collected crystals with a minimal amount of ice-cold solvent.
-
Visual Workflows & Pathways
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway showing the two main steps and key side products.
Caption: A decision tree for identifying impurities using analytical data.
Experimental Protocol: TLC Analysis for Reaction Monitoring
This protocol provides a self-validating system to monitor the methylation reaction and identify the presence of starting material and the mono-methylated intermediate.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system: 15% Ethyl Acetate in Hexane (v/v) - Note: This may need optimization.
-
UV lamp (254 nm)
-
Staining solution: Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the Chamber: Pour the developing solvent into the chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, spot three separate lanes on the TLC plate:
-
Lane 1 (Reference): A solution of pure BINOL starting material.
-
Lane 2 (Co-spot): Spot the BINOL solution, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp. Naphthalene rings are highly UV-active.
-
If necessary, dip the plate in a KMnO₄ stain and gently heat with a heat gun. The hydroxyl groups of BINOL and the mono-methylated species will react to give yellow spots on a purple background. The final product will be less reactive.
-
-
Interpret the Results:
-
BINOL (Lane 1): Will show a single, highly polar spot with a low Rƒ.
-
Product: A new, less polar spot with a high Rƒ will appear in Lane 3.
-
Mono-methylated Intermediate: Will appear as a spot with an Rƒ between the BINOL and the product spots.
-
Reaction Completion: The reaction is complete when the BINOL spot in Lane 3 has completely disappeared and only the product spot remains. The co-spot lane helps to definitively confirm the identity of the starting material spot.
-
References
Technical Support Center: Optimizing Reaction Conditions for Demethylation of Binaphthyl Ethers
Welcome to the technical support center for the demethylation of binaphthyl ethers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The guidance provided is rooted in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses common problems that can arise during the demethylation of binaphthyl ethers. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Incomplete or Sluggish Demethylation
Question: My demethylation reaction of a binaphthyl dimethyl ether using boron tribromide (BBr₃) is consistently incomplete, even after prolonged reaction times. What factors could be contributing to this, and how can I improve the conversion rate?
Answer:
Incomplete demethylation is a frequent challenge, often stemming from several factors related to reagent stoichiometry, reaction temperature, and substrate reactivity.
-
Underlying Causes & Solutions:
-
Insufficient BBr₃ Stoichiometry: Boron tribromide is a potent Lewis acid that coordinates with the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[1] It is a common misconception that a 1:1 stoichiometric ratio of BBr₃ to each methoxy group is sufficient. In reality, one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[2] However, practical applications often require a greater excess to drive the reaction to completion, especially with sterically hindered substrates like binaphthyl ethers.
-
Recommendation: Increase the equivalents of BBr₃ incrementally. Start with 1.5 equivalents per methoxy group and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Further additions can be made if the reaction stalls.
-
-
Low Reaction Temperature: While BBr₃ reactions are often initiated at low temperatures (e.g., -78°C or 0°C) to control the initial exothermic reaction, maintaining too low a temperature can significantly slow down the rate of demethylation.[3][4]
-
Recommendation: After the initial addition of BBr₃ at a low temperature, allow the reaction to gradually warm to room temperature.[4] In some cases, gentle heating may be necessary to achieve full conversion, but this should be approached with caution to avoid side reactions.
-
-
Solvent Effects: The choice of solvent is critical. Dichloromethane (DCM) is the most commonly used solvent for BBr₃ demethylations due to its inertness and ability to dissolve both the substrate and the reagent.[4] Using less ideal solvents can hinder the reaction.
-
Recommendation: Ensure you are using dry, anhydrous DCM. The presence of moisture will rapidly quench BBr₃, rendering it inactive.
-
-
Substrate Deactivation: Electron-withdrawing groups on the binaphthyl core can decrease the Lewis basicity of the ether oxygens, making them less susceptible to coordination with BBr₃ and subsequent cleavage.
-
Recommendation: For deactivated substrates, consider more forcing conditions, such as higher equivalents of BBr₃ or extended reaction times at room temperature or slightly above.
-
-
Issue 2: Formation of Undesired Side Products
Question: I am observing significant formation of mono-demethylated and other unidentifiable byproducts during the demethylation of my binaphthyl ether. How can I improve the selectivity and minimize these side reactions?
Answer:
The formation of side products is often a consequence of the reaction conditions being either too harsh or not selective enough for the specific substrate.
-
Underlying Causes & Solutions:
-
Partial Demethylation: The presence of the mono-demethylated product is a clear indication of an incomplete reaction. The factors discussed in Issue 1 are directly applicable here. Optimizing stoichiometry and temperature is key.
-
Ring Bromination: Under harsh conditions (e.g., high temperatures or prolonged exposure to excess BBr₃), electrophilic bromination of the electron-rich naphthyl rings can occur.
-
Recommendation: Maintain a controlled temperature profile. Start the reaction at low temperatures and allow it to warm slowly. Avoid excessive heating. If ring bromination persists, consider using a milder demethylating agent.
-
-
Rearrangement or Degradation: Some sensitive functional groups on the binaphthyl scaffold may not be stable to the strongly acidic conditions generated during the reaction and subsequent aqueous workup.[1]
-
Recommendation: If your substrate contains acid-labile groups, BBr₃ may not be the ideal reagent. Explore alternative, milder demethylation methods.
-
-
Issue 3: Difficulty with Alternative Demethylation Reagents
Question: I am trying to avoid the harshness of BBr₃ and am exploring thiol-based demethylation, but the reaction is not proceeding as expected. What are the key parameters for a successful thiolate-mediated demethylation?
Answer:
Thiolate-mediated demethylation is an excellent, milder alternative that proceeds via an Sₙ2 mechanism where the thiolate anion acts as a strong nucleophile.[5][6] Success with this method hinges on the choice of thiol, base, and solvent.
-
Underlying Causes & Solutions:
-
Inefficient Thiolate Generation: The active nucleophile is the thiolate anion, which must be generated in situ using a suitable base.
-
Inappropriate Solvent: The reaction requires a polar aprotic solvent to dissolve the thiolate salt and facilitate the Sₙ2 reaction.
-
Odor and Handling of Thiols: Many low-molecular-weight thiols have a potent and unpleasant odor.
-
Steric Hindrance: The bulky nature of the binaphthyl system can sterically hinder the approach of the thiolate nucleophile.
-
Recommendation: This method may require elevated temperatures (refluxing in DMF or NMP) and longer reaction times to overcome steric barriers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the demethylation of binaphthyl ethers?
A1: The most common methods involve the use of strong Lewis acids, with boron tribromide (BBr₃) being a widely used reagent due to its effectiveness under relatively mild conditions.[3][4] Other methods include heating with strong protic acids like hydrobromic acid (HBr), or employing strong nucleophiles such as thiolates (e.g., sodium ethanethiolate or sodium dodecanethiolate).[4][5] More recently, microwave-assisted demethylations using reagents like pyridine hydrochloride or ionic liquids have been developed for faster and more efficient reactions.[11][12][13]
Q2: How does the mechanism of BBr₃ demethylation work?
A2: The demethylation of aryl methyl ethers with BBr₃ begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center.[1] This coordination makes the methyl group more susceptible to nucleophilic attack. A bromide ion, either from another BBr₃ molecule or from the dissociation of the initial adduct, then attacks the methyl group in an Sₙ2-like fashion, leading to the cleavage of the carbon-oxygen bond.[14][15] The resulting aryloxydibromoborane is then hydrolyzed during aqueous workup to yield the final binaphthol product.[1]
Q3: Are there any "greener" or more environmentally friendly methods for demethylation?
A3: Yes, research has focused on developing more sustainable demethylation protocols. Microwave-assisted synthesis using ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), offers a greener alternative as the ionic liquid can function as both the cleaving agent and the solvent, minimizing waste.[11] Additionally, methods using mineral acids like HCl in high-temperature water have been explored as a cheap and efficient green alternative.[16][17] Biocatalytic approaches using enzymes like monooxygenases are also emerging as a highly selective and environmentally benign option, though they may have substrate limitations.[18]
Q4: How can I effectively monitor the progress of my demethylation reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system should be chosen to clearly separate the starting material (binaphthyl dimethyl ether), the mono-demethylated intermediate, and the final product (binaphthol). Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis and to accurately determine the ratio of products, high-performance liquid chromatography (HPLC) is the preferred method.
Q5: What is the standard workup and purification procedure for a BBr₃ demethylation reaction?
A5: After the reaction is deemed complete, it is crucial to quench the excess BBr₃ carefully. The reaction mixture is typically cooled in an ice bath and slowly quenched by the dropwise addition of methanol, followed by water.[9] This process is highly exothermic. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution (to remove acidic byproducts), and brine. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product is often purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexane, to yield the pure binaphthol.[19][20]
Data & Protocols
Table 1: Comparison of Common Demethylation Reagents for Aryl Methyl Ethers
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | DCM, -78°C to RT | High efficiency, good functional group tolerance (esters, double bonds)[3] | Harsh, moisture-sensitive, can cause ring bromination[9] |
| HBr | 47% aqueous solution, high temp (reflux) | Inexpensive, readily available | Harsh conditions, low functional group tolerance[4][9] |
| Thiolates (e.g., NaSEt, Dodecanethiol/NaOH) | DMF or NMP, high temp (reflux) | Milder than strong acids, avoids acidic conditions[6][8] | Requires high temperatures, malodorous (for low MW thiols), may be slow[9] |
| Pyridine HCl | Neat, high temp or microwave irradiation | Solvent-free (microwave), effective for certain substrates[1][21] | High temperatures required, potentially harsh[1] |
| Ionic Liquids (e.g., [bmim][Br]) | Microwave irradiation | Green chemistry approach, reusable reagent/solvent[11] | May require specialized microwave equipment, substrate scope can be limited |
Experimental Protocol: General Procedure for BBr₃ Demethylation
-
Dissolve the binaphthyl dimethyl ether (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C (or -78°C for sensitive substrates) using an ice-water or dry ice-acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (typically 2.2-3.0 equiv, i.e., 1.1-1.5 equiv per methyl group) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure binaphthol.
Visualization of Method Selection
The following workflow provides a decision-making guide for selecting an appropriate demethylation strategy.
Caption: Decision workflow for selecting a demethylation method.
BBr₃ Demethylation Mechanism
This diagram illustrates the key steps in the cleavage of an aryl methyl ether using boron tribromide.
Caption: Mechanism of BBr₃-mediated ether demethylation.
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
- 6. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. scribd.com [scribd.com]
- 21. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2,2'-Dimethoxy-1,1'-binaphthalene
Welcome to the technical support guide for the purification of 2,2'-dimethoxy-1,1'-binaphthalene. This resource is designed for chemistry professionals engaged in organic synthesis, catalysis, and drug development. Here, we address common challenges encountered during the isolation of this valuable chiral ligand, with a focus on removing residual starting materials. Our guidance is rooted in fundamental chemical principles and validated laboratory practices to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most probable starting material-related impurities I should be looking for?
The nature of the residual starting material is entirely dependent on your synthetic route. The two most common preparations present different impurity profiles:
-
Williamson Ether Synthesis from BINOL: This is the most prevalent method, involving the methylation of 1,1'-bi-2-naphthol (BINOL). The primary impurities will be unreacted (R)- or (S)-BINOL and the mono-methylated intermediate , 2-hydroxy-2'-methoxy-1,1'-binaphthalene.
-
Ullmann Coupling: This route typically involves the copper-catalyzed homocoupling of a 1-halo-2-methoxynaphthalene (e.g., 1-bromo-2-methoxynaphthalene). In this case, the key impurity is the unreacted 1-halo-2-methoxynaphthalene . Dehalogenated byproducts like 2-methoxynaphthalene can also be present.[1][2]
Identifying the correct starting material is the critical first step in selecting an efficient purification strategy. A preliminary Thin Layer Chromatography (TLC) or ¹H NMR spectrum of your crude product is highly recommended.
Q2: My crude ¹H NMR indicates significant unreacted BINOL. What is the most efficient first step for its removal?
The most effective initial purification step is a liquid-liquid extraction with an aqueous base . The phenolic hydroxyl groups of BINOL are weakly acidic and will readily deprotonate in the presence of a base like sodium hydroxide (NaOH) to form the water-soluble disodium salt. Your desired product, this compound, lacks these acidic protons and will remain in the organic layer.
This simple wash is remarkably effective at removing the bulk of BINOL before proceeding to chromatography or recrystallization, saving significant time and resources.
Q3: I performed a base wash, but my product is still not pure. What should I try next?
After a base wash, the remaining impurities are likely the mono-methylated intermediate or other non-acidic contaminants. At this stage, you have two primary options: recrystallization and flash column chromatography .
-
Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent system can be found. For this compound, which is a crystalline solid with a melting point of approximately 227-231°C, this is a highly viable option.[3] A solvent screen is recommended to find conditions where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. Anisole has been reported as an effective solvent for the crystallization of this compound.[4]
-
Flash Column Chromatography: This is the most powerful and versatile method for separating compounds with different polarities. Given the significant polarity difference between your diether product, the mono-methylated intermediate, and any residual BINOL, silica gel chromatography provides excellent separation.
Q4: How can I reliably monitor the progress of my column chromatography?
Thin Layer Chromatography (TLC) is the essential tool for monitoring your column. It helps you identify which fractions contain your desired product and assess their purity before combining them. A typical solvent system for both TLC and column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5]
The table below provides a general guide to the expected elution order and relative Rf values on a silica gel TLC plate.
| Compound | Structure | Polarity | Expected Rf Value (Hexanes/EtOAc) |
| This compound | Diether | Low | High |
| Mono-methylated Intermediate | Ether-Phenol | Medium | Medium |
| 1,1'-Bi-2-naphthol (BINOL) | Diol | High | Low |
| 1-Bromo-2-methoxynaphthalene | Halo-Ether | Low | High (similar to product) |
Note: Rf values are highly dependent on the exact solvent ratio. The goal is to find a ratio where the product has an Rf of ~0.3-0.4 for optimal separation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product remains oily, fails to crystallize. | 1. Significant amount of residual solvent. 2. High concentration of impurities disrupting the crystal lattice. | 1. Dry the product thoroughly under high vacuum. 2. Perform flash column chromatography to remove impurities before attempting recrystallization. |
| TLC shows a single spot, but NMR reveals impurities. | 1. Impurities have a very similar Rf to the product in the chosen TLC system. 2. Impurity is not UV-active and does not stain (e.g., residual grease). | 1. Test different TLC solvent systems (e.g., switch ethyl acetate to dichloromethane) to achieve better separation. 2. Use a different visualization method for the TLC plate (e.g., potassium permanganate stain). Purify via recrystallization. |
| Significant product loss during aqueous base wash. | 1. Emulsion formation at the organic/aqueous interface. 2. The organic solvent used has some solubility in the aqueous phase. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Ensure you are using a water-immiscible solvent like dichloromethane, ethyl acetate, or diethyl ether. Perform multiple back-extractions of the aqueous layer with fresh organic solvent. |
| Product co-elutes with starting material during column chromatography. | 1. The starting material is from an Ullmann coupling (e.g., 1-bromo-2-methoxynaphthalene), which has a polarity very close to the product. | 1. Use a very shallow solvent gradient (or isocratic elution) with a low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). 2. Use a longer chromatography column to increase the number of theoretical plates. 3. If chromatography fails, attempt careful recrystallization. |
Purification Workflows & Protocols
The choice of purification strategy depends on the starting material impurity. The following workflow illustrates the decision-making process.
Caption: Decision workflow for purifying this compound.
Protocol 1: Aqueous Base Wash for BINOL Removal
This protocol is designed for a crude product obtained from the methylation of BINOL.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. A typical concentration is ~50-100 mg/mL.
-
Extraction: Add an equal volume of a 1 M sodium hydroxide (NaOH) aqueous solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. The upper layer will be organic (depending on solvent density) and the lower layer will be aqueous. The aqueous layer contains the sodium salt of BINOL.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) with fresh 1 M NaOH solution one more time.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and base.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is a general guide for purification on a silica gel column.[6]
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexanes/Ethyl Acetate) that provides good separation between your product and impurities, with a target Rf of 0.3-0.4 for the product.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Add the eluent to the column and apply gentle positive pressure. Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitoring: Spot fractions onto TLC plates to identify which ones contain the pure product.
-
Combination and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent by rotary evaporation to obtain the final, purified this compound.
References
long-term stability and storage conditions for 2,2'-dimethoxy-1,1'-binaphthalene
Welcome to the technical support center for 2,2'-dimethoxy-1,1'-binaphthalene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this critical chiral ligand in your experiments. Here, you will find in-depth answers to frequently asked questions and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air.[1][2] While it is stable at room temperature for shorter periods, for long-term storage, refrigeration (2-8°C) is recommended.[3] The compound is a combustible solid, so it should be stored away from sources of ignition.[4]
Q2: How sensitive is this compound to light?
While specific photostability data for this compound is not extensively documented, the parent compound, 1,1'-bi-2-naphthol (BINOL), is known to undergo photo-racemization upon exposure to UV light. Therefore, it is crucial to protect this compound from light, especially UV radiation, to maintain its enantiomeric purity over time. Always store the compound in an amber vial or a light-blocking container.
Q3: Can this compound degrade in the presence of air (oxygen)?
Binaphthyl compounds can be susceptible to oxidation, which may lead to the formation of undesired byproducts.[5][6] While it is a stable solid, long-term exposure to air, especially in the presence of light or heat, could potentially lead to gradual degradation. For this reason, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, particularly for high-purity applications in sensitive catalytic reactions.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color from its typical white to off-white or yellowish appearance, or a change in its crystalline form. However, more subtle degradation, such as partial racemization or the formation of non-colored byproducts, may not be visible. Therefore, it is essential to periodically assess the purity of the compound, especially if it has been stored for an extended period or if you observe unexpected experimental results.
Q5: What is the expected shelf life of this compound?
When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is a stable compound with a long shelf life. However, the exact shelf life can depend on the initial purity and the stringency of the storage conditions. For critical applications, it is advisable to re-analyze the purity of the compound after a few years of storage.
Troubleshooting Guide
Unexpected results in asymmetric synthesis can often be traced back to the quality of the chiral ligand. This guide will help you troubleshoot common issues you might encounter.
Scenario 1: Low Enantioselectivity in a Catalytic Reaction
You are performing an asymmetric reaction where this compound is used as a chiral ligand, but the enantiomeric excess (ee) of your product is significantly lower than expected.
-
Potential Cause 1: Racemization of the Ligand. The axial chirality of the binaphthyl backbone is crucial for inducing stereoselectivity.[7] If the ligand has partially racemized, the catalytic system will produce a mixture of enantiomers, leading to a lower ee.
-
Troubleshooting Steps:
-
Assess Enantiomeric Purity: Analyze the enantiomeric purity of your this compound sample using chiral High-Performance Liquid Chromatography (HPLC).[8][9][10] Compare the result with the certificate of analysis provided by the supplier.
-
Review Storage Conditions: Ensure that the ligand has been consistently stored in a dark environment to prevent photo-racemization.
-
Source a New Batch: If racemization is confirmed, it is best to use a fresh, unopened batch of the ligand with a verified high enantiomeric purity.
-
-
-
Potential Cause 2: Chemical Degradation of the Ligand. The presence of impurities from degradation can interfere with the catalytic cycle and reduce enantioselectivity.[11][12]
-
Troubleshooting Steps:
-
Check for Impurities: Analyze your ligand sample by ¹H NMR and ¹³C NMR spectroscopy to check for unexpected signals that may indicate the presence of degradation products.[13][14][15] Compare the spectra with a reference spectrum of a pure sample.
-
Consider Potential Degradation Pathways:
-
Hydrolysis of Methylethers: Under acidic or strongly basic conditions, the methoxy groups could be hydrolyzed to hydroxyl groups, forming 2,2'-dihydroxy-1,1'-binaphthalene (BINOL). This would alter the electronic and steric properties of the ligand.
-
Oxidation: Oxidative degradation of the aromatic rings could lead to the formation of quinone-like structures or other oxygenated byproducts.
-
-
Purify the Ligand: If impurities are detected, you may be able to purify the ligand by recrystallization. However, for sensitive catalytic applications, using a new, high-purity batch is often more reliable.
-
-
Scenario 2: Low or No Catalytic Activity
Your reaction is sluggish or does not proceed to completion, suggesting an issue with the catalyst's activity.
-
Potential Cause: Presence of Catalyst Poisons. Certain impurities in the ligand can act as poisons to the metal catalyst, inhibiting its activity.
-
Troubleshooting Steps:
-
Analyze for Trace Impurities: Consider more sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect trace impurities in your ligand that might not be apparent in NMR or standard HPLC.
-
Review Synthesis Byproducts: If you synthesized the ligand in-house, review the synthetic route for potential byproducts that could be difficult to remove during purification and might interfere with the catalysis.
-
Use High-Purity Reagents: Ensure that all other reagents and solvents used in the reaction are of high purity and free from potential catalyst poisons.
-
-
Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C for long-term) or Room Temperature (for short-term) | Minimizes the rate of potential degradation reactions.[3] |
| Atmosphere | Tightly sealed container; Inert gas (N₂ or Ar) for long-term | Prevents exposure to moisture and atmospheric oxygen, which can lead to hydrolysis or oxidation. |
| Light | Store in a dark, light-blocking container (e.g., amber vial) | Protects against photo-racemization and light-induced degradation. |
| Handling | Use in a well-ventilated area or under a fume hood.[1] Wear appropriate personal protective equipment (gloves, safety glasses). | The compound is classified as causing serious eye damage.[4] |
Experimental Protocols: Purity Assessment
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Chemical Shifts: Compare the observed chemical shifts with reference spectra. Key signals to look for are the methoxy protons (singlet, typically around 3.5-4.0 ppm) and the aromatic protons in the naphthalene rings.
-
Integration: Integrate the signals to confirm the correct proton ratios.
-
Impurities: Look for any unexpected peaks. Small peaks may indicate the presence of residual solvents from synthesis or degradation products.
-
Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) for the separation of binaphthyl atropisomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized for your specific column and system.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Diagrams
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00806K [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (R)-(+)-2,2′-二甲氧基-1,1′-联萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,2'-binaphthalene(612-78-2) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of 2,2'-Dimethoxy-1,1'-binaphthalene
Introduction: The Imperative of Purity in Asymmetric Synthesis
2,2'-Dimethoxy-1,1'-binaphthalene is a cornerstone of modern organic chemistry. As an axially chiral molecule, it serves as a critical precursor to widely used ligands, such as MeO-BIPHEP, in the field of asymmetric catalysis.[1] The stereochemical outcome of reactions catalyzed by these ligands is exquisitely sensitive to their enantiomeric and chemical purity. The presence of even minute quantities of the opposite enantiomer or structurally related impurities can drastically reduce enantioselectivity and yield, leading to compromised results in drug development and fine chemical synthesis.[2]
Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental necessity for ensuring the reliability and reproducibility of synthetic protocols. This guide provides an in-depth comparison of the principal analytical methods for the comprehensive purity assessment of this compound, moving beyond procedural steps to elucidate the causality behind methodological choices. We will explore chromatographic, spectroscopic, and thermal techniques, offering field-proven insights and detailed protocols to empower researchers in their pursuit of chemical excellence.
Chapter 1: Chromatographic Methods - The Workhorse of Purity Analysis
Chromatography is indispensable for separating the target analyte from potential impurities, including constitutional isomers, precursors, and, crucially, its own enantiomer.[3] The choice between achiral and chiral chromatography depends on the specific purity attribute being investigated.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is the primary method for determining chemical purity. It separates compounds based on their hydrophobicity, effectively resolving this compound from more or less polar impurities.
Causality of Method Design: The C18 stationary phase provides a nonpolar environment. A mobile phase gradient starting with a higher water content allows for the retention of nonpolar compounds. Gradually increasing the proportion of the organic solvent (e.g., acetonitrile) then elutes compounds in order of increasing hydrophobicity. UV detection is ideal due to the strong chromophore of the binaphthyl system.[4]
Experimental Protocol: RP-HPLC for Chemical Purity
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL solution.
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC or UPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[5]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Chiral HPLC for Enantiomeric Purity (Enantiomeric Excess)
For a chiral molecule, chemical purity alone is insufficient. Enantiomeric excess (e.e.) is the critical parameter that defines its utility in asymmetric synthesis. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this determination.[6]
Causality of Method Design: CSPs create a chiral environment that allows for diastereomeric interactions between the enantiomers of the analyte and the stationary phase. These transient interactions have different energies for the R and S enantiomers, resulting in different retention times and enabling their separation. Polysaccharide-based CSPs are particularly effective for binaphthyl derivatives due to a combination of hydrogen bonding, π-π stacking, and steric interactions.[7][8]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in the mobile phase.
-
Instrumentation & Conditions:
-
Instrument: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Column: Chiral stationary phase, e.g., cellulose or amylose-based (e.g., CHIRALCEL® OD-H).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2).
-
% e.e. = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100%
-
Table 1: Comparison of HPLC Methods
| Parameter | Achiral RP-HPLC | Chiral HPLC |
| Primary Purpose | Determination of chemical purity (impurities, byproducts) | Determination of enantiomeric purity (e.e.) |
| Stationary Phase | C18, C8 (nonpolar) | Chiral Selector (e.g., polysaccharide-based) |
| Mobile Phase | Typically polar (Water/Acetonitrile/Methanol gradient) | Typically nonpolar (Hexane/Isopropanol isocratic) |
| Key Output | % Area Purity | % Enantiomeric Excess |
| Primary Interaction | Hydrophobic interactions | Transient diastereomeric interactions |
Chapter 2: Quantitative NMR (qNMR) - The Absolute Method
While chromatography provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a path to absolute purity determination without requiring a reference standard of the analyte itself.[9] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[11][12]
Causality of Method Design: The success of qNMR hinges on ensuring a fully relaxed state for all relevant nuclei before each pulse, which is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T1) of any signal being quantified.[13] An internal standard is chosen that has signals in a clear region of the spectrum, is stable, non-volatile, and has a known, high purity. Maleic acid or dimethyl sulfone are common choices.
Workflow for qNMR Purity Assessment
Caption: Workflow for purity determination by qNMR.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) ~10 mg of this compound (analyte).
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, purity > 99.5%).
-
Dissolve both solids completely in a precise volume (~0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (or 5x the longest T1).
-
Acquisition Time (aq): ~3-4 seconds.
-
Number of Scans (NS): 16-64, to achieve a signal-to-noise ratio > 250 for the peaks to be integrated.
-
Temperature: Maintain a constant temperature, e.g., 298 K.[13]
-
-
Data Processing:
-
Apply Fourier transformation with zero-filling.
-
Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum.
-
-
Calculation:
-
Select well-resolved signals for both the analyte and the internal standard. For this compound, the methoxy protons (-OCH₃) often provide a clean singlet.[14]
-
Use the following equation to calculate the purity of the analyte (Pₛ):[11]
Pₛ (%) = (Iₛ / I_IC) * (N_IC / Nₛ) * (Mₛ / M_IC) * (m_IC / mₛ) * P_IC (%)
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molecular weight (Analyte: 314.38 g/mol )
-
m: Mass
-
P: Purity of the internal standard
-
Subscripts ₛ and IC: Refer to the analyte sample and internal calibrant, respectively.
-
Chapter 3: Supporting Analytical Techniques
While HPLC and qNMR provide quantitative purity data, other techniques are essential for structural confirmation and identification of specific impurities.
Structural Confirmation by NMR and Mass Spectrometry
Before any quantitative analysis, the identity of the bulk material must be unequivocally confirmed.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide a detailed fingerprint of the molecular structure. The observed chemical shifts, coupling constants, and signal multiplicities must match the expected structure of this compound.[15][16] The aromatic region of the ¹H NMR spectrum is complex but characteristic.[17][18]
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the analyte (m/z = 314.4) and can help identify impurities based on their mass-to-charge ratios and fragmentation patterns.[14][19]
Thermal Analysis (DSC & TGA)
Thermal methods offer valuable macroscopic insights into purity.
-
Differential Scanning Calorimetry (DSC): A pure crystalline solid exhibits a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak.[20] For this compound, the melting point is reported to be around 227-231 °C.[2] A broad peak below this range would suggest the presence of impurities.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is highly effective for quantifying non-volatile impurities (e.g., inorganic salts, which will remain as residue) and volatile components like residual solvents, which will be observed as a mass loss at temperatures below the boiling point of the solvent.[21][22]
Decision Workflow for Purity Analysis
Caption: Decision-making workflow for purity assessment.
Overall Comparison and Integrated Strategy
No single technique can provide a complete purity profile. A synergistic approach is essential for a comprehensive and reliable assessment.
Table 2: Comparative Summary of Purity Assessment Methods
| Method | Primary Application | Principle | Sensitivity | Key Advantages | Key Limitations |
| RP-HPLC | Chemical Purity | Differential partitioning | High (sub-µg/mL) | Excellent for resolving byproducts; high throughput. | Relative quantification; requires analyte-specific standard for absolute values. |
| Chiral HPLC | Enantiomeric Purity | Diastereomeric interactions | High (sub-µg/mL) | Gold standard for e.e. determination. | Requires specialized, expensive columns; method development can be intensive. |
| qNMR | Absolute Purity | Signal proportional to molar concentration | Moderate (mg/mL) | Absolute quantification without identical standard; high precision.[9] | Lower sensitivity than HPLC; risk of signal overlap in complex mixtures. |
| MS (LC/GC) | Impurity ID | Mass-to-charge ratio | Very High (pg-ng/mL) | Unambiguous identification of unknown impurities. | Not inherently quantitative without calibration. |
| DSC | Crystalline Purity | Melting point depression | Low | Fast screening for overall purity and crystalline form. | Insensitive to impurities that form solid solutions; non-specific. |
| TGA | Residuals Content | Mass loss on heating | Moderate | Excellent for quantifying non-volatile/volatile residuals (solvents, water). | Cannot identify the components causing mass loss. |
Recommended Integrated Strategy:
-
Initial Screening & Identification: Confirm the structure and molecular weight using ¹H NMR and LC-MS .
-
Quantitative Assessment:
-
Determine the chemical purity using a validated RP-HPLC method.
-
Determine the enantiomeric excess using Chiral HPLC .
-
For primary standards or high-value materials, perform qNMR analysis to obtain an independent, absolute purity value that validates the HPLC results.
-
-
Residuals Analysis: Use TGA to quantify any residual solvents or inorganic materials.
-
Final Verification: Correlate the sharp melting point from DSC with the high purity values obtained from chromatography and qNMR.
By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating system, ensuring that the this compound used in their critical applications is of the highest possible and most rigorously documented purity.
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. env.go.jp [env.go.jp]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. rssl.com [rssl.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2,2'-binaphthalene(612-78-2) 1H NMR spectrum [chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
- 21. mdpi.com [mdpi.com]
- 22. cetco.com [cetco.com]
A Comparative Performance Guide to Binaphthyl-Based Phosphoramidite Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the privileged ligand scaffolds, those built upon the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone have demonstrated remarkable success. This guide provides an in-depth performance comparison of a prominent class of these ligands: binaphthyl-based phosphoramidites. We will delve into their efficacy in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically defined molecules.
The Rise of Phosphoramidites: A Paradigm Shift in Ligand Design
Historically, bidentate phosphines were considered the gold standard for achieving high enantioselectivity in asymmetric catalysis. The prevailing belief was that a rigid, chelating ligand framework was essential to effectively control the stereochemical outcome of a reaction. However, the pioneering work of Feringa and others challenged this dogma, introducing monodentate phosphoramidite ligands that exhibited exceptional levels of stereocontrol.[1][2] These ligands, particularly those derived from the BINOL scaffold, offer a unique combination of modularity, ease of synthesis, and remarkable performance across a spectrum of catalytic reactions.[2][3]
The modular nature of phosphoramidite ligands, with distinct diol and amine components, allows for facile fine-tuning of their steric and electronic properties. This "mix-and-match" approach enables the rapid generation of ligand libraries and the optimization of catalysts for specific applications, a significant advantage in both academic research and industrial process development.
Performance in Key Asymmetric Transformations
The true measure of a chiral ligand lies in its performance in a variety of asymmetric catalytic reactions. Here, we compare the efficacy of several representative binaphthyl-based phosphoramidite ligands in three cornerstone transformations: rhodium-catalyzed asymmetric hydrogenation, copper-catalyzed asymmetric conjugate addition, and iridium-catalyzed asymmetric allylic substitution.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely utilized method for the synthesis of chiral compounds. The performance of several BINOL-derived phosphoramidite ligands in the rhodium-catalyzed hydrogenation of a standard substrate, methyl 2-acetamidoacrylate, is summarized in Table 1.
Table 1: Performance of Binaphthyl-Based Phosphoramidite Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate.
| Ligand | Structure | Conversion (%) | ee (%) | Ref. |
| MonoPhos (L1) | A simple and widely used monodentate phosphoramidite. | >99 | 95 | [4][5] |
| PipPhos (L2) | A derivative with a piperidine moiety. | >99 | >99 | [3] |
| MorfPhos (L3) | A derivative with a morpholine moiety. | >99 | 98 | [3] |
| (S,S,S)-PEAPhos | A phosphine-phosphoramidite ligand. | >99 | 99 | [6] |
Reaction conditions: Typically [Rh(COD)₂]BF₄ (1 mol%), Ligand (2.2 mol%), Substrate (1 mmol), H₂ (10 bar), CH₂Cl₂ (5 mL), 25 °C, 12 h.
The data clearly indicates that while the parent MonoPhos ligand provides excellent enantioselectivity, modifications to the amine moiety, as seen in PipPhos and MorfPhos, can lead to near-perfect stereocontrol.[3] Bidentate phosphine-phosphoramidite ligands like PEAPhos also demonstrate exceptional performance.[6] The choice of ligand can be guided by the specific substrate and desired level of enantiopurity.
Copper-Catalyzed Asymmetric Conjugate Addition
The copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. The performance of different BINOL-based phosphoramidites in the addition of diethylzinc to cyclohexenone is presented in Table 2.
Table 2: Performance of Binaphthyl-Based Phosphoramidite Ligands in the Cu-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone.
| Ligand | Structure | Yield (%) | ee (%) | Ref. |
| (S)-L4 | A standard BINOL-derived phosphoramidite. | 95 | 85 | [1] |
| (S,R,R)-L5 | A ligand with a chiral amine moiety. | >95 | 98 | [1] |
| (S)-SpiroPhos (L6) | A spirobiindane-based phosphoramidite. | 96 | 98 | [7][8] |
Reaction conditions: Typically Cu(OTf)₂ (1-3 mol%), Ligand (2-6 mol%), Substrate (1 mmol), Et₂Zn (1.5-2.0 equiv), Toluene or CH₂Cl₂, -20 to 0 °C, 1-3 h.
In this transformation, the steric bulk of the amine moiety plays a crucial role in achieving high enantioselectivity.[1] Ligands incorporating chiral amines or a rigid spirocyclic backbone, such as (S,R,R)-L5 and (S)-SpiroPhos, have shown to be particularly effective, delivering the product with excellent yields and enantiomeric excesses.[1][7][8]
Iridium-Catalyzed Asymmetric Allylic Substitution
Iridium-catalyzed asymmetric allylic substitution has emerged as a versatile method for the formation of C-C and C-N bonds. A comparative kinetic study of various phosphoramidite ligands in the iridium-catalyzed allylic amination of cinnamyl acetate with benzylamine is highlighted in Table 3.
Table 3: Performance of Binaphthyl-Based Phosphoramidite Ligands in the Ir-Catalyzed Asymmetric Allylic Amination of Cinnamyl Acetate.
| Ligand | Amine Substituent | Time for >95% Conversion (h) | ee (%) | Ref. |
| L1 (Hartwig's Ligand) | H | 20 | 94 | [8] |
| L2 | 2-MeO-Ph | 20 | 95 | [8] |
| L6 | 2-Me-Ph | <3 | 97 | [8] |
Reaction conditions: Typically [Ir(COD)Cl]₂ (1 mol%), Ligand (2.2 mol%), Substrate (1 mmol), Benzylamine (1.2 equiv), THF, 25 °C.
This study reveals a dramatic influence of the substituents on the aryl group of the amine moiety on the reaction rate and enantioselectivity. A simple methyl group at the ortho position (L6) leads to a significant acceleration of the reaction and a notable improvement in enantioselectivity compared to the unsubstituted or methoxy-substituted analogues.[8] This underscores the importance of fine-tuning the ligand structure for optimal catalytic performance.
The Causality Behind Experimental Choices: Steric and Electronic Effects
The performance of a binaphthyl-based phosphoramidite ligand is intricately linked to its steric and electronic properties, which are dictated by the substituents on both the BINOL backbone and the amine moiety.
Steric Effects: The bulky binaphthyl backbone creates a well-defined chiral pocket around the metal center. Substituents at the 3,3'-positions of the BINOL core can further modulate the size and shape of this pocket, influencing substrate approach and, consequently, the stereochemical outcome.[6][9] Similarly, bulky groups on the amine component can significantly impact the ligand's coordination to the metal and the overall steric environment of the catalyst.
Electronic Effects: The electronic nature of the substituents can influence the electron density at the phosphorus atom and, by extension, the catalytic activity of the metal center. Electron-withdrawing groups on the BINOL backbone or the amine moiety can enhance the π-acceptor properties of the ligand, which can be beneficial in certain catalytic cycles.[10] Conversely, electron-donating groups can increase the electron density on the metal, potentially altering its reactivity.
The interplay of these steric and electronic effects is complex and often reaction-specific. Therefore, a systematic screening of a library of ligands with diverse steric and electronic features is often the most effective strategy for identifying the optimal catalyst for a given transformation.
Experimental Protocols
To facilitate the application of these powerful catalysts, detailed experimental protocols for key reactions are provided below.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 2.2 mol%) are dissolved in anhydrous and degassed CH₂Cl₂ (2 mL) in a Schlenk tube. The solution is stirred at room temperature for 20 minutes.
Hydrogenation: To the catalyst solution, a solution of the substrate (e.g., methyl 2-acetamidoacrylate, 143 mg, 1.0 mmol) in CH₂Cl₂ (3 mL) is added. The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to the desired hydrogen pressure (e.g., 10 bar) and the reaction mixture is stirred at 25 °C for the specified time (e.g., 12 hours).
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition
Catalyst Preparation: In a glovebox, Cu(OTf)₂ (3.6 mg, 0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 2.2 mol%) are dissolved in anhydrous toluene (2 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes.
Conjugate Addition: The catalyst solution is cooled to the desired temperature (e.g., -20 °C). A solution of the α,β-unsaturated substrate (e.g., cyclohexenone, 96 mg, 1.0 mmol) in toluene (1 mL) is added, followed by the dropwise addition of a solution of diethylzinc (1.5 mL of a 1.0 M solution in hexanes, 1.5 mmol). The reaction mixture is stirred at -20 °C for the specified time (e.g., 3 hours).
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Mechanistic Insights and Visualization
Understanding the catalytic cycle and the origin of stereoselectivity is crucial for the rational design of new and improved catalysts. The following diagrams, rendered in DOT language, illustrate the proposed catalytic cycles for rhodium-catalyzed asymmetric hydrogenation and the role of the chiral ligand in controlling the stereochemical outcome.
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
The chiral phosphoramidite ligand (L*) creates a specific steric and electronic environment that favors the coordination of the prochiral olefin in one specific orientation. This facial selectivity during the coordination step is the primary determinant of the final product's stereochemistry. The subsequent steps of oxidative addition of hydrogen, migratory insertion, and reductive elimination proceed to deliver the enantiomerically enriched product.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BINOL-derived phosphoramidites in asymmetric hydrogenation: can the presence of a functionality in the amino group influence the catalytic outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Highly enantioselective copper-catalyzed conjugate addition of diethylzinc to enones using chiral spiro phosphoramidites as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2,2'-Dimethoxy-1,1'-binaphthalene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral ligands and advanced molecular architectures, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of the spectroscopic data used to confirm the structure of 2,2'-dimethoxy-1,1'-binaphthalene, a key atropisomeric compound. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), comparing the spectral features of the target molecule with its immediate precursor, 1,1'-bi-2-naphthol (BINOL), to highlight the key transformations and provide a robust framework for structural verification.
The Critical Role of Spectroscopy in Atropisomeric Systems
Atropisomers, stereoisomers arising from restricted rotation about a single bond, present unique characterization challenges. For molecules like this compound, where the two naphthalene rings are not coplanar, the resulting chiral scaffold is of significant interest in asymmetric catalysis. Spectroscopic techniques are not merely for routine confirmation; they are essential tools to probe the three-dimensional structure and electronic environment of these fascinating molecules.
Comparative Spectroscopic Analysis: this compound vs. 1,1'-Bi-2-naphthol (BINOL)
The synthesis of this compound typically involves the methylation of the hydroxyl groups of BINOL. This chemical modification induces distinct changes in the spectroscopic signatures, providing clear evidence of a successful transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By comparing the ¹H and ¹³C NMR spectra of this compound with its precursor, BINOL, we can pinpoint the exact changes in the molecular structure.
¹H NMR Spectroscopy Data Comparison
| Compound | Key Proton Signals (δ, ppm) | Interpretation |
| This compound | ~3.8 (s, 6H) | Singlet corresponding to the six protons of the two equivalent methoxy groups. The appearance of this signal is a primary indicator of successful methylation. |
| ~7.0-8.0 (m, 12H) | Complex multiplet region for the aromatic protons on the naphthalene rings. | |
| 1,1'-Bi-2-naphthol (BINOL) | ~5.0-5.5 (br s, 2H) | Broad singlet for the two hydroxyl protons. This signal is absent in the spectrum of the methylated product.[1][2] |
| ~7.1-8.0 (m, 12H) | Complex multiplet region for the aromatic protons.[1][2] |
The most telling difference in the ¹H NMR spectra is the disappearance of the broad hydroxyl proton signal from BINOL and the emergence of a sharp singlet around 3.8 ppm for the methoxy protons in this compound. This singlet integrates to six protons, confirming the presence of two methoxy groups.
¹³C NMR Spectroscopy Data Comparison
| Compound | Key Carbon Signals (δ, ppm) | Interpretation |
| This compound | ~56 | Signal for the methoxy carbons. This is a key diagnostic peak absent in the BINOL spectrum. |
| ~115-155 | Aromatic and quaternary carbon signals. | |
| 1,1'-Bi-2-naphthol (BINOL) | No signal in the methoxy region. | |
| ~110-153 | Aromatic and quaternary carbon signals, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. |
The ¹³C NMR spectrum of this compound will feature a distinct peak in the aliphatic region (around 56 ppm) corresponding to the methoxy carbons. This, in conjunction with the changes in the aromatic region, provides conclusive evidence of the structural modification.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Logical Interpretation of NMR Data
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The conversion of BINOL to its dimethoxy ether is clearly observed in the IR spectrum.
FTIR Spectroscopy Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~3050 (aromatic C-H stretch) | Characteristic of the naphthalene rings. |
| ~2950, 2850 (aliphatic C-H stretch) | Indicates the presence of the methyl groups of the methoxy functionality. | |
| ~1250 (C-O stretch) | Strong absorption characteristic of an aryl ether. | |
| No broad band at ~3200-3600 | The absence of the O-H stretching band is a key confirmation of the reaction's success. | |
| 1,1'-Bi-2-naphthol (BINOL) | ~3200-3600 (broad, strong) | Characteristic O-H stretching vibration of the hydroxyl groups.[2] |
| ~3050 (aromatic C-H stretch) | Naphthalene C-H bonds.[2] | |
| ~1215 (C-O stretch) | Phenolic C-O bond.[2] |
The most significant change is the disappearance of the broad and intense O-H stretching band, which is a hallmark of the BINOL starting material. In its place, the spectrum of this compound will show characteristic C-H stretching vibrations for the methyl groups and a strong C-O stretching band for the aryl ether linkage.
Experimental Protocol: Acquiring FTIR Spectra of Solid Samples (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
-
Sample Preparation:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of a compound, offering a definitive confirmation of its elemental composition.
Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
| This compound | C₂₂H₁₈O₂ | 314.38 | 314 |
| 1,1'-Bi-2-naphthol (BINOL) | C₂₀H₁₄O₂ | 286.32 | 286 |
The mass spectrum of this compound will show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺, in soft ionization techniques like electrospray ionization) at an m/z value of 314. This is a 28-mass unit increase from the molecular ion of BINOL (m/z 286), corresponding to the addition of two CH₂ groups (2 x 14). This mass shift is a critical piece of evidence for the successful double methylation.
Experimental Protocol: GC-MS Analysis of Aromatic Ethers
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the expected molecular ion (e.g., 400).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Examine the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.
-
Data Interpretation Logic for Structural Elucidation
Caption: Integrated spectroscopic approach to structural confirmation.
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. By systematically comparing the NMR, IR, and MS data with that of its precursor, 1,1'-bi-2-naphthol, a clear and unambiguous picture of the molecular structure emerges. The appearance of methoxy signals in the NMR spectra, the disappearance of the hydroxyl stretch in the IR spectrum, and the corresponding mass increase in the mass spectrum collectively provide irrefutable evidence for the successful synthesis of the target molecule. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently characterize this important class of atropisomeric compounds.
References
A Comparative Guide to the Synthetic Routes of Enantiopure BINAP
Introduction: The Enduring Legacy of BINAP in Asymmetric Catalysis
In the landscape of asymmetric synthesis, few ligands have achieved the iconic status of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, or BINAP.[1][2] First reported by Noyori and coworkers in 1980, this C₂-symmetric chiral diphosphine ligand has revolutionized the field, enabling highly enantioselective transformations that are now cornerstones of modern organic chemistry.[3][4] Its remarkable success stems from its unique atropisomeric chirality, a consequence of restricted rotation around the C1-C1' bond linking the two naphthalene rings, which creates a well-defined and effective chiral environment around a coordinated metal center.[2][3][5]
The complexes of BINAP with transition metals such as ruthenium, rhodium, and palladium are powerful catalysts for a multitude of asymmetric reactions, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.[2][6][7] The industrial synthesis of (-)-menthol by Takasago International Corporation, utilizing a Rh-BINAP catalyst, stands as a landmark achievement in large-scale asymmetric catalysis.[3][8] Given its profound impact, particularly in the synthesis of pharmaceuticals and fine chemicals, the development of efficient and scalable routes to enantiomerically pure BINAP is of paramount importance.[9][10]
This guide provides a comparative analysis of the primary synthetic strategies for obtaining enantiopure BINAP. We will delve into the two major pathways: the classical resolution of a racemic precursor and the more modern asymmetric synthesis approaches. Each route will be examined for its efficiency, scalability, and underlying chemical principles, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal strategy for their specific needs.
The Central Precursor: The Pivotal Role of Enantiopure BINOL
All modern, practical syntheses of enantiopure BINAP commence with enantiomerically pure 1,1′-bi-2-naphthol (BINOL).[8][11] This axially chiral diol serves as the foundational building block from which the BINAP scaffold is constructed. Therefore, a discussion of BINAP synthesis is intrinsically linked to the methods for obtaining enantiopure BINOL. The two primary strategies to access enantiopure BINOL are:
-
Optical Resolution of Racemic BINOL: Separation of a pre-synthesized racemic mixture of BINOL into its individual (R)- and (S)-enantiomers.
-
Asymmetric Oxidative Coupling of 2-Naphthol: Direct synthesis of an enantioenriched form of BINOL from an achiral precursor.
The choice between these pathways to BINOL often dictates the overall efficiency and cost-effectiveness of the final BINAP synthesis.
Pathway I: Classical Resolution of Racemic BINOL
The classical resolution approach is a robust and well-established method. It involves the synthesis of racemic BINOL, followed by separation using a chiral resolving agent.
Step 1: Synthesis of Racemic BINOL
Racemic BINOL is readily prepared via the oxidative coupling of 2-naphthol. A common and effective oxidant for this transformation is iron(III) chloride (FeCl₃).[12][13] The reaction proceeds through a radical coupling mechanism initiated by the reduction of Fe(III) to Fe(II).[11] This method is high-yielding and utilizes inexpensive starting materials, making it highly suitable for large-scale production.[13]
Step 2: Optical Resolution
The resolution of racemic BINOL is the critical step in this pathway. A highly effective method involves the formation of diastereomeric inclusion complexes with a chiral resolving agent. The alkaloid N-benzylcinchonidinium chloride has proven to be particularly effective for this purpose.[4][11]
As detailed in Organic Syntheses, (R)-BINOL preferentially forms a crystalline co-crystal with N-benzylcinchonidinium chloride from a solution, leaving the (S)-BINOL enriched in the mother liquor.[4][14] This allows for the isolation of the (R)-enantiomer with high enantiomeric excess (>99% ee) after breaking the complex. The (S)-enantiomer can then be recovered from the filtrate and purified.[14]
Step 3: Conversion of Enantiopure BINOL to BINAP
The final step is the conversion of enantiopure BINOL to BINAP. This is most commonly achieved via a two-step process:
-
Activation of BINOL: The hydroxyl groups of BINOL are converted to a better leaving group, typically a triflate (OTf), by reacting it with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide).[1][4] This yields the corresponding 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl (BINOL-ditriflate).
-
Phosphination: The BINOL-ditriflate is then subjected to a nickel-catalyzed cross-coupling reaction with diphenylphosphine (Ph₂PH).[4][15] A common catalyst system is [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)).[15] This reaction proceeds with retention of chirality, affording the desired enantiopure BINAP.[4]
Experimental Protocol: Nickel-Catalyzed Synthesis of (R)-BINAP from (R)-BINOL-ditriflate
This protocol is adapted from the procedure published in Organic Syntheses.[15]
-
Catalyst Preparation: An oven-dried flask is charged with NiCl₂(dppe) under a nitrogen atmosphere. Anhydrous, degassed dimethylformamide (DMF) is added, followed by diphenylphosphine. The solution is heated to 100°C for 30 minutes.
-
Reaction Mixture: A solution of (R)-BINOL-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous DMF is prepared and degassed.
-
Coupling Reaction: The ditriflate solution is added to the hot catalyst solution. Additional portions of diphenylphosphine are added over several hours. The reaction is heated at 100°C for 2-3 days until the starting ditriflate is consumed (monitored by TLC or HPLC).
-
Isolation: The reaction mixture is cooled to approximately -20°C to induce crystallization. The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to yield (R)-BINAP.
Workflow for Classical Resolution Pathway
Caption: Workflow for enantiopure BINAP via classical resolution.
Pathway II: Asymmetric Synthesis of BINOL
The more contemporary approach avoids classical resolution by directly synthesizing an enantioenriched form of BINOL. This is achieved through the asymmetric oxidative coupling of 2-naphthol, using a transition metal complex with a chiral ligand as the catalyst.
Key Method: Metal-Catalyzed Asymmetric Oxidative Coupling
Various metal catalysts have been developed for the enantioselective oxidative coupling of 2-naphthol.[16] Complexes of copper, iron, vanadium, and ruthenium have all shown efficacy.[16][17] For example, an early and significant method involves the use of a copper(II) chloride complex with a chiral amine ligand, such as (S)-(+)-amphetamine, to produce (S)-BINOL.[11]
More recently, iron-based catalysts have gained attention as a more economical and environmentally friendly alternative.[18][19] For instance, iron(salan) complexes have been shown to catalyze the aerobic oxidative coupling of substituted 2-naphthols with high enantioselectivities (up to 97% ee).[19] Another approach utilizes magnetic nanoparticles functionalized with chiral ligands like L-cysteine, allowing for easy catalyst recovery and reuse, which aligns with green chemistry principles.[20] This method has reported yields of up to 85% and an enantiomeric excess of 80% for S-BINOL.[20]
Subsequent Conversion to BINAP
Once enantiopure BINOL is obtained through asymmetric synthesis, the conversion to BINAP follows the exact same phosphination procedure as described in Pathway I (Step 3). The enantiopure BINOL is first converted to its ditriflate derivative, which is then coupled with diphenylphosphine using a nickel catalyst.
Workflow for Asymmetric Synthesis Pathway
Caption: Workflow for enantiopure BINAP via asymmetric synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway I: Classical Resolution | Pathway II: Asymmetric Synthesis |
| Overall Strategy | Synthesis of racemate followed by separation. | Direct synthesis of one enantiomer. |
| Key Reagents | Racemic BINOL, Chiral Resolving Agent (e.g., N-benzylcinchonidinium chloride).[4] | 2-Naphthol, Chiral Catalyst (e.g., Cu-amine, Fe-salan complexes).[11][19] |
| Enantiomeric Excess | Can achieve very high ee (>99%) after crystallization.[4] | Varies with catalyst system; can be excellent (e.g., 80-97% ee).[19][20] |
| Overall Yield | Theoretically limited to 50% for one enantiomer per resolution cycle, but recovery of the other enantiomer is possible.[14] | Can be high, as the entire substrate is converted to the desired enantiomer.[20] |
| Scalability | Well-established for large scale; relies on crystallization which is scalable. | Can be highly scalable, especially with robust and recyclable catalysts. |
| Advantages | - Robust and reliable method. - Can produce both enantiomers in high purity from a single batch.[14] - Avoids the need for expensive and complex chiral catalysts. | - More atom-economical. - Avoids tedious separation steps. - Can be more environmentally friendly (e.g., aerobic oxidation, recyclable catalysts).[19][20] |
| Disadvantages | - Loss of at least 50% of material as the undesired enantiomer in the initial step. - Requires stoichiometric amounts of a potentially expensive resolving agent. | - Requires development and optimization of a suitable chiral catalyst. - Catalyst performance can be sensitive to substrate and conditions. |
Conclusion
Both classical resolution and asymmetric synthesis represent viable and powerful strategies for accessing enantiopure BINAP, the indispensable ligand for a host of asymmetric transformations.
The classical resolution pathway , starting from racemic BINOL, is a time-tested and highly reliable method. Its primary strength lies in its ability to produce both (R)- and (S)-BINAP with exceptionally high enantiopurity. While it is inherently less atom-economical due to the separation step, its procedural simplicity and the scalability of crystallization make it a continued workhorse in both academic and industrial settings.
The asymmetric synthesis pathway represents a more modern and elegant approach. By directly forming one enantiomer of the BINOL precursor, it maximizes atom economy and aligns with the principles of green chemistry. The ongoing development of more active, selective, and recyclable catalysts, particularly those based on abundant metals like iron, continues to enhance the appeal of this strategy.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization. Factors such as the desired scale of production, cost considerations for reagents and catalysts, the required level of enantiopurity, and the in-house expertise will all play a role in the decision-making process. Ultimately, the rich chemistry developed for the synthesis of this cornerstone ligand ensures its continued availability for driving innovation in asymmetric catalysis.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. BINAP [chemeurope.com]
- 9. nbinno.com [nbinno.com]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. arkat-usa.org [arkat-usa.org]
The Unseen Advantage: How 2,2'-Dimethoxy-1,1'-binaphthalene Streamlines Multi-Step Synthesis
A Senior Application Scientist's Guide to a Privileged Chiral Scaffold
In the intricate landscape of multi-step synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of a chiral ligand or auxiliary can dictate the success, efficiency, and economic viability of a synthetic route. While the 1,1'-bi-2-naphthol (BINOL) framework is a cornerstone of asymmetric catalysis, this guide illuminates the distinct and often overlooked advantages of a specific derivative: 2,2'-dimethoxy-1,1'-binaphthalene. Beyond its role as a precursor to widely used phosphine ligands like MeO-BIPHEP, this molecule presents a unique set of properties that offer significant benefits in terms of resolution, catalytic efficiency, and mechanistic predictability.
This guide provides an in-depth comparison with other common alternatives, supported by experimental data, to equip researchers, scientists, and drug development professionals with the insights needed to leverage this powerful tool in their synthetic endeavors.
The Core Advantage: Spontaneous Resolution by Entrainment
Perhaps the most compelling and unique advantage of this compound is its ability to undergo spontaneous resolution. Unlike its parent, BINOL, which requires resolution via diastereomeric salt formation with chiral resolving agents, the dimethyl ether crystallizes as a conglomerate. This physical property allows for a highly efficient resolution process known as entrainment, where a small number of seed crystals of one enantiomer in a supersaturated solution of the racemate induces the crystallization of that same enantiomer.
This method obviates the need for expensive chiral resolving agents and often tedious separation of diastereomers, streamlining the synthesis of enantiopure materials. The process is cyclical and can be repeated to resolve the remaining enantiomer from the mother liquor, making it a highly atom-economical approach to obtaining both enantiomers of this valuable chiral scaffold.
Experimental Protocol: Spontaneous Resolution of Racemic this compound
This protocol is adapted from the work of Gottarelli and Spada, who first reported this efficient resolution method.[1][2]
Materials:
-
Racemic this compound
-
Anisole (solvent)
-
Enantiomerically enriched this compound (as seed crystals, ~2% e.e. is sufficient)
-
Standard laboratory glassware for crystallization
-
Polarimeter for measuring optical rotation
Procedure:
-
Preparation of Supersaturated Solution: Prepare a supersaturated solution of racemic this compound in anisole at 40°C. The initial concentration should be carefully controlled to be in the metastable zone.
-
Seeding: Introduce a small quantity of finely ground seed crystals of the desired enantiomer (e.g., (R)-2,2'-dimethoxy-1,1'-binaphthalene with a low enantiomeric excess).
-
Crystallization: Maintain the solution at 40°C with gentle stirring. The crystallization of the desired enantiomer will be induced. Monitor the progress of the crystallization by observing the formation of solid material.
-
Isolation: Once a sufficient amount of crystal has formed, filter the solid and wash with a small amount of cold anisole.
-
Analysis: Dry the crystals and determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation. A single crystallization can increase the enantiomeric excess to >98%.[1][2]
-
Resolution of the Other Enantiomer: The mother liquor is now enriched in the opposite enantiomer. To resolve this enantiomer, add a sufficient amount of racemic material to restore the initial supersaturation, and then seed with the opposite enantiomer.
This process provides a significant advantage in process chemistry, where scalability, cost of goods, and operational simplicity are paramount.
Enhancing Catalytic Performance: The Role of 2,2'-Dimethoxy Groups
The methoxy groups at the 2 and 2' positions are not merely passive protecting groups; they play a crucial role in modulating the electronic and steric properties of the binaphthyl backbone, which in turn influences the performance of catalysts derived from this scaffold. While direct comparative studies on this compound itself as a ligand are not abundant, we can infer its advantages by examining its closely related and well-studied biphenyl analogue, (R)- and (S)-MeO-BIPHEP, a highly effective ligand in asymmetric hydrogenation.
The electronic effects of substituents on the catalytic activity of metal complexes are well-documented.[3][4] Electron-donating groups, such as methoxy groups, can increase the electron density on the metal center of a catalyst, which can in turn influence its reactivity and selectivity. In the context of the binaphthyl scaffold, the 2,2'-dimethoxy groups are positioned to exert a significant electronic influence on the catalytic pocket.
Comparative Performance in Asymmetric Hydrogenation
The ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is a benchmark reaction for evaluating the performance of chiral phosphine ligands. Below is a comparison of the performance of Ru-MeO-BIPHEP with the widely used Ru-BINAP.
| Substrate | Ligand | Yield (%) | e.e. (%) | Reference |
| Ethyl acetoacetate | (S)-MeO-BIPHEP | >99 | 98.0 | [1] |
| Ethyl benzoylacetate | (S)-MeO-BIPHEP | >99 | 98.5 | [1] |
| Methyl acetoacetate | (R)-BINAP | >99 | 95 | [5] |
| Ethyl benzoylacetate | (R)-BINAP | >99 | 97 | [5] |
As the data suggests, the MeO-BIPHEP ligand, which incorporates the key 6,6'-dimethoxybiphenyl backbone (analogous to the 2,2'-dimethoxybinaphthyl structure), demonstrates exceptional enantioselectivity, often rivaling or exceeding that of the parent BINAP system. This high performance can be attributed to the electronic enrichment of the phosphine ligands by the methoxy groups, which can modulate the catalytic activity of the ruthenium center.[1][6]
Mechanistic Implications of 2,2'-Dimethoxy Substitution
The superior performance of ligands bearing the 2,2'-dimethoxybiaryl scaffold can be rationalized by considering the interplay of electronic and steric effects.
Caption: Influence of the this compound scaffold on catalytic performance.
-
Electronic Enrichment: The electron-donating nature of the methoxy groups increases the electron density on the phosphorus atoms in derived phosphine ligands. This, in turn, enhances the electron-donating ability of the phosphine to the metal center, potentially leading to a more active and selective catalyst.[6]
-
Steric Influence: While not as bulky as substituents at the 3,3'-positions, the 2,2'-methoxy groups can influence the dihedral angle of the binaphthyl system and the overall shape of the chiral pocket created by the ligand. This subtle steric tuning can lead to better substrate-catalyst recognition and higher enantioselectivity.
-
Stability: The methoxy groups can also contribute to the stability of the catalytic species by preventing undesirable side reactions or catalyst decomposition pathways.
Workflow for Ligand Synthesis and Application in Asymmetric Catalysis
The following workflow illustrates the central role of this compound in a typical multi-step synthesis involving an asymmetric catalytic step.
Caption: Workflow from racemic this compound to an enantioenriched product.
Conclusion
This compound offers a compelling set of advantages for its use in multi-step synthesis. Its unique ability to undergo spontaneous resolution provides a highly efficient and cost-effective route to enantiopure material, a significant benefit for process development. Furthermore, the electronic and steric properties conferred by the 2,2'-dimethoxy groups can lead to the development of highly effective chiral ligands that exhibit excellent enantioselectivity in a range of asymmetric transformations. For researchers and professionals in drug development and fine chemical synthesis, a deeper understanding and application of this privileged chiral scaffold can unlock new levels of efficiency and innovation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
catalytic activity of metal complexes derived from 2,2'-dimethoxy-1,1'-binaphthalene
An In-Depth Guide to the Catalytic Activity of Metal Complexes Derived from 2,2'-Dimethoxy-1,1'-binaphthalene
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. While ligands like BINOL and BINAP have become foundational tools, their derivatives offer subtle yet critical modifications that can unlock new reactivity or enhance stereoselectivity. This guide provides a comprehensive technical comparison of metal complexes derived from this compound, an intriguing yet less-ubiquitous analogue of the famed BINOL scaffold.
We will delve into the synthesis of this ligand and its metal complexes, present a comparative analysis of their catalytic performance supported by experimental data, and provide detailed protocols for their application. This document is intended for researchers, chemists, and drug development professionals seeking to expand their catalytic toolkit with rationally designed chiral systems.
The defining feature of the 1,1'-binaphthyl scaffold is its axial chirality, a property known as atropisomerism, which arises from hindered rotation around the C1-C1' single bond. This rigid and well-defined chiral environment is exceptionally effective at controlling the stereochemical outcome of a reaction.[1]
The subject of this guide, this compound, is a direct derivative of the more common 1,1'-bi-2-naphthol (BINOL). The key distinction lies in the replacement of the hydroxyl groups at the 2 and 2' positions with methoxy groups. This seemingly minor change has significant implications:
-
Electronic Properties: The methoxy groups are less acidic and are purely electron-donating through resonance, which can alter the electronic environment of a coordinated metal center.
-
Coordination and Solubility: Unlike the hydroxyl groups of BINOL which can be deprotonated to form covalent bonds with metals, the methoxy groups coordinate as neutral Lewis bases. This changes the nature of the metal-ligand interaction and often improves solubility in organic solvents.[1]
-
Steric Hindrance: The methyl groups introduce additional steric bulk closer to the metal center, which can influence substrate approach and, consequently, enantioselectivity.
These properties make metal complexes of this compound distinct catalysts, warranting a dedicated evaluation of their performance.
References
A Comparative Guide to the Characterization of Intermediates in the Conversion of BINOL to 2,2'-dimethoxy-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
The conversion of 1,1'-bi-2-naphthol (BINOL) to 2,2'-dimethoxy-1,1'-binaphthalene is a fundamental transformation in organic synthesis, providing a crucial chiral ligand and building block for various applications, including asymmetric catalysis. A thorough understanding and characterization of the reaction intermediates are paramount for optimizing reaction conditions, maximizing yield, and ensuring the enantiopurity of the final product. This guide provides an in-depth comparison of methodologies for characterizing the intermediates in this conversion, with a focus on the widely employed Williamson ether synthesis.
The Reaction Pathway: A Stepwise Transformation
The methylation of BINOL to this compound is typically achieved through a Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of the hydroxyl groups of BINOL to form a nucleophilic binaphthoxide, which then attacks an electrophilic methylating agent. The reaction proceeds in a stepwise manner, allowing for the isolation and characterization of a key intermediate: 2-hydroxy-2'-methoxy-1,1'-binaphthalene.
The overall transformation can be visualized as follows:
Caption: Stepwise conversion of BINOL to its dimethoxy derivative.
Characterization of the Monomethylated Intermediate: 2-hydroxy-2'-methoxy-1,1'-binaphthalene
The successful synthesis and isolation of the monomethylated intermediate, 2-hydroxy-2'-methoxy-1,1'-binaphthalene, is a critical step. Its unambiguous characterization confirms the stepwise nature of the reaction and allows for the fine-tuning of the subsequent methylation step. Several spectroscopic techniques are indispensable for this purpose.
Spectroscopic Characterization Data
| Technique | Key Observables for 2-hydroxy-2'-methoxy-1,1'-binaphthalene |
| ¹H NMR | Appearance of a singlet around 3.8-4.0 ppm corresponding to the methoxy (-OCH₃) protons. The aromatic region will show a complex multiplet pattern, distinct from both BINOL and the final product. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent. |
| ¹³C NMR | A new signal in the aliphatic region (around 55-60 ppm) for the methoxy carbon. The aromatic region will display a unique set of signals compared to the starting material and the final product. |
| FT-IR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the remaining hydroxyl group. The presence of a C-O-C stretching band for the ether linkage, typically around 1250-1000 cm⁻¹. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the monomethylated product (C₂₁H₁₆O₂), which is 300.35 g/mol .[4] |
Experimental Protocols: A Comparative Approach
The choice of reaction conditions can significantly impact the yield and purity of both the intermediate and the final product. Below, we compare two common protocols for the Williamson ether synthesis of BINOL.
Protocol 1: Standard Williamson Ether Synthesis
This method utilizes a strong base to deprotonate BINOL, followed by the addition of a methylating agent.
Step-by-Step Methodology:
-
Deprotonation: Dissolve BINOL in a suitable aprotic solvent (e.g., dry THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to stir until the evolution of hydrogen gas ceases, indicating the formation of the binaphthoxide.
-
Methylation: Add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the monomethylated intermediate.
References
The Strategic Calculus of Chirality: A Cost-Effectiveness Analysis of 2,2'-Dimethoxy-1,1'-binaphthalene as a Starting Material
In the landscape of asymmetric synthesis, the choice of a chiral starting material is a critical decision that reverberates through the entire drug development pipeline. It is a choice that balances catalytic efficacy with economic viability, a strategic calculus that can ultimately determine the feasibility of a synthetic route. This guide provides an in-depth cost-effectiveness analysis of 2,2'-dimethoxy-1,1'-binaphthalene, a prominent chiral building block, by objectively comparing its performance and cost against viable alternatives. This analysis is grounded in experimental data to empower researchers, chemists, and process development professionals to make informed decisions in the pursuit of efficient and economical chiral synthesis.
At the heart of many privileged chiral ligands lies the 1,1'-binaphthyl (BINOL) scaffold. Its axial chirality, conformational rigidity, and tuneable electronic and steric properties have made it a cornerstone of asymmetric catalysis. This compound, the dimethyl ether of BINOL, serves as a crucial precursor for a variety of highly effective ligands, most notably the MeO-BIPHEP family. This guide will dissect the economic and scientific rationale for selecting this methoxy-protected scaffold over its parent diol and other prominent chiral starting materials.
The Economic Landscape: A Head-to-Head Cost Comparison
A direct comparison of the upfront cost of starting materials is the foundational step in any cost-effectiveness analysis. The following table outlines the approximate market prices for this compound and its key precursor, BINOL, alongside prominent alternative chiral auxiliaries.
| Starting Material | Enantiomer | Supplier Example(s) | Price (USD/gram) | Molecular Weight ( g/mol ) |
| This compound | (R) | Sigma-Aldrich, Strem Chemicals | ~$69 - $103[1] | 314.38[1] |
| (S) | Echemi | ~$5 - $6[2] | 314.38[2] | |
| 1,1'-Bi-2-naphthol (BINOL) | (R) | Strem Chemicals, Sigma-Aldrich | ~$44 - $63[3][4] | 286.33[3] |
| (S) | Strem Chemicals, Sigma-Aldrich | ~$39 - $44[5][6] | 286.33[5] | |
| (S)-MeO-BIPHEP | (S) | Strem Chemicals, CymitQuimica | ~$366 (for 500mg) - $990 (for 1g)[7][8] | 582.61[8] |
| TADDOL | (-)-TADDOL | ChemicalBook | ~$37 (for 1g)[9] | 466.57[9] |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices listed are for research-grade quantities.
As the data indicates, (S)-2,2'-dimethoxy-1,1'-binaphthalene can be sourced at a significantly lower cost than its (R)-enantiomer and is competitively priced, especially when considering its direct utility in synthesizing advanced ligands. While BINOL is a cheaper initial starting material, the subsequent methylation step to produce this compound adds to the overall cost and process complexity. In contrast, ligands like MeO-BIPHEP, while highly effective, come with a substantially higher initial cost. TADDOL, derived from inexpensive tartaric acid, presents an economically attractive alternative.
The Synthetic Pathway: From Starting Material to Active Catalyst
The cost of the final catalyst is not solely determined by the price of the initial chiral precursor but also by the efficiency of the synthetic route to the active ligand.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. (R)-2,2''-DiMethoxy-1,1''-binaphthyl; 1,1''-Bi(2-methoxynaphthalene); (1R)-2,2''-dimethoxy-1,1''-Binaphthalene; (+)-(R)-2,2''-dimethoxy-1,1''-binaphthyl; 2,2''-DIMETHOXY-1,1''-BINAPHTHALENE; (R)-(+)-2,2-Dimethoxy-1,1-binaphthyl; (R)-2,2''-dimethoxyl-1,1''-binaphthalene; (R)-2,2''-dimethoxymethoxy-1,1''-binaphthyl | Chemrio [chemrio.com]
- 7. strem.com [strem.com]
- 8. CAS 133545-17-2: (S)-MeO-BIPHEP | CymitQuimica [cymitquimica.com]
- 9. (-)-Taddol price,buy (-)-Taddol - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Dimethoxy-1,1'-binaphthalene
In modern synthetic chemistry, the utility of chiral ligands like 2,2'-Dimethoxy-1,1'-binaphthalene is undisputed. However, its responsible use extends beyond the reaction flask to its ultimate disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.
Section 1: Hazard Profile and Immediate Safety
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal.
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear picture of the risks associated with this chemical. It is classified as follows:
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage | [1][2][3][4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life | [1][2] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects | [1] |
The signal word for this compound is "Danger" [1][3][4][5][6]. The primary concerns are its corrosive effect on the eyes, irritation to the skin and respiratory tract, and, critically, its severe and lasting toxicity to aquatic ecosystems. This high aquatic toxicity is a principal driver for its classification as a hazardous waste.
1.2 Required Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The causality is simple: to prevent the chemical from causing harm, a physical barrier must be established.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7] Gloves must be inspected before use and replaced if contaminated or damaged.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary to prevent skin exposure.[3][7]
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] If a fume hood is not available and dust is anticipated, a NIOSH-approved N95 dust mask or higher is required.[5]
Section 2: Waste Characterization and Regulatory Compliance
The core principle of chemical disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Every chemical waste generator is legally required to determine if their waste is hazardous.[8][9]
2.1 Why is this compound Hazardous Waste?
This compound is considered hazardous waste primarily due to its toxicity characteristic . The GHS classification H410 (Very toxic to aquatic life with long lasting effects) is a significant indicator that this material can cause substantial environmental harm if released.[1] While not specifically listed by name as an EPA hazardous waste, its properties require it to be managed as such.
2.2 Determining the Appropriate EPA Waste Code
The responsibility for assigning a waste code lies with the generator. For pure, unused this compound, the most likely applicable code is:
-
D002 (Characteristic of Corrosivity): While primarily an eye hazard, if the material in solution has a pH ≤ 2 or ≥ 12.5, it would meet this characteristic.[10] This is unlikely for the pure compound but should be considered for waste streams.
-
U-Listed or P-Listed Waste: This compound is not explicitly on these lists.
-
State-Specific Codes: Your state may have more stringent regulations. For example, a substance with high aquatic toxicity may be assigned a specific state-level waste code.
The Self-Validating Protocol: Always consult your institution's Environmental Health & Safety (EHS) department. They have the expertise to ensure compliance with federal, state, and local regulations, which can vary.[9][11] Present them with the Safety Data Sheet (SDS) for a definitive classification.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely accumulating and preparing this compound waste for pickup by a licensed disposal contractor.
3.1 Waste Segregation: The First Line of Defense
Proper segregation prevents dangerous reactions and simplifies disposal.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.[1][3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, and weigh boats in a container labeled "Solid this compound Waste."
-
Contaminated Labware: Non-reusable contaminated items like gloves and bench paper should be double-bagged and placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[7]
-
-
Avoid Contamination: Never mix this waste with non-hazardous trash. This is a common and costly compliance error.
3.2 Waste Accumulation and Labeling
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Eye Damage, Skin Irritant, Aquatic Toxin").
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.[4] The container must remain closed except when adding waste.[1]
-
Arrange for Disposal: Do not let waste accumulate. Contact your institution's EHS department to schedule a waste pickup in a timely manner, adhering to generator status time limits (e.g., 90 or 180 days).[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste management.
Section 4: Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
4.1 Spill Cleanup
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and supervisors.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[8] Use a dustpan and brush designated for chemical spills. Do not dry sweep aggressively.
-
Collect and Dispose: Place the collected material into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult the SDS) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
4.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][7]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. (S)-(-)-2,2′-二甲氧基-1,1′-联萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-(+)-2,2 -Dimethoxy-1,1 -binaphthalene 99 35294-28-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste [epa.ohio.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
